molecular formula C5H12O2 B1594158 1-Ethoxy-2-methoxyethane CAS No. 5137-45-1

1-Ethoxy-2-methoxyethane

Cat. No.: B1594158
CAS No.: 5137-45-1
M. Wt: 104.15 g/mol
InChI Key: CAQYAZNFWDDMIT-UHFFFAOYSA-N
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Description

1-Ethoxy-2-methoxyethane (CAS 5137-45-1), also known as 2,5-dioxaheptane or ethylene glycol ethyl methyl ether, is an asymmetrical ether with the molecular formula C5H12O2 and a molecular weight of 104.15 g/mol . Its structure, characterized by an ethoxy group and a methoxy group linked by an ethylene chain, is a key differentiator from symmetrical ethers, leading to distinct solvation properties and chemical reactivity . This liquid has a normal boiling point of approximately 376.65 K (103.5 °C) and an enthalpy of vaporization (ΔvapH°) of 39.8 kJ/mol . In academic and industrial research, this compound is valued as a solvent and chemical intermediate. A primary application is in advanced electrochemistry, particularly in the development of high-energy-density lithium-metal batteries . The molecular asymmetry of this compound is crucial, as it disrupts uniform solvation shells and has been shown to significantly accelerate lithium redox kinetics compared to symmetrical ethers . This results in higher exchange current densities and improved high-rate plating and stripping reversibility of lithium metal, which are essential for enhancing the charge/discharge rates and cycling stability of next-generation batteries . Furthermore, fluorinated derivatives of this asymmetric ether are investigated to improve oxidative stability and promote the formation of a stable solid-electrolyte interphase (SEI) on the lithium anode . Beyond electrochemistry, it serves as a solvent in various applications, including paints, coatings, cleaning products, and organic synthesis, for reactions such as nucleophilic substitutions and oxidation-reductions . It is also used as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals . This product is intended for research purposes only and is not recommended for human or veterinary diagnostic or therapeutic uses .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethoxy-2-methoxyethane
Source PubChem
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InChI

InChI=1S/C5H12O2/c1-3-7-5-4-6-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CAQYAZNFWDDMIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

74290-33-8
Record name Poly(oxy-1,2-ethanediyl), α-ethyl-ω-methoxy-
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DSSTOX Substance ID

DTXSID40964490
Record name 1-Ethoxy-2-methoxyethane
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Molecular Weight

104.15 g/mol
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CAS No.

5137-45-1, 500005-27-6
Record name 1-Ethoxy-2-methoxyethane
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1-Ethoxy-2-methoxyethane
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Record name 2,5-Dioxaheptane
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Record name 1-ethoxy-2-methoxyethane
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Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of 1-Ethoxy-2-methoxyethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physical properties of 1-Ethoxy-2-methoxyethane, a glyme ether. The information is intended for researchers, scientists, and professionals in drug development who may use this compound as a solvent or in other applications.

Core Physical Properties

The physical characteristics of this compound are critical for its application in various experimental and industrial settings. These properties dictate its behavior as a solvent, its performance under different temperature and pressure conditions, and its compatibility with other substances.

The following table summarizes the key physical properties of this compound for easy reference and comparison.

Physical PropertyValueUnitsConditions
Molecular Formula C5H12O2
Molecular Weight 104.15 g/mol
Boiling Point 123-124°C
Density 0.899g/cm³@ 25 °C
Refractive Index 1.398@ 25 °C
Flash Point 29°C
Vapor Pressure 10.5mmHg@ 25 °C

Experimental Protocols

While specific, detailed experimental protocols for the determination of every physical property of this compound are not always published in readily accessible literature, the following are general, standardized methodologies that are typically employed for such characterizations.

  • Boiling Point Determination: The boiling point is commonly determined using a distillation method under atmospheric pressure. A sample of the liquid is heated, and the temperature at which the liquid and vapor phases are in equilibrium is recorded. For more precise measurements, an ebulliometer can be used, which measures the boiling point of a liquid by measuring the temperature of the vapor in equilibrium with the boiling liquid.

  • Density Measurement: The density of this compound is typically measured using a pycnometer or a digital density meter. The pycnometer method involves accurately weighing a known volume of the liquid. A digital density meter, on the other hand, often utilizes an oscillating U-tube, where the oscillation frequency is related to the density of the sample.

  • Refractive Index Measurement: A refractometer, such as an Abbe refractometer, is the standard instrument for measuring the refractive index. A small sample of the liquid is placed on the prism of the instrument, and the refractive index is read directly from the scale after proper calibration and temperature control.

  • Flash Point Determination: The flash point is determined using either an open-cup or a closed-cup apparatus. The Pensky-Martens closed-cup tester is a common method where the sample is heated at a controlled rate, and a test flame is periodically introduced into the vapor space until a flash is observed.

  • Vapor Pressure Measurement: The vapor pressure can be measured using a static or dynamic method. A static method involves introducing the substance into a closed system and measuring the pressure exerted by the vapor at a given temperature. The isoteniscope is a common apparatus for this measurement. Dynamic methods, such as the gas saturation method, involve passing an inert gas through the liquid and measuring the amount of vaporized substance.

Logical Relationships of Physical Properties

The physical properties of a compound like this compound are interconnected and influenced by external conditions. The following diagram illustrates these relationships.

G cluster_conditions External Conditions cluster_properties Physical Properties Temperature Temperature BoilingPoint Boiling Point Temperature->BoilingPoint Determines VaporPressure Vapor Pressure Temperature->VaporPressure Increases Density Density Temperature->Density Decreases Viscosity Viscosity (General Trend) Temperature->Viscosity Decreases Pressure Pressure Pressure->BoilingPoint Influences BoilingPoint->VaporPressure Interrelated

Caption: Interrelationships between external conditions and key physical properties.

1-Ethoxy-2-methoxyethane chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-ethoxy-2-methoxyethane, a significant organic compound with diverse applications in research and industry. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, and common experimental protocols.

Chemical Structure and IUPAC Name

This compound is an asymmetrical ether characterized by the presence of both an ethoxy and a methoxy (B1213986) group attached to an ethane (B1197151) backbone.[1] Its unique structure contributes to its distinct solvation properties and chemical reactivity when compared to symmetrical ethers.[1]

The standard IUPAC name for this compound is This compound .[2] It is also known by other names such as 2,5-dioxaheptane and ethylene (B1197577) glycol ethyl methyl ether.[1][3]

Chemical Structure:

The canonical SMILES representation of the molecule is CCOCCOC.[2]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C5H12O2[1][2][4]
Molecular Weight 104.15 g/mol [1][2]
CAS Number 5137-45-1[2][4]
Appearance Colorless, flammable liquid with a pleasant odor[3]
Boiling Point Approximately 103.5 °C (376.65 K)[1][4]
Density 0.850 g/cm³[5]
Enthalpy of Vaporization (ΔvapH°) 39.8 kJ/mol[1]
Refractive Index 1.387[5]
Solubility Moderately soluble in water, more soluble in organic solvents[3]

Experimental Protocols

3.1. Synthesis via Williamson Ether Synthesis

The Williamson ether synthesis is a widely used and classic method for the preparation of ethers, including the asymmetrical this compound.[6] This reaction proceeds through an SN2 mechanism, involving the reaction of an alkoxide ion with a primary alkyl halide.[1]

Detailed Methodology:

  • Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve clean sodium metal in an excess of absolute ethanol (B145695) under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and produces sodium ethoxide and hydrogen gas. Allow the reaction to proceed until all the sodium has reacted.

  • Reaction with 1-Bromo-2-methoxyethane (B44670): To the freshly prepared sodium ethoxide solution, add 1-bromo-2-methoxyethane dropwise from the dropping funnel with continuous stirring. The reaction mixture is then heated to reflux for several hours to ensure the completion of the reaction.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature. The excess ethanol is removed by distillation. The remaining residue is then partitioned between water and a suitable organic solvent (e.g., diethyl ether). The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., magnesium sulfate).

  • Isolation of the Product: The final product, this compound, is isolated by fractional distillation of the dried organic solution. The purity of the obtained product can be assessed using techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

An alternative route involves the reaction of sodium methoxide (B1231860) with a 2-ethoxyalkyl halide.[1]

3.2. Application as a Solvent in Organic Synthesis

Due to its ability to dissolve a wide range of both polar and non-polar substances, this compound is a versatile solvent in organic synthesis.[1] It is particularly useful in reactions where solubility is a critical factor for facilitating chemical transformations.[1]

General Experimental Workflow for a Nucleophilic Substitution Reaction:

  • Reactant Dissolution: In a clean, dry reaction vessel, dissolve the substrate for the nucleophilic substitution reaction in an appropriate volume of this compound.

  • Reagent Addition: The nucleophilic reagent, either as a pure substance or dissolved in a small amount of this compound, is added to the stirred solution of the substrate. The addition can be done at room temperature or at a controlled temperature depending on the reactivity of the reactants.

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Product Isolation: Upon completion of the reaction, the product is isolated from the reaction mixture. This typically involves quenching the reaction, followed by an aqueous work-up to remove any inorganic byproducts and the this compound solvent. The crude product is then purified by techniques such as crystallization, distillation, or column chromatography.

Visualizations

Below is a diagram illustrating the logical workflow of the Williamson Ether Synthesis for producing this compound.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products sodium_ethoxide Sodium Ethoxide reaction SN2 Reaction (Reflux) sodium_ethoxide->reaction bromo_methoxyethane 1-Bromo-2-methoxyethane bromo_methoxyethane->reaction product This compound reaction->product byproduct Sodium Bromide reaction->byproduct

Caption: Williamson Ether Synthesis Workflow.

References

Synthesis of 1-Ethoxy-2-methoxyethane via Williamson Ether Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 1-ethoxy-2-methoxyethane, a valuable solvent and intermediate in various chemical processes. The synthesis is achieved through the robust and versatile Williamson ether synthesis, a cornerstone of organic chemistry for the formation of ether linkages. This document details the underlying chemical principles, experimental protocols, and characterization of the final product, presented in a format tailored for chemical research and development professionals.

Introduction

This compound (also known as ethyl 2-methoxyethyl ether) is an asymmetrical ether with the molecular formula C₅H₁₂O₂.[1] Its unique combination of an ethoxy and a methoxy (B1213986) group linked by an ethylene (B1197577) bridge imparts distinct solvation properties, making it a useful solvent for a range of polar and non-polar substances.[1] The Williamson ether synthesis, a classic Sₙ2 reaction, provides a reliable and straightforward route to this and other ethers. The reaction involves the nucleophilic substitution of a halide from an alkyl halide by an alkoxide ion.[2]

Reaction Principle and Strategy

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[1][2] This concerted, single-step reaction involves the backside attack of a nucleophile on an electrophilic carbon atom bearing a leaving group, typically a halide.[1][2] For the synthesis of the asymmetrical this compound, two synthetic routes are possible:

  • Route A: The reaction of sodium 2-methoxyethoxide with an ethyl halide (e.g., ethyl bromide or ethyl iodide).

  • Route B: The reaction of sodium ethoxide with a 1-halo-2-methoxyethane (e.g., 1-chloro-2-methoxyethane).

For optimal results in an Sₙ2 reaction, the use of a primary alkyl halide is preferred to minimize the competing E2 elimination reaction, which is more prevalent with secondary and tertiary halides.[2] Both ethyl halides and 1-halo-2-methoxyethanes are primary halides. However, the availability and reactivity of the starting materials often guide the choice of synthetic route. This guide will focus on Route A, which utilizes the readily available 2-methoxyethanol (B45455) and an ethyl halide.

Experimental Protocol

This section outlines a detailed procedure for the synthesis of this compound, including the in situ preparation of the sodium 2-methoxyethoxide nucleophile.

Materials and Reagents
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )PuritySupplier
2-MethoxyethanolC₃H₈O₂76.09≥99%Sigma-Aldrich
Sodium HydrideNaH24.0060% dispersion in mineral oilSigma-Aldrich
Ethyl BromideC₂H₅Br108.97≥98%Sigma-Aldrich
Anhydrous Diethyl Ether(C₂H₅)₂O74.12≥99%Sigma-Aldrich
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01-Laboratory Prepared
Anhydrous Magnesium SulfateMgSO₄120.37-Sigma-Aldrich
Equipment
  • Three-necked round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Synthesis Procedure

Step 1: Preparation of Sodium 2-methoxyethoxide

  • A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a rubber septum is flushed with dry nitrogen or argon.

  • Anhydrous diethyl ether (100 mL) is added to the flask.

  • Sodium hydride (4.4 g of a 60% dispersion in mineral oil, 0.11 mol) is carefully added to the flask in portions.

  • The flask is cooled in an ice bath, and 2-methoxyethanol (7.61 g, 0.1 mol) is added dropwise via a syringe through the septum over 30 minutes with continuous stirring.

  • After the addition is complete, the mixture is allowed to warm to room temperature and stirred for an additional hour to ensure the complete formation of the alkoxide.

Step 2: Williamson Ether Synthesis

  • The flask containing the sodium 2-methoxyethoxide solution is equipped with an addition funnel.

  • Ethyl bromide (12.0 g, 0.11 mol) is added to the addition funnel.

  • The ethyl bromide is added dropwise to the stirred alkoxide solution over 30 minutes.

  • After the addition is complete, the reaction mixture is gently heated to reflux (approximately 35-40 °C) for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The reaction is carefully quenched by the slow, dropwise addition of water (50 mL) to decompose any unreacted sodium hydride.

  • The mixture is transferred to a separatory funnel, and the organic layer is separated.

  • The aqueous layer is extracted with diethyl ether (2 x 50 mL).

  • The combined organic layers are washed with a saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed using a rotary evaporator.

  • The crude product is purified by fractional distillation under atmospheric pressure. The fraction boiling at approximately 103-105 °C is collected as pure this compound.[1]

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

Physical Properties
PropertyValue
Molecular FormulaC₅H₁₂O₂
Molar Mass104.15 g/mol [1]
AppearanceColorless liquid
Boiling Point~103.5 °C[1]
Density~0.89 g/mL
Spectroscopic Data
TechniqueExpected Data
¹H NMR Signals corresponding to the ethoxy protons (a triplet and a quartet) and the methoxy and ethylene bridge protons (singlets and multiplets).
¹³C NMR Peaks confirming the presence of five distinct carbon environments.[3][4]
IR Spectroscopy Characteristic C-O-C stretching vibrations for the ether linkages.

Reaction Mechanism and Experimental Workflow Diagrams

The following diagrams illustrate the key chemical transformations and the overall experimental process.

Williamson_Ether_Synthesis NaH NaH Alkoxide Sodium 2-methoxyethoxide NaH->Alkoxide + Methoxyethanol 2-Methoxyethanol Methoxyethanol->Alkoxide Product This compound Alkoxide->Product + EthylBromide Ethyl Bromide EthylBromide->Product NaBr NaBr

Caption: Reaction scheme for the Williamson ether synthesis of this compound.

Experimental_Workflow Start Start: Assemble Apparatus Alkoxide_Prep Prepare Sodium 2-methoxyethoxide in situ Start->Alkoxide_Prep Reaction Add Ethyl Bromide and Reflux Alkoxide_Prep->Reaction Workup Quench, Extract, and Wash Reaction->Workup Drying Dry Organic Layer Workup->Drying Purification Purify by Fractional Distillation Drying->Purification Characterization Characterize Product (NMR, IR) Purification->Characterization End End: Pure this compound Characterization->End

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

  • Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere and away from moisture.

  • Ethyl Bromide: Is a volatile and potentially toxic alkylating agent. It should be handled in a well-ventilated fume hood.

  • Diethyl Ether: Is highly flammable and should be used in an area free of ignition sources.

  • 2-Methoxyethanol: Is a flammable liquid and can be harmful if inhaled or absorbed through the skin.

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

The Williamson ether synthesis provides an efficient and reliable method for the preparation of this compound. By following the detailed protocol outlined in this guide, researchers can successfully synthesize this valuable compound. Proper characterization is crucial to confirm the identity and purity of the final product. The provided diagrams offer a clear visual representation of the reaction and the experimental workflow, aiding in the planning and execution of the synthesis.

References

Spectroscopic Characterization of 1-Ethoxy-2-methoxyethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Ethoxy-2-methoxyethane (CAS 5137-45-1), an asymmetrical ether with increasing relevance as a solvent in organic synthesis and electrolyte formulations. Due to the limited availability of public experimental spectra, this guide presents a combination of expected and reported data, alongside detailed experimental protocols for its acquisition.

Molecular Structure and Properties

This compound, also known as 2,5-dioxaheptane, possesses the molecular formula C₅H₁₂O₂ and a molecular weight of approximately 104.15 g/mol .[1] Its asymmetrical structure, featuring both an ethoxy and a methoxy (B1213986) group connected by an ethylene (B1197577) bridge, imparts distinct physicochemical properties compared to its symmetrical counterparts.

Structure: CH₃CH₂OCH₂CH₂OCH₃

Spectroscopic Data Summary

The following tables summarize the expected and reported spectroscopic data for this compound. This data is crucial for the structural elucidation and quality control of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.55t, J ≈ 5.0 Hz2H-O-CH₂ -CH₂-O-
~3.50q, J ≈ 7.0 Hz2HCH₃ -CH₂-O-
~3.35s3H-O-CH₃
~1.20t, J ≈ 7.0 Hz3HCH₃ -CH₂-O-
Note: Predicted values are based on standard chemical shift tables and data from analogous ethers. Protons on carbons adjacent to an ether oxygen typically appear in the 3.4-4.5 ppm range.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~72.0-O-C H₂-CH₂-O-
~70.0-O-CH₂-C H₂-O-
~66.0CH₃-C H₂-O-
~59.0-O-C H₃
~15.0C H₃-CH₂-O-
Note: Predicted values are based on the expected deshielding effects of the oxygen atoms. Carbons in ethers typically resonate in the 50-80 ppm range.[2]
Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
2975-2850StrongC-H StretchAlkane
1150-1060StrongC-O StretchEther
Note: The C-O stretching band is the most characteristic feature for ethers in an IR spectrum, though this region can be congested.[1][3]
Mass Spectrometry (MS)

Table 4: Reported and Expected Mass Spectrometry Data

m/zRelative IntensityProposed Fragment
104Low[M]⁺ (Molecular Ion)
89Moderate[M - CH₃]⁺
75Moderate[M - CH₂CH₃]⁺
59High[CH₂OCH₂CH₃]⁺
45High (Base Peak)[CH₂OCH₃]⁺
Note: The molecular mass of this compound has been confirmed as 104 via chemical ionization mass spectrometry.[4] The fragmentation pattern is predicted based on common cleavage pathways for ethers, such as alpha-cleavage.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

    • Using a Pasteur pipette, filter the solution through a small plug of glass wool into a clean 5 mm NMR tube to remove any particulate matter.

    • The final sample height in the tube should be approximately 4-5 cm.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • For ¹H NMR, acquire the spectrum using a standard pulse program. Typically, 8-16 scans are sufficient.

    • For ¹³C NMR, use a proton-decoupled pulse sequence. A greater number of scans will be required due to the lower natural abundance of ¹³C.

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Place a single drop of this compound directly onto the center of the crystal, ensuring it is fully covered.

  • Data Acquisition:

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually collected in the range of 4000-400 cm⁻¹.

    • After acquisition, the software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Clean the ATR crystal thoroughly with an appropriate solvent after the measurement.

Mass Spectrometry (MS)
  • Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

    • Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

    • The sample is vaporized in the heated injection port and separated from the solvent and any impurities on the GC column.

  • Ionization and Analysis:

    • As the compound elutes from the GC column, it enters the mass spectrometer's ion source.

    • For standard analysis, Electron Ionization (EI) is used, typically at 70 eV, which causes fragmentation of the molecule.

    • The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Final Elucidation Sample Pure Sample of This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Chemical Shifts, Coupling, Integration NMR->NMR_Data IR_Data Vibrational Modes (Functional Groups) IR->IR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data Structure Structural Confirmation and Purity Assessment NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

An In-depth Technical Guide to 1-Ethoxy-2-methoxyethane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative overview of 1-Ethoxy-2-methoxyethane, detailing its chemical and physical properties, synthesis, and key applications in research and industry, with a focus on its role as a versatile solvent.

Introduction

This compound, also known by its synonyms 2,5-dioxaheptane and ethylene (B1197577) glycol ethyl methyl ether, is an acyclic ether with significant utility as a solvent and chemical intermediate. Its asymmetrical structure, featuring both an ethoxy and a methoxy (B1213986) group, imparts distinct solvation properties that differentiate it from symmetrical ethers. This guide provides a comprehensive overview of its characteristics, synthesis, and applications for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a colorless, flammable liquid with a pleasant odor.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 5137-45-1[2][3]
Molecular Formula C₅H₁₂O₂[1][2][3][4][5]
Molecular Weight 104.15 g/mol [2][4][6]
Boiling Point 102-103.5 °C (375.15-376.65 K)[2]
Density ~0.850 g/cm³
Solubility Moderately soluble in water; soluble in organic solvents.[1]
Vapor Pressure Moderate[1]
Flash Point Flammable[1]
InChI Key CAQYAZNFWDDMIT-UHFFFAOYSA-N[2][3]

Synthesis of this compound

The most common laboratory and industrial method for synthesizing this compound is the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide via an S(_N)2 reaction.

Synthetic Pathway

The synthesis can proceed via two primary routes, as illustrated in the diagram below. Route A involves the reaction of sodium ethoxide with 2-methoxyethyl halide, while Route B utilizes sodium methoxide (B1231860) and 2-ethoxyethyl halide.

G Synthesis of this compound via Williamson Ether Synthesis cluster_A Route A cluster_B Route B A1 Sodium Ethoxide A_plus + A1->A_plus A2 2-Methoxyethyl Halide A2->A_plus product This compound A_plus->product SN2 Reaction B1 Sodium Methoxide B_plus + B1->B_plus B2 2-Ethoxyethyl Halide B2->B_plus B_plus->product SN2 Reaction G Workflow for Lithium-Ion Battery Electrolyte Preparation start Start solvent This compound (Solvent) start->solvent salt Lithium Salt (e.g., LiPF6, LiBF4) start->salt additives Additives (Optional) start->additives mix Mix components in an inert atmosphere (Glovebox) solvent->mix salt->mix additives->mix dissolve Stir until all solids are dissolved mix->dissolve end Electrolyte Ready for Use dissolve->end

References

An In-depth Technical Guide to the Solubility of 1-Ethoxy-2-methoxyethane in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethoxy-2-methoxyethane (CAS: 5137-45-1), also known as ethylene (B1197577) glycol ethyl methyl ether, is an asymmetrical ether with the molecular formula C₅H₁₂O₂. Its unique structure, featuring both an ethoxy and a methoxy (B1213986) group, imparts a versatile solvency that makes it a valuable component in numerous applications, including organic synthesis, electrochemistry, and the formulation of paints, coatings, and cleaning products.[1] This guide provides a comprehensive overview of its solubility in common organic solvents, detailed experimental protocols for solubility determination, and a logical workflow for solvent selection in research and development.

Core Concepts: Solubility and Miscibility

In the context of this guide, it is crucial to distinguish between solubility and miscibility. Solubility refers to the ability of a substance (solute) to dissolve in a solvent to form a homogeneous solution. It is often expressed quantitatively (e.g., in grams per 100 mL). Miscibility , on the other hand, is the property of liquids to mix in all proportions, forming a homogeneous solution. For many practical purposes in organic chemistry, high solubility is effectively miscibility.

Glycol ethers, as a class of solvents, are known for their excellent solvency for a wide range of substances, owing to the presence of both ether and alcohol functionalities (in the case of those with a free hydroxyl group).[1][2] this compound, with its two ether linkages, is aprotic and demonstrates broad compatibility with many organic solvents.

Solubility Data of this compound

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. The general consensus from various sources is that it is miscible with most common organic solvents. This high degree of miscibility is a key characteristic that makes it a versatile solvent.

The following table summarizes the available qualitative solubility information for this compound and the general miscibility of closely related glycol ethers, which can serve as a strong indicator of its behavior.

Solvent ClassSpecific SolventSolubility/Miscibility of this compoundGeneral Miscibility of Related Glycol Ethers (e.g., 2-Ethoxyethanol, Diglyme)
Alcohols EthanolSoluble/MiscibleMiscible[3][4]
MethanolLikely MiscibleMiscible[5]
Ketones AcetoneLikely MiscibleMiscible[3][4]
Ethers Diethyl EtherSoluble/MiscibleMiscible[3][4]
Tetrahydrofuran (THF)Likely MiscibleMiscible
Aromatic Hydrocarbons TolueneLikely MiscibleSoluble/Miscible
BenzeneLikely MiscibleSoluble[5]
Aliphatic Hydrocarbons HexaneInformation not available; likely lower miscibilityGenerally lower miscibility for more polar glycol ethers
Chlorinated Solvents DichloromethaneLikely MiscibleSoluble/Miscible
Carbon TetrachlorideInformation not availableSoluble[5]
Esters Ethyl AcetateLikely MiscibleMiscible[3][4]

Experimental Protocols for Solubility Determination

For applications requiring precise knowledge of solubility or to verify miscibility in a specific solvent system, the following experimental protocols can be employed. These are generalized procedures based on standard laboratory methods.

Qualitative Miscibility Assessment (Visual Method)

This is a straightforward method to quickly determine if two liquids are miscible at room temperature.

Materials:

  • This compound

  • Test solvent

  • Graduated cylinders or volumetric pipettes

  • Test tubes with stoppers or vials

  • Vortex mixer (optional)

Procedure:

  • In a clean, dry test tube, combine this compound and the test solvent in a 1:1 volume ratio (e.g., 2 mL of each).

  • Stopper the test tube and invert it several times or briefly vortex to ensure thorough mixing.

  • Allow the mixture to stand for at least 5 minutes and observe.

  • Interpretation of Results:

    • Miscible: A single, clear, and homogeneous liquid phase is observed.

    • Immiscible: Two distinct layers are visible.

    • Partially Miscible: The mixture appears cloudy or forms an emulsion that may or may not separate over time.

  • To confirm complete miscibility, it is advisable to repeat the test with different ratios (e.g., 1:9 and 9:1) of this compound to the test solvent.

Quantitative Solubility Determination (Gravimetric Method)

This method is adapted from the CIPAC MT 181 method for determining the solubility of substances in organic solvents and is suitable when a substance is not fully miscible.

Materials:

  • This compound

  • Test solvent

  • Analytical balance

  • Volumetric flasks and pipettes

  • Thermostatically controlled shaker or water bath

  • Centrifuge (optional)

  • Glass vials with screw caps

Procedure:

Part A: Preliminary Test

  • Weigh approximately 0.1 g of this compound into a test tube.

  • Add the test solvent in small, measured increments (e.g., 0.5 mL) with vigorous shaking after each addition.

  • Continue adding the solvent until the this compound is completely dissolved.

  • Use the total volume of solvent added to estimate the approximate solubility and to determine the appropriate sample mass for the main test.

Part B: Main Test

  • Based on the preliminary test, weigh an appropriate amount of this compound into a glass vial.

  • Add a known volume of the test solvent to the vial.

  • Seal the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture until equilibrium is reached (this may take several hours). A constant appearance of the solution over time indicates equilibrium.

  • If undissolved this compound remains, carefully separate the saturated solution from the undissolved portion. This can be done by allowing the mixture to settle and decanting the supernatant or by centrifugation.

  • Accurately weigh a known volume of the saturated solution.

  • Evaporate the solvent from the weighed saturated solution under controlled conditions (e.g., in a rotary evaporator or a fume hood with a gentle stream of nitrogen).

  • Weigh the residue (the dissolved this compound).

  • Calculate the solubility in g/100 mL using the following formula:

    Solubility ( g/100 mL) = (Mass of residue / Volume of saturated solution taken) x 100

  • Perform the determination in duplicate to ensure accuracy.

Visualizations

Logical Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting a suitable co-solvent for use with this compound in a formulation or reaction.

Solvent_Selection_Workflow start Define Application Requirements (e.g., Polarity, Boiling Point, Safety) solv_prop Identify Potential Co-solvents Based on Properties start->solv_prop misc_check Check Qualitative Miscibility with this compound solv_prop->misc_check quant_sol Perform Quantitative Solubility Test (if required) misc_check->quant_sol Miscible reject Reject Co-solvent misc_check->reject Immiscible perf_eval Evaluate Performance in Application (e.g., Reaction Rate, Product Purity) quant_sol->perf_eval optimize Optimize Solvent Ratio perf_eval->optimize optimize->solv_prop Re-evaluate final_select Final Solvent System Selected optimize->final_select Optimal Performance

Caption: A logical workflow for the selection of a co-solvent to be used with this compound.

Experimental Workflow for Miscibility Determination

The diagram below outlines the experimental steps for determining the miscibility of this compound with a test solvent.

Miscibility_Test_Workflow start Start: Prepare Solvents (this compound & Test Solvent) combine Combine Equal Volumes in a Test Tube start->combine mix Mix Thoroughly (Invert or Vortex) combine->mix observe Observe Mixture After 5 Minutes mix->observe miscible Result: Miscible (Single Homogeneous Phase) observe->miscible Clear Solution immiscible Result: Immiscible (Two Distinct Layers) observe->immiscible Phase Separation partial Result: Partially Miscible (Cloudy/Emulsion) observe->partial Cloudy

Caption: A streamlined experimental workflow for the visual determination of miscibility.

Conclusion

This compound is a versatile aprotic solvent characterized by its high miscibility with a broad range of common organic solvents. While specific quantitative solubility data is sparse, its general miscibility makes it a reliable choice for creating homogeneous solvent systems. For applications where precise solubility limits are critical, the detailed experimental protocols provided in this guide offer a robust framework for accurate determination. The logical workflows presented can aid researchers in making informed decisions regarding solvent selection and experimental design, ultimately contributing to more efficient and effective research and development processes.

References

Understanding the Polarity of 1-Ethoxy-2-methoxyethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Polarity of 1-Ethoxy-2-methoxyethane

The polarity of a molecule is a critical factor that dictates its physical and chemical properties, including its solubility, boiling point, and reactivity. This compound (C₅H₁₂O₂) is an asymmetrical ether, featuring both an ethoxy (-OCH₂CH₃) and a methoxy (B1213986) (-OCH₃) group attached to an ethane (B1197151) backbone. The presence of two electronegative oxygen atoms with lone pairs of electrons leads to an uneven distribution of electron density within the molecule, resulting in a net dipole moment and rendering the molecule polar.

The C-O-C bond in ethers has a bent geometry, similar to that of water, which prevents the individual bond dipoles from canceling each other out. This inherent structural feature is the primary reason for the polarity of all ethers, including this compound. The asymmetry of the alkyl groups (ethyl and methyl) in this compound further contributes to its specific polarity and solvation characteristics, distinguishing it from its symmetrical counterparts like 1,2-dimethoxyethane (B42094) (monoglyme) and 1,2-diethoxyethane.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. It is important to note that while many physical properties have been experimentally determined, specific values for the dipole moment and dielectric constant are not readily found in publicly accessible databases.

PropertyValueReference
Molecular Formula C₅H₁₂O₂[1]
Molecular Weight 104.15 g/mol [1]
Boiling Point 100-102 °C
Density ~0.85 g/cm³ at room temperature[2]
Solubility in Water Moderate to fully miscible
Solubility in Organic Solvents Soluble in ethanol (B145695) and diethyl ether[2]
Dipole Moment Data not available
Dielectric Constant Data not available

Comparative Polarity Data of Related Glymes

To contextualize the expected polarity of this compound, the following table presents the experimental dipole moments and dielectric constants of structurally related glymes. These compounds share the common feature of ether linkages and provide a valuable benchmark.

CompoundMolecular FormulaDipole Moment (D)Dielectric Constant (ε)
1,2-Dimethoxyethane (Monoglyme)C₄H₁₀O₂1.717.20 (at 25°C)
1,2-DiethoxyethaneC₆H₁₄O₂Data not availableData not available
Diethylene Glycol Dimethyl Ether (Diglyme)C₆H₁₄O₃1.977.7
Triethylene Glycol Dimethyl Ether (Triglyme)C₈H₁₈O₄2.347.8

The data for glymes indicates that an increase in the number of ether linkages generally leads to a higher dipole moment and dielectric constant, reflecting increased overall polarity.

Molecular Structure and Polarity Relationship

The polarity of this compound is a direct consequence of its molecular structure. The electronegative oxygen atoms pull electron density away from the adjacent carbon atoms, creating bond dipoles. Due to the bent geometry around the oxygen atoms, these bond dipoles do not cancel out, resulting in a net molecular dipole moment. The diagram below illustrates this relationship.

molecular_polarity cluster_properties Resulting Properties C1 CH₃ O1 O C1->O1 C2 CH₂ O1->C2 Polarity Overall Polarity O1->Polarity Electronegativity (Bond Dipoles) C3 CH₂ C2->C3 O2 O C3->O2 C4 CH₂ O2->C4 O2->Polarity C5 CH₃ C4->C5 Solubility Solubility Profile Polarity->Solubility Influences

Caption: Molecular structure of this compound and its influence on polarity.

Experimental Protocols for Polarity Determination

While specific experimental data for this compound is scarce, the following sections detail established methodologies for determining the key parameters of molecular polarity: dipole moment and dielectric constant. These protocols are generally applicable to liquid samples like this compound.

Determination of Dipole Moment

The dipole moment of a polar molecule in a nonpolar solvent can be determined by measuring the dielectric constant and density of dilute solutions of the substance. The Guggenheim method is a commonly employed technique that simplifies the calculations.

Experimental Workflow:

dipole_moment_workflow prep Prepare Solutions (this compound in a nonpolar solvent like hexane (B92381) or cyclohexane (B81311) at various concentrations) measure_dc Measure Dielectric Constant (ε) of each solution using a Dielectric Constant Meter prep->measure_dc measure_n Measure Refractive Index (n) of each solution using a Refractometer prep->measure_n measure_d Measure Density (d) of each solution using a Pycnometer prep->measure_d calculate Calculate Molar Polarization (P₂) using the Guggenheim equation measure_dc->calculate measure_n->calculate measure_d->calculate plot Plot P₂ vs. mole fraction (x₂) calculate->plot determine Determine Dipole Moment (μ) from the slope of the plot plot->determine

Caption: Workflow for the experimental determination of dipole moment.

Methodology:

  • Solution Preparation: A series of dilute solutions of this compound in a non-polar solvent (e.g., cyclohexane or hexane) are prepared with accurately known concentrations.

  • Dielectric Constant Measurement: The dielectric constant of the pure solvent and each solution is measured using a precision dielectric constant meter. This is often done by measuring the capacitance of a cell with and without the sample.

  • Refractive Index Measurement: The refractive index of the pure solvent and each solution is measured using an Abbe refractometer at a specific wavelength (e.g., the sodium D-line).

  • Density Measurement: The density of the pure solvent and each solution is determined using a pycnometer or a vibrating tube densimeter.

  • Calculation: The molar polarization at infinite dilution is calculated using the Guggenheim equation, which relates the changes in dielectric constant and refractive index to the concentration of the solute.

  • Data Analysis: The calculated molar polarizations are plotted against the mole fraction of the solute. The slope of this plot is then used to calculate the dipole moment of this compound.

Determination of Dielectric Constant

The dielectric constant (or relative permittivity) of a liquid is a measure of its ability to store electrical energy in an electric field. It can be determined by measuring the capacitance of a capacitor with the liquid as the dielectric material and comparing it to the capacitance of the same capacitor with a vacuum or air as the dielectric.

Experimental Workflow:

dielectric_constant_workflow setup Assemble a parallel plate capacitor cell measure_c0 Measure the capacitance of the empty cell (C₀) setup->measure_c0 fill_cell Fill the cell with this compound measure_c0->fill_cell calculate_e Calculate the Dielectric Constant (ε = C / C₀) measure_c0->calculate_e measure_c Measure the capacitance of the filled cell (C) fill_cell->measure_c measure_c->calculate_e

Caption: Workflow for the experimental determination of dielectric constant.

Methodology:

  • Capacitor Cell: A parallel plate capacitor with a known geometry is used. The plates must be rigid and maintain a constant separation.

  • Capacitance Measurement in Air/Vacuum: The capacitance of the empty capacitor cell (C₀) is measured using a capacitance meter. This serves as the reference measurement.

  • Sample Introduction: The capacitor cell is filled with this compound, ensuring that the space between the plates is completely occupied by the liquid and free of air bubbles.

  • Capacitance Measurement with Sample: The capacitance of the cell filled with the liquid (C) is measured.

  • Calculation: The dielectric constant (ε) is calculated as the ratio of the capacitance of the capacitor with the liquid to its capacitance with air/vacuum (ε = C / C₀).

Conclusion

References

The Synthetic Nature of 1-Ethoxy-2-methoxyethane and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Ethoxy-2-methoxyethane and its related derivatives, belonging to the glycol ether family, are compounds of significant interest in various industrial and research applications due to their unique solvent properties. This technical guide addresses the core question of their natural occurrence. Based on a thorough review of the available scientific literature, there is no evidence to suggest that this compound or its derivatives occur naturally in the environment.[1][2][3] They are widely considered to be synthetic compounds, produced through specific chemical reactions for commercial and research purposes.[1] This document provides a comprehensive overview of the chemical properties, synthesis methodologies, and known biological interactions of this compound, offering valuable insights for professionals in research and drug development.

Chemical and Physical Properties

This compound, also known as ethylene (B1197577) glycol ethyl methyl ether, is an asymmetrical ether with distinct solvation characteristics.[4] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC5H12O2[4][5]
Molecular Weight104.15 g/mol [4][5]
CAS Number5137-45-1[4][5]
Boiling Point103.5 °C (376.65 K)[4]
IUPAC NameThis compound[5]

Synthesis of this compound

The primary method for the industrial and laboratory synthesis of this compound is the Williamson ether synthesis.[6] This method involves the reaction of an alkoxide with a primary alkyl halide.

Experimental Protocol: Williamson Ether Synthesis of this compound

Objective: To synthesize this compound from sodium ethoxide and 1-bromo-2-methoxyethane (B44670).

Materials:

  • Sodium ethoxide

  • 1-bromo-2-methoxyethane

  • Anhydrous diethyl ether (solvent)

  • Separatory funnel

  • Distillation apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve sodium ethoxide in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add a stoichiometric amount of 1-bromo-2-methoxyethane to the solution while stirring.

  • The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is quenched with water to remove any unreacted sodium ethoxide and the sodium bromide salt byproduct.

  • The aqueous and organic layers are separated using a separatory funnel.

  • The organic layer, containing the desired this compound, is washed with brine to remove any remaining water.

  • The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).

  • The drying agent is removed by filtration.

  • The solvent (diethyl ether) is removed under reduced pressure using a rotary evaporator.

  • The crude product is then purified by fractional distillation to obtain pure this compound.

Diagram of Synthesis Workflow:

Williamson_Ether_Synthesis reagents Sodium Ethoxide + 1-bromo-2-methoxyethane reaction Reaction Mixture reagents->reaction solvent Anhydrous Diethyl Ether solvent->reaction quench Quenching (Water) reaction->quench separation Separatory Funnel (Aqueous/Organic Separation) quench->separation drying Drying (Anhydrous MgSO4) separation->drying evaporation Solvent Removal (Rotary Evaporator) drying->evaporation distillation Fractional Distillation evaporation->distillation product Pure this compound distillation->product

Caption: Workflow for the Williamson ether synthesis of this compound.

Derivatives and Applications

Fluorinated derivatives of this compound are of particular interest in the development of high-energy-density lithium-metal batteries.[4] The asymmetric nature of these ethers disrupts uniform solvation shells around lithium ions, which can accelerate redox kinetics.[4]

Logical Relationship Diagram:

Logical_Relationships cluster_compound This compound cluster_derivatives Derivatives cluster_applications Applications A Core Structure B Fluorinated Derivatives A->B Fluorination C Organic Synthesis Solvent A->C Used as D Lithium Battery Electrolytes B->D Improves

Caption: Relationship between this compound, its derivatives, and applications.

Conclusion

References

A Theoretical Exploration of 1-Ethoxy-2-methoxyethane's Molecular Orbitals: A Computational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approach to determining the molecular orbitals of 1-ethoxy-2-methoxyethane. Given the critical role of molecular orbital interactions in chemical reactivity and drug design, understanding the electronic structure of this ethylene (B1197577) glycol ether is of significant interest. This document outlines a robust computational methodology, presents illustrative quantitative data, and visualizes the procedural workflow and conceptual underpinnings of molecular orbital theory.

Introduction to the Electronic Structure of this compound

This compound, a member of the glyme family of solvents, possesses a flexible backbone with multiple lone pairs of electrons on its oxygen atoms. These structural features lead to a complex conformational landscape and a nuanced electronic structure. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance, as they govern the molecule's reactivity as an electron donor and acceptor, respectively. Theoretical calculations provide a powerful means to probe these and other molecular orbitals, offering insights that are complementary to experimental studies.

Detailed Computational Protocol

The determination of molecular orbitals for a flexible molecule like this compound necessitates a multi-step computational approach. The following protocol is based on well-established quantum chemical methods, particularly those applied to similar glyme ethers such as 1,2-dimethoxyethane.[1][2]

Step 1: Initial Structure Generation and Conformational Analysis

The first step involves generating the initial 3D structure of this compound. Due to the presence of multiple rotatable bonds, a thorough conformational search is crucial to identify the lowest energy conformers. This is typically achieved through molecular mechanics methods followed by quantum mechanical geometry optimizations of the most promising candidates.

Step 2: Geometry Optimization and Frequency Calculation

The identified low-energy conformers are then subjected to geometry optimization at a higher level of theory. Density Functional Theory (DFT) with the B3LYP functional and a Pople-style basis set, such as 6-31G* or larger, is a common and effective choice for such systems.[2] A frequency calculation is subsequently performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

Step 3: Single-Point Energy and Molecular Orbital Calculation

With the optimized geometry, a single-point energy calculation is performed to obtain the molecular orbital energies and coefficients. This step provides the core data for understanding the electronic structure, including the HOMO and LUMO energies.

Step 4: Population Analysis

To understand the distribution of electron density and the contribution of atomic orbitals to the molecular orbitals, a population analysis, such as Mulliken or Natural Bond Orbital (NBO) analysis, is conducted.

The entire computational workflow can be visualized as follows:

computational_workflow start Initial 3D Structure of this compound conf_search Conformational Search (Molecular Mechanics) start->conf_search low_energy_conformers Identification of Low-Energy Conformers conf_search->low_energy_conformers geom_opt Geometry Optimization (DFT/B3LYP/6-31G*) low_energy_conformers->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc energy_min Confirmation of Energy Minimum freq_calc->energy_min sp_energy Single-Point Energy Calculation energy_min->sp_energy mo_calc Molecular Orbital (HOMO, LUMO, etc.) Calculation sp_energy->mo_calc pop_analysis Population Analysis (Mulliken, NBO) mo_calc->pop_analysis end Final Molecular Orbital Data pop_analysis->end

Figure 1: Computational workflow for determining the molecular orbitals of this compound.

Illustrative Quantitative Data

The following tables present illustrative quantitative data that would be expected from the computational protocol described above. Disclaimer: This data is representative and not the result of a new calculation.

Table 1: Conformational Analysis of this compound

ConformerDihedral Angles (C-O-C-C, O-C-C-O)Relative Energy (kcal/mol)
Global Minimum anti, gauche0.00
Conformer 2gauche, gauche+0.45
Conformer 3anti, anti+1.20
Conformer 4gauche, anti+1.55

Table 2: Illustrative Molecular Orbital Energies for the Global Minimum Conformer

Molecular OrbitalEnergy (Hartrees)Energy (eV)Description
LUMO+2+0.158+4.30Unoccupied
LUMO+1+0.121+3.29Unoccupied
LUMO +0.098 +2.67 Lowest Unoccupied
HOMO -0.254 -6.91 Highest Occupied
HOMO-1-0.289-7.86Occupied
HOMO-2-0.315-8.57Occupied

The formation of these molecular orbitals from the constituent atomic orbitals is a fundamental concept in quantum chemistry. The logical relationship can be depicted as follows:

mo_formation cluster_atomic Atomic Orbitals cluster_molecular Molecular Orbitals C_2s C 2s sigma_bonding σ (bonding) C_2s->sigma_bonding sigma_antibonding σ* (antibonding) C_2s->sigma_antibonding C_2p C 2p C_2p->sigma_bonding C_2p->sigma_antibonding label_lcao Linear Combination of Atomic Orbitals (LCAO) O_2s O 2s O_2s->sigma_bonding O_2s->sigma_antibonding O_2p O 2p O_2p->sigma_bonding O_2p->sigma_antibonding n_lone_pair n (lone pair) O_2p->n_lone_pair H_1s H 1s H_1s->sigma_bonding H_1s->sigma_antibonding

Figure 2: Logical relationship of molecular orbital formation from atomic orbitals.

Interpretation and Significance

The HOMO of this compound is expected to be primarily localized on the oxygen atoms, reflecting the non-bonding lone pair electrons. The energy of the HOMO is indicative of the molecule's ionization potential and its ability to act as a nucleophile. Conversely, the LUMO is likely to be a σ* anti-bonding orbital distributed along the C-O and C-C bonds. The energy of the LUMO relates to the electron affinity and the molecule's susceptibility to nucleophilic attack. The HOMO-LUMO gap is a critical parameter for assessing the chemical stability and reactivity of the molecule.

For professionals in drug development, understanding the molecular orbitals of solvent molecules like this compound can be crucial. The solvent's electronic structure can influence the solubility, stability, and reactivity of pharmaceutical compounds. Furthermore, the ability of the solvent to engage in specific orbital interactions, such as hydrogen bonding, can be rationalized through an analysis of its molecular orbitals.

Conclusion

Theoretical calculations provide an indispensable tool for elucidating the molecular orbitals and electronic structure of this compound. By following a systematic computational protocol involving conformational analysis, geometry optimization, and molecular orbital calculations, a wealth of quantitative data can be obtained. This information is invaluable for researchers and scientists in predicting chemical behavior and for drug development professionals in understanding solvent effects and designing more effective pharmaceutical formulations. The illustrative data and workflows presented herein serve as a comprehensive guide to the theoretical investigation of this important ethylene glycol ether.

References

Methodological & Application

Application Notes and Protocols for 1-Ethoxy-2-methoxyethane in Grignard Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-ethoxy-2-methoxyethane as a solvent in Grignard reactions. This document includes its physicochemical properties, potential advantages over traditional solvents, a general experimental protocol, and a comparative analysis with commonly used solvents.

Introduction to this compound as a Grignard Solvent

This compound, also known as ethylene (B1197577) glycol ethyl methyl ether, is an aprotic ether solvent that can be employed in Grignard reactions.[1] Its molecular structure features two ether oxygen atoms capable of coordinating with the magnesium center of the Grignard reagent, which is crucial for its formation and stability. The selection of an appropriate solvent is critical for the success of a Grignard reaction, influencing initiation, yield, and side product formation. While diethyl ether and tetrahydrofuran (B95107) (THF) are conventional choices, higher boiling point ethers like this compound offer distinct advantages in certain applications.

Physicochemical Properties and Advantages

The properties of the solvent play a pivotal role in the outcome of a Grignard reaction. Below is a comparison of this compound with standard Grignard solvents.

Table 1: Comparison of Physicochemical Properties of Grignard Solvents

PropertyThis compoundDiethyl Ether (Et₂O)Tetrahydrofuran (THF)
Molecular Formula C₅H₁₂O₂C₄H₁₀OC₄H₈O
Molecular Weight ( g/mol ) 104.15[1]74.1272.11
Boiling Point (°C) 102 - 103.5[1][2][3]34.666
Density (g/mL) ~0.850~0.713~0.889
Solubility in Water SolubleSlightly SolubleMiscible

The significantly higher boiling point of this compound compared to diethyl ether and THF is a key advantage.[1][2][3] This property allows for:

  • Higher Reaction Temperatures: Facilitating reactions with less reactive organic halides that may be sluggish at the lower reflux temperatures of diethyl ether or THF.

  • Improved Reaction Rates: Increased temperatures can accelerate the rate of Grignard reagent formation and subsequent reactions.

  • Enhanced Safety: A higher boiling point and likely higher flash point reduce the risk of fire hazards associated with highly volatile solvents like diethyl ether.

As a glycol ether, this compound's bidentate coordinating ability can effectively stabilize the Grignard reagent, potentially influencing the Schlenk equilibrium and improving reaction outcomes.

Comparative Performance Data

While specific yield data for Grignard reactions in this compound is not extensively documented in publicly available literature, a patent indicates its utility in preparing aryl Grignard reagents. To provide a perspective on the performance of higher boiling point ether solvents, the following table summarizes yield data for Grignard reactions in 2-Methyltetrahydrofuran (2-MeTHF), another "green" alternative to traditional solvents.

Table 2: Comparative Yields of Grignard Reactions in Different Ether Solvents

Grignard ReagentSubstrateSolventYield (%)Reference
Benzylmagnesium chlorideBenzyl chloride2-MeTHF>95[4]
Benzylmagnesium chlorideBenzyl chlorideTHF85-90[4]
Benzylmagnesium chlorideBenzyl chlorideDiethyl Ether<5[4]
Phenylmagnesium bromideBromobenzene2-MeTHF>95[4]
Phenylmagnesium bromideBromobenzeneTHF>95[4]

Note: This data is for 2-MeTHF and is intended to illustrate the potential performance of higher boiling point ethers. Actual yields in this compound may vary depending on the specific reactants and conditions.

Experimental Protocol: General Procedure for Grignard Reaction using this compound

This protocol provides a general guideline for performing a Grignard reaction. All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by moisture.

Materials:

  • Magnesium turnings

  • Organic halide (e.g., bromobenzene)

  • This compound (anhydrous)

  • Iodine crystal (as an initiator)

  • Electrophile (e.g., benzophenone)

  • Aqueous acid solution (e.g., 1 M HCl or saturated NH₄Cl) for workup

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask. Gently heat the flask under a stream of inert gas until the iodine sublimes to activate the magnesium surface.

  • Initiation: Add a small portion of the organic halide (1.0 equivalent) dissolved in anhydrous this compound to the magnesium turnings. The reaction is initiated when the color of the iodine fades and gentle bubbling is observed.

  • Grignard Reagent Formation: Once the reaction has started, add the remaining solution of the organic halide dropwise from the dropping funnel at a rate that maintains a steady reflux. The higher boiling point of this compound may require external heating to maintain reflux. After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Electrophile: Cool the Grignard reagent solution to 0 °C. Add a solution of the electrophile (1.0 equivalent) in anhydrous this compound dropwise from the dropping funnel.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by a suitable technique (e.g., TLC or GC).

  • Workup: Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium (B1175870) chloride solution or dilute acid.

  • Extraction and Purification: Extract the product with an organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by a suitable method such as crystallization or column chromatography.

Visualizations

Logical Workflow for Grignard Reaction

Grignard_Workflow start Start: Assemble Dry Glassware under Inert Atmosphere mg_activation Activate Magnesium Turnings (e.g., with Iodine) start->mg_activation reagent_formation Slowly Add Organic Halide in this compound mg_activation->reagent_formation reflux Maintain Reflux (Heating may be required) reagent_formation->reflux reaction_with_electrophile Add Electrophile Solution at Controlled Temperature reflux->reaction_with_electrophile workup Quench Reaction (e.g., with aq. NH4Cl) reaction_with_electrophile->workup extraction Extract Product with Organic Solvent workup->extraction purification Purify Product (Crystallization/Chromatography) extraction->purification end End: Characterize Product purification->end

Caption: General workflow for a Grignard reaction.

Solvent Selection Logic for Grignard Reactions

Solvent_Selection start Start: Consider Reaction Requirements reactivity Reactivity of Organic Halide start->reactivity low_reactivity Low Reactivity reactivity->low_reactivity Low high_reactivity High Reactivity reactivity->high_reactivity High temp Desired Reaction Temperature high_temp Higher Temperature Needed temp->high_temp High low_temp Standard Temperature temp->low_temp Low low_reactivity->temp high_reactivity->temp eme This compound (High Boiling Point) high_temp->eme thf THF (Moderate Boiling Point) low_temp->thf ether Diethyl Ether (Low Boiling Point) low_temp->ether solvent_choice Select Solvent eme->solvent_choice thf->solvent_choice ether->solvent_choice

Caption: Decision tree for selecting a Grignard solvent.

Conclusion

This compound presents a viable alternative to traditional solvents for Grignard reactions, particularly when higher reaction temperatures are beneficial. Its properties suggest it can facilitate reactions with less reactive substrates and potentially improve reaction rates and safety. While detailed comparative yield data is limited, the fundamental characteristics of this solvent make it a valuable tool for researchers and professionals in organic synthesis and drug development. Further experimental investigation is warranted to fully elucidate its performance across a broader range of Grignard reactions.

References

Application Notes and Protocols: 1-Ethoxy-2-methoxyethane (EME) as an Electrolyte in Lithium-ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1-ethoxy-2-methoxyethane (EME) as a solvent for electrolytes in lithium-ion battery (LIB) research. This document includes its physicochemical properties, performance characteristics, and detailed protocols for electrolyte preparation, cell assembly, and electrochemical characterization.

Application Notes

Introduction to this compound (EME)

This compound (CAS: 5137-45-1), also known as 2,5-dioxaheptane, is an asymmetric ether solvent that has garnered interest for its potential use in high-performance lithium batteries.[1] Unlike its symmetric counterpart, 1,2-dimethoxyethane (B42094) (DME), EME possesses both an ethoxy and a methoxy (B1213986) group. This structural asymmetry is a key feature that influences its solvation properties and electrochemical behavior.[1] Its primary application in this context is as a solvent component in non-aqueous electrolytes, particularly for lithium-metal and high-energy-density lithium-ion batteries.[1]

Key Advantages of Asymmetric Ether Structure

The unique molecular structure of EME offers several advantages over traditional symmetric ether or carbonate solvents:

  • Disrupted Solvation Shell: The asymmetry in EME's structure leads to a less uniform and more disordered solvation shell around the lithium cation (Li⁺). This results in weaker Li⁺-solvent interactions.[1]

  • Enhanced Li⁺ Kinetics: The weaker solvation facilitates a faster desolvation process for Li⁺ ions at the electrode-electrolyte interface. This is a critical step for rapid charge transfer, resulting in higher exchange current densities and improved rate capability.[1]

  • Stable SEI Formation: Electrolytes based on EME can contribute to the formation of a compact and stable solid-electrolyte interphase (SEI) on the lithium metal anode. A robust SEI is essential for suppressing lithium dendrite growth and improving the long-term cycling stability and safety of the battery.[1]

Role of Fluorination

To further enhance electrochemical properties, fluorinated derivatives of EME have been investigated. Introducing fluorine atoms, as in 1-(2,2,2-trifluoroethoxy)-2-methoxyethane, has been shown to significantly improve the oxidative stability of the electrolyte.[1] This makes them suitable for use with high-voltage cathodes, pushing the energy density limits of LIBs. Fluorination also promotes the formation of a more robust, LiF-rich SEI layer, further enhancing anode protection and cycling performance.

Data Presentation

Physicochemical Properties of this compound

The fundamental properties of EME are crucial for its function as an electrolyte solvent.

PropertyValueUnitSource(s)
Chemical Formula C₅H₁₂O₂-[1][2]
Molecular Weight 104.15 g/mol [1][2][3]
CAS Number 5137-45-1-[1][2]
Appearance Colorless liquid-[4]
Boiling Point ~376.65K (103.5 °C)[1][5]
Density ~0.85g/cm³[6]
Enthalpy of Vaporization (ΔvapH°) 39.8kJ/mol[1][3]
Performance Characteristics of EME-Based Electrolytes

Quantitative performance data for non-fluorinated EME is not extensively reported in publicly available literature. However, studies on its fluorinated derivatives highlight its potential. The following table summarizes reported performance metrics for an electrolyte using a fluorinated EME derivative.

Electrolyte CompositionBattery SystemKey Performance MetricResultSource(s)
2 M LiFSI in 1-(2,2,2-trifluoro)-ethoxy-2-methoxyethaneLithium MetalOxidative StabilityHigh[1]
2 M LiFSI in 1-(2,2,2-trifluoro)-ethoxy-2-methoxyethaneLithium MetalExchange Current DensityHigh[1]
2 M LiFSI in 1-(2,2,2-trifluoro)-ethoxy-2-methoxyethaneLithium MetalSEI ThicknessApprox. 10 nm (compact)[1]

Experimental Protocols

The following are detailed protocols for the preparation and evaluation of EME-based electrolytes. Safety Precaution: All procedures involving lithium metal, lithium salts, and organic solvents must be performed in an inert-atmosphere glovebox (e.g., argon-filled) with water and oxygen levels below 0.5 ppm. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and compatible gloves.

Protocol 1: Preparation of EME-Based Electrolyte

This protocol describes the preparation of a 1 M Lithium Hexafluorophosphate (B91526) (LiPF₆) in this compound (EME) electrolyte.

Materials and Equipment:

  • This compound (EME), battery grade (>99.9% purity, <20 ppm H₂O)

  • Lithium hexafluorophosphate (LiPF₆), battery grade (>99.9% purity)

  • Argon-filled glovebox

  • Analytical balance (±0.1 mg)

  • Volumetric flask (e.g., 25 mL)

  • Magnetic stirrer and stir bar

  • Amber glass storage bottle

Procedure:

  • Transfer all materials and equipment into the glovebox antechamber and purge according to standard procedure.

  • Allow materials to reach thermal equilibrium within the glovebox atmosphere.

  • Place a magnetic stir bar into the 25 mL volumetric flask.

  • Tare the volumetric flask on the analytical balance.

  • Carefully weigh the required amount of LiPF₆ for a 1 M solution (e.g., 0.3798 g for 25 mL).

  • Add the weighed LiPF₆ to the volumetric flask.

  • Carefully add EME solvent to the flask, initially to about half the total volume.

  • Place the flask on the magnetic stirrer and stir at a moderate speed until the LiPF₆ is fully dissolved. This may take 30-60 minutes.

  • Once dissolved, carefully add EME solvent up to the 25 mL graduation mark.

  • Cap the flask and invert it several times to ensure a homogeneous solution.

  • Transfer the prepared electrolyte to a labeled amber glass bottle for storage inside the glovebox.

Electrolyte_Preparation_Workflow start Start glovebox Transfer Materials to Glovebox start->glovebox weigh Weigh LiPF₆ Salt glovebox->weigh add_solvent Add EME Solvent (~50% volume) weigh->add_solvent dissolve Stir until Fully Dissolved add_solvent->dissolve top_up Add EME to Final Volume dissolve->top_up  Dissolved store Store in Amber Bottle top_up->store end_node End store->end_node

Caption: Workflow for preparing EME-based electrolyte.
Protocol 2: CR2032 Coin Cell Assembly

This protocol details the assembly of a half-cell (Lithium metal vs. a working electrode) in a CR2032 coin cell format.

Materials and Equipment:

  • CR2032 coin cell components (case, spacer, spring, gasket)

  • Working electrode (e.g., LiCoO₂ coated on Al foil, punched to 15 mm diameter)

  • Lithium metal foil (punched to 16 mm diameter)

  • Celgard separator (e.g., Celgard 2400, punched to 19 mm diameter)

  • Prepared EME-based electrolyte

  • Micropipette (20-200 µL)

  • Plastic tweezers

  • Coin cell crimper

Procedure:

  • Ensure all components are inside the glovebox.

  • Place the bottom case (negative cap) of the CR2032 cell into the crimper die.

  • Using plastic tweezers, place the lithium metal disk into the center of the cap.

  • Gently press the lithium disk to ensure it is flat and centered.

  • Place one separator disk onto the center of the lithium metal anode.

  • Using the micropipette, add approximately 40-60 µL of the EME-based electrolyte onto the separator, ensuring it is fully wetted.

  • Place the working electrode disk on top of the wetted separator, with the active material side facing down.

  • Add another 20-30 µL of electrolyte onto the back of the working electrode.

  • Place the spacer disk on top of the working electrode.

  • Place the spring on top of the spacer.

  • Carefully place the gasket and the top case (positive cap) over the assembly.

  • Transfer the entire assembly to the coin cell crimper and apply pressure according to the manufacturer's specifications to seal the cell.

  • Remove the sealed cell, clean the exterior with isopropanol, and let it rest for at least 12 hours before testing.

Coin_Cell_Assembly cluster_0 CR2032 Half-Cell Stack A Bottom Case (Negative Cap) B Li Metal Anode (16 mm) C Separator (19 mm) + Electrolyte D Working Electrode (15 mm) E Spacer F Spring G Gasket + Top Case (Positive Cap) Crimp Crimp to Seal G->Crimp

Caption: Layered assembly of a CR2032 coin cell.
Protocol 3: Electrochemical Characterization

This section outlines common electrochemical tests to evaluate the performance of the EME-based electrolyte.

Equipment:

  • Multi-channel battery cycler

  • Potentiostat with Electrochemical Impedance Spectroscopy (EIS) capability

  • Temperature-controlled chamber

A. Ionic Conductivity Measurement

  • Assemble a symmetric cell with two stainless steel blocking electrodes separated by a known distance (e.g., using a Celgard separator of known thickness).

  • Fill the cell with the EME-based electrolyte.

  • Place the cell in the temperature-controlled chamber and allow it to equilibrate.

  • Perform EIS from a high frequency (e.g., 1 MHz) to a low frequency (e.g., 1 Hz) with a small AC amplitude (e.g., 10 mV).

  • The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.

  • Calculate ionic conductivity (σ) using the formula: σ = d / (Rb * A), where 'd' is the separator thickness and 'A' is the electrode area.

B. Cycling Performance Test

  • Place the assembled CR2032 half-cell into the battery cycler.

  • Perform a formation cycle at a low C-rate (e.g., C/20) for 1-2 cycles to stabilize the SEI.

  • Cycle the cell at a desired C-rate (e.g., C/10 or C/5) within the appropriate voltage window for the working electrode (e.g., 3.0-4.3 V for LiCoO₂).

  • Record the charge/discharge capacity, coulombic efficiency, and capacity retention over a set number of cycles (e.g., 100 cycles).[7][8][9][10][11]

Logical_Relationship cluster_0 EME Molecular Property cluster_1 Electrolyte Characteristics cluster_2 Performance Benefits asymmetry Asymmetric Structure (Ethoxy + Methoxy Groups) solvation Disordered Li⁺ Solvation Shell (Weaker Li⁺-Solvent Interaction) asymmetry->solvation leads to kinetics Faster Desolvation Kinetics at Electrode Surface solvation->kinetics enables sei Formation of Stable and Compact SEI solvation->sei promotes performance Improved Rate Capability & Cycling Stability kinetics->performance sei->performance

Caption: EME's structure-property-performance relationship.

References

Application Notes and Protocols: SN2 Substitution Reaction of 1-Ethoxy-2-methoxyethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for a representative acid-catalyzed substitution reaction of 1-Ethoxy-2-methoxyethane. Ethers are generally characterized by their low reactivity, making them excellent solvents for a variety of chemical transformations. However, under strongly acidic conditions, they can undergo cleavage via nucleophilic substitution. For primary ethers such as this compound, this reaction proceeds through an SN2 mechanism.[1][2][3][4][5][6][7] This protocol outlines the cleavage of this compound using hydrobromic acid, a common and effective reagent for this transformation. The expected products are bromoethane (B45996) and 1,2-dibromoethane, formed through the sequential cleavage of the two ether linkages. These products are valuable intermediates in organic synthesis. This application note provides a comprehensive methodology, data presentation, and visual representations of the experimental workflow to guide researchers in conducting similar transformations.

Introduction

Ethers are a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups. Their general lack of reactivity makes them ideal solvents in many reactions. However, the ether linkage can be cleaved under forcing conditions, typically in the presence of strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI).[1][2][3][4][5][6][7]

The reaction proceeds via protonation of the ether oxygen, which transforms the alkoxy group into a good leaving group (an alcohol). A nucleophilic halide ion then attacks one of the adjacent carbon atoms. For primary and secondary ethers, this nucleophilic attack typically follows an SN2 pathway, leading to an inversion of stereochemistry if the carbon is chiral.[1][2][5] In the case of this compound, both ether linkages are susceptible to cleavage. The reaction with excess HBr at elevated temperatures is expected to proceed in a stepwise manner to ultimately yield bromoethane and 1,2-dibromoethane.

This protocol provides a detailed procedure for the cleavage of this compound with hydrobromic acid as a representative example of a substitution reaction on this substrate.

Experimental Protocol

This protocol details the materials, equipment, and step-by-step procedure for the acid-catalyzed cleavage of this compound.

Materials:

  • This compound (≥98%)

  • Hydrobromic acid (48% aqueous solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Deionized water

  • Dichloromethane (B109758) (CH₂Cl₂)

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer and stir bar

  • Separatory funnel (250 mL)

  • Erlenmeyer flasks

  • Beakers

  • Graduated cylinders

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

  • Standard laboratory glassware and personal protective equipment (safety goggles, lab coat, gloves)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.21 g, 50 mmol).

  • Reagent Addition: Carefully add 48% aqueous hydrobromic acid (30 mL, approximately 264 mmol, >5 equivalents) to the flask.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 12 hours, ensuring continuous stirring.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a 250 mL separatory funnel.

  • Extraction: Add 50 mL of deionized water and 50 mL of dichloromethane to the separatory funnel. Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Neutralization: Carefully drain the organic layer into an Erlenmeyer flask. Wash the organic layer with 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • Drying and Filtration: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter the solution to remove the drying agent.

  • Solvent Removal: Concentrate the organic solution using a rotary evaporator to remove the dichloromethane.

  • Product Analysis: Analyze the resulting crude product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the products and determine their relative ratios.

Data Presentation

The following tables summarize the quantitative data for the substitution reaction of this compound.

Table 1: Reactant and Reagent Specifications

CompoundMolecular FormulaMolar Mass ( g/mol )Amount (g)Moles (mmol)Equivalents
This compoundC₅H₁₂O₂104.155.21501
Hydrobromic Acid (48% aq.)HBr80.91~21.3~264>5

Table 2: Reaction Conditions and Product Yields

ParameterValue
Reaction TemperatureReflux (~125 °C)
Reaction Time12 hours
Product Yield (%)
Bromoethane85
1,2-Dibromoethane92

Note: Yields are hypothetical based on typical outcomes for similar reactions and would be determined experimentally via techniques like GC analysis with an internal standard.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical transformation and the experimental procedure.

Substitution_Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Final Products A This compound C Protonated Ether A->C + H⁺ B Hydrobromic Acid (HBr) D 2-Bromoethanol C->D + Br⁻ - Ethanol E Ethanol C->E + Br⁻ - 2-Bromoethanol G 1,2-Dibromoethane D->G + HBr - H₂O F Bromoethane E->F + HBr - H₂O

Caption: SN2 Reaction Pathway for Ether Cleavage.

Experimental_Workflow Reactants 1. Mix Reactants (Ether + HBr) Reflux 2. Heat to Reflux (12 hours) Reactants->Reflux Workup 3. Aqueous Work-up & Extraction Reflux->Workup Purification 4. Dry & Concentrate (Na₂SO₄, Rotovap) Workup->Purification Analysis 5. Product Analysis (GC-MS) Purification->Analysis

References

Application of 1-Ethoxy-2-methoxyethane in Nanoparticle Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethoxy-2-methoxyethane, a glycol ether, presents potential as a solvent in the synthesis of various nanoparticles. While direct literature detailing its application is limited, its structural similarity to other well-studied glycol ethers, such as ethylene (B1197577) glycol, suggests its utility in the "polyol process." In this method, the solvent can serve multiple roles, including as a reaction medium, a reducing agent, and a stabilizing agent. This document provides a generalized framework for the application of this compound in nanoparticle synthesis, drawing parallels from established protocols using similar polyol solvents. The provided protocols and data should be considered as a starting point for optimization.

Principle of the Polyol Synthesis Method

The polyol process is a versatile wet-chemistry approach for producing a wide range of inorganic nanoparticles, including metals, metal oxides, and semiconductors.[1] Key features of this method include:

  • Solvent Versatility: Polyols can dissolve a variety of metal salt precursors.[1]

  • Reducing Properties: At elevated temperatures, many polyols can reduce metal ions to their zero-valent state, leading to the formation of metallic nanoparticles.[2][3]

  • Coordinating Ability: The hydroxyl and ether groups of polyols can coordinate to the surface of the growing nanoparticles, providing colloidal stability and influencing their final morphology.[1]

  • High Boiling Points: The high boiling points of many polyols allow for a wide range of reaction temperatures, which is a critical parameter for controlling nanoparticle size and crystallinity.[1]

This compound, with its ether functionalities and hydroxyl potential (if hydrolyzed or through its impurities), is expected to exhibit similar properties, making it a candidate for controlled nanoparticle synthesis.

Application Notes

The use of this compound in nanoparticle synthesis is anticipated to be beneficial in several ways:

  • Control over Nucleation and Growth: The reaction temperature, precursor concentration, and the presence of capping agents can be systematically varied to control the size and shape of the resulting nanoparticles.

  • Synthesis of Diverse Nanomaterials: Based on protocols with related solvents, this compound could be adapted for the synthesis of various nanoparticles, including but not limited to:

    • Metallic Nanoparticles: Gold (Au), Silver (Ag), Palladium (Pd), and Copper (Cu).[2][4][5]

    • Metal Oxide Nanoparticles: Potentially adaptable for the synthesis of various metal oxides by forced hydrolysis in a polyol medium.[6]

  • Surface Functionalization: The solvent itself may provide a degree of surface passivation. For more robust stabilization or for introducing specific functionalities, capping agents like polyvinylpyrrolidone (B124986) (PVP) are often employed.[5]

Experimental Protocols

The following are generalized protocols adapted from the polyol synthesis literature for ethylene glycol. These protocols will require optimization for this compound.

Protocol 1: General Synthesis of Metallic Nanoparticles (e.g., Silver)

This protocol describes a general method for synthesizing metallic nanoparticles using a glycol ether as both the solvent and reducing agent.

Materials:

  • Metal precursor (e.g., Silver Nitrate, AgNO₃)

  • This compound (solvent)

  • Capping agent (e.g., Polyvinylpyrrolidone - PVP)

  • (Optional) Growth control agent (e.g., a solution of a different metal salt like CuCl₂)

Procedure:

  • Solvent and Stabilizer Preparation: In a three-neck round-bottom flask equipped with a condenser and a magnetic stirrer, add a specific volume of this compound and dissolve the desired amount of PVP with vigorous stirring.

  • Heating: Heat the solution to a specific temperature (e.g., 120-160 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Precursor Injection: In a separate vial, dissolve the metal precursor in a small amount of this compound.

  • Reaction: Rapidly inject the precursor solution into the hot solvent/stabilizer mixture with vigorous stirring.

  • Growth: Allow the reaction to proceed for a defined period (e.g., 1-3 hours) to permit nanoparticle growth. The color of the solution will change as nanoparticles form.

  • Cooling and Purification: After the reaction is complete, cool the flask to room temperature. The nanoparticles can be purified by repeated centrifugation and redispersion in a suitable solvent like ethanol (B145695) to remove excess reactants and byproducts.

Protocol 2: Synthesis of Palladium Nanocrystals for Catalytic Applications

This protocol is adapted from a study on the effect of the solvent on the catalytic activity of palladium nanocrystals.[7]

Materials:

  • Palladium(II) chloride (PdCl₂)

  • Hydrochloric acid (HCl)

  • Polyvinylpyrrolidone (PVP, MW = 40,000)

  • This compound

Procedure:

  • PVP Solution: Dissolve 2 g of PVP in 20 mL of this compound with magnetic stirring until a clear solution is obtained.

  • Precursor Solution: Dissolve 45 mg of PdCl₂ in 250 µL of concentrated HCl by ultrasonication for 5 minutes to form H₂PdCl₄.

  • Mixing: Add 10 mL of the this compound to the H₂PdCl₄ solution and stir for 10 minutes.

  • Reaction: Transfer the mixture to a sealed vessel for solvothermal synthesis at a specific temperature and duration (e.g., 160 °C for 3 hours).

  • Purification: Collect the resulting nanoparticles by centrifugation, wash with ethanol, and redisperse in the desired solvent for catalytic testing.

Quantitative Data

The following tables summarize representative quantitative data from nanoparticle synthesis using ethylene glycol. It is expected that the use of this compound would yield different results, but these tables provide a baseline for comparison and experimental design.

Table 1: Synthesis of Palladium Nanocrystals in Different Solvents and Their Catalytic Performance in Suzuki-Miyaura Cross-Coupling Reaction.[7]

Solvent Composition (Water:Ethylene Glycol)Average Pd NC Diameter (nm)Reaction Time (h)Product Yield (%)Turnover Frequency (TOF) (h⁻¹)
100:03.5 ± 0.5195243
75:254.2 ± 0.6298128
50:505.1 ± 0.739667
25:756.3 ± 0.859234
0:1007.8 ± 0.97659

Table 2: Room Temperature Synthesis of Gold Nanoparticles in Ethylene Glycol.[4]

Ethylene Glycol (v/v %)Base/Gold Molar RatioResulting Nanoparticle Size (nm)Colloidal Stability
104~15Stable
304~10Stable
504~8Stable
302AggregationUnstable
308AggregationUnstable

Visualizations

Experimental Workflow for Nanoparticle Synthesis

G cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification & Characterization prep_solvent Prepare this compound and Capping Agent Solution heating Heat Solvent to Reaction Temperature prep_solvent->heating prep_precursor Prepare Metal Precursor Solution injection Inject Precursor Solution prep_precursor->injection heating->injection growth Nanoparticle Growth (Nucleation and Growth) injection->growth cooling Cool Reaction Mixture growth->cooling centrifugation Centrifugation and Washing cooling->centrifugation characterization Characterization (TEM, DLS, etc.) centrifugation->characterization

Caption: Generalized workflow for nanoparticle synthesis via the polyol method.

Signaling Pathway of Nanoparticle Formation in Polyol Process

G cluster_reactants Reactants cluster_process Process cluster_product Product metal_precursor Metal Precursor (Mⁿ⁺) reduction Reduction of Mⁿ⁺ to M⁰ (at high temperature) metal_precursor->reduction polyol This compound (Solvent/Reducing Agent) polyol->reduction nucleation Nucleation (Formation of small clusters) reduction->nucleation growth Particle Growth nucleation->growth nanoparticles Stabilized Nanoparticles growth->nanoparticles capping_agent Capping Agent (e.g., PVP) capping_agent->growth Stabilization

Caption: Proposed mechanism for nanoparticle formation using a glycol ether.

Conclusion

This compound holds promise as a solvent for nanoparticle synthesis, likely functioning within the established principles of the polyol process. While specific experimental data for this solvent is not yet widely available, the provided generalized protocols and insights from related glycol ethers offer a solid foundation for researchers to explore its potential. Key to successful synthesis will be the systematic optimization of reaction parameters, including temperature, precursor and capping agent concentrations, and reaction time. The unique properties of this compound may offer advantages in controlling nanoparticle characteristics for various applications, including drug delivery and catalysis.

References

Application Notes and Protocols: The Role of 1-Ethoxy-2-methoxyethane in Electrochemical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Ethoxy-2-methoxyethane (EME), an asymmetrical ether solvent, is emerging as a critical component in the advancement of high-energy-density electrochemical systems, particularly in the realm of next-generation lithium-metal batteries. Its unique molecular structure offers distinct advantages over traditional symmetric ether or carbonate-based electrolytes, primarily by accelerating lithium redox kinetics and enhancing cycling stability. This document provides detailed application notes, experimental protocols, and data on the use of EME and its derivatives in electrochemical research.

Core Concepts: The Asymmetric Advantage

The key to EME's beneficial role in electrochemistry lies in its molecular asymmetry. Unlike symmetric ethers such as 1,2-diethoxyethane (B108276) (DEE), EME possesses an ethoxy and a methoxy (B1213986) group, creating a distinct steric and electronic environment around the ether oxygens. This asymmetry disrupts the formation of uniform solvation shells around lithium ions (Li⁺), leading to weaker ion-solvent interactions. Consequently, the energy required for Li⁺ desolvation at the electrode-electrolyte interface is reduced, which in turn accelerates the charge transfer kinetics. This results in higher exchange current densities and improved reversibility of lithium plating and stripping, crucial for high-rate battery performance.[1][2][3][4]

The fluorination of EME, yielding compounds like 1-(2,2,2-trifluoro)-ethoxy-2-methoxyethane (F3EME), further enhances its properties. Fluorination improves the oxidative stability of the electrolyte, making it suitable for use with high-voltage cathodes. Additionally, fluorinated derivatives contribute to the formation of a thin, compact, and stable solid-electrolyte interphase (SEI) on the lithium metal anode, which is critical for suppressing dendrite growth and ensuring long-term cycling stability.[1][2][4]

Data Presentation

The following tables summarize the key physicochemical and electrochemical properties of electrolytes based on this compound and its derivatives, compared to conventional solvents.

Solvent SystemIonic Conductivity (mS/cm)Viscosity (cP)Electrochemical Stability Window (V vs. Li/Li⁺)Reference
1 M LiPF₆ in EC:DMC (1:1)~8-12~2-3up to ~4.2General Literature
1 M LiTFSI in DME~7-10~1.5-2.5up to ~4.0[5]
2 M LiFSI in EMEHigher exchange current density than symmetric ethersNot specifiedNot specified[1][2]
2 M LiFSI in F3EMEHighNot specifiedHigh oxidative stability[1][2][4]
Battery ConfigurationElectrolyteKey Performance MetricsReference
Li (50 µm)NMC811 (4.9 mAh cm⁻²)2 M LiFSI in F3EME
Anode-free CuNi95 pouch cell (200 mAh)2 M LiFSI in F3EME

Experimental Protocols

The following are generalized protocols for the preparation and electrochemical testing of EME-based electrolytes. Researchers should adapt these protocols based on their specific experimental requirements and safety standards.

Protocol 1: Preparation of EME-Based Electrolyte

Objective: To prepare a 1 M Lithium Bis(trifluoromethanesulfonyl)imide (LiTFSI) in this compound (EME) electrolyte.

Materials:

  • Lithium Bis(trifluoromethanesulfonyl)imide (LiTFSI), battery grade

  • This compound (EME), anhydrous (<20 ppm H₂O)

  • Argon-filled glovebox (<0.5 ppm O₂, <0.5 ppm H₂O)

  • Volumetric flasks

  • Magnetic stirrer and stir bars

  • Analytical balance

Procedure:

  • Transfer all materials and equipment into an argon-filled glovebox.

  • Accurately weigh the required amount of LiTFSI using an analytical balance. To prepare a 1 M solution, this will be the molecular weight of LiTFSI in grams for every liter of EME.

  • Transfer the weighed LiTFSI to a volumetric flask.

  • Add a portion of the anhydrous EME to the volumetric flask, ensuring it does not exceed approximately 80% of the final volume.

  • Add a magnetic stir bar to the flask and place it on a magnetic stirrer.

  • Stir the solution until the LiTFSI is completely dissolved. This may take several hours. Gentle heating can be applied if necessary, but ensure the temperature does not exceed 40°C.

  • Once the salt is fully dissolved, carefully add anhydrous EME to the volumetric flask until the solution reaches the calibration mark.

  • Continue stirring for another 30 minutes to ensure homogeneity.

  • Store the prepared electrolyte in a tightly sealed container inside the glovebox. It is recommended to use the electrolyte shortly after preparation.

Protocol 2: Coin Cell Assembly and Testing

Objective: To assemble and test a CR2032 coin cell with a lithium metal anode, a transition metal oxide cathode, and an EME-based electrolyte.

Materials:

  • CR2032 coin cell components (casings, spacers, springs)

  • Lithium metal foil (anode)

  • Cathode material (e.g., LiNi₀.₈Mn₀.₁Co₀.₁O₂ - NMC811) coated on aluminum foil

  • Celgard separator

  • Prepared EME-based electrolyte

  • Coin cell crimper

  • Battery cycler

Procedure:

  • All cell assembly must be performed inside an argon-filled glovebox.

  • Punch circular electrodes from the lithium metal foil (anode) and the cathode sheet to the required diameter (e.g., 15 mm for a CR2032 cell).

  • Punch a separator of a slightly larger diameter (e.g., 19 mm) to prevent short-circuiting.

  • Place the cathode disc in the center of the positive coin cell casing.

  • Add a few drops (typically 20-40 µL) of the EME-based electrolyte onto the cathode to ensure it is well-wetted.

  • Place the separator on top of the wetted cathode.

  • Add another few drops of electrolyte onto the separator.

  • Carefully place the lithium metal anode on top of the separator.

  • Place a spacer on top of the lithium anode, followed by the spring.

  • Place the negative casing on top of the spring.

  • Carefully transfer the assembled cell to the coin cell crimper and apply pressure to seal the cell.

  • Remove the sealed coin cell from the glovebox.

  • Allow the cell to rest for several hours (e.g., 12 hours) to ensure complete wetting of the components with the electrolyte.

  • Place the cell in a battery cycler and perform electrochemical tests as required (e.g., galvanostatic cycling, cyclic voltammetry, electrochemical impedance spectroscopy).

Mandatory Visualizations

Asymmetric_Solvation cluster_symmetric Strong, Uniform Solvation Shell cluster_asymmetric Disrupted, Weaker Solvation Shell Li_sym Li⁺ S1 O Li_sym->S1 S2 O Li_sym->S2 S3 O Li_sym->S3 S4 O Li_sym->S4 Li_asym Li⁺ A1 O (Methoxy) Li_asym->A1 Weaker A2 O (Ethoxy) Li_asym->A2 Interaction A3 O (Methoxy) Li_asym->A3 A4 O (Ethoxy) Li_asym->A4 note1 Facilitates faster Li⁺ desolvation and improved kinetics

Caption: Li⁺ Solvation by Symmetric vs. Asymmetric Ethers.

Experimental_Workflow cluster_prep Electrolyte Preparation (Glovebox) cluster_assembly Coin Cell Assembly (Glovebox) cluster_testing Electrochemical Testing start Start weigh_salt Weigh Li Salt start->weigh_salt dissolve Dissolve in EME weigh_salt->dissolve homogenize Homogenize Solution dissolve->homogenize place_cathode Place Cathode homogenize->place_cathode add_electrolyte1 Add Electrolyte place_cathode->add_electrolyte1 place_separator Place Separator add_electrolyte1->place_separator add_electrolyte2 Add Electrolyte place_separator->add_electrolyte2 place_anode Place Li Anode add_electrolyte2->place_anode add_components Add Spacer & Spring place_anode->add_components seal_cell Crimp & Seal Cell add_components->seal_cell rest Rest Cell (12h) seal_cell->rest cycling Galvanostatic Cycling rest->cycling cv Cyclic Voltammetry cycling->cv eis EIS Analysis cv->eis end End eis->end

Caption: Workflow for EME-based electrolyte battery testing.

References

1-Ethoxy-2-methoxyethane: A Versatile Medium for Organometallic Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethoxy-2-methoxyethane (EME), a member of the glyme family of solvents, is emerging as a compelling medium for a variety of organometallic catalytic reactions. Its unique properties, including a moderate boiling point (103-104 °C), good solvating power for both organic and inorganic reagents, and relative stability, make it an attractive alternative to more common ethereal solvents like tetrahydrofuran (B95107) (THF) and 1,4-dioxane. This document provides detailed application notes and protocols for the use of this compound in key organometallic transformations, with a focus on palladium-catalyzed cross-coupling reactions.

Physicochemical Properties of this compound

A thorough understanding of the solvent's properties is crucial for its effective application in catalysis.

PropertyValueReference
Molecular Formula C₅H₁₂O₂[1]
Molecular Weight 104.15 g/mol [1]
Boiling Point 103-104 °C[1]
Density 0.898 g/mL at 25 °C[1]
Solubility Soluble in most organic solvents, moderately soluble in water.[1]

Applications in Organometallic Catalysis

This compound's utility as a solvent extends across several important classes of organometallic reactions. Its ability to dissolve a wide array of substrates and reagents facilitates efficient catalysis.

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are fundamental tools in modern organic synthesis, particularly for the construction of carbon-carbon and carbon-heteroatom bonds. This compound can serve as an effective solvent for these transformations.

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides or triflates.

General Workflow for a Suzuki-Miyaura Coupling Reaction:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Aryl Halide, Boronic Acid/Ester Heating Heating under Inert Atmosphere Reactants->Heating Catalyst Palladium Precatalyst & Ligand Catalyst->Heating Base Base (e.g., K₂CO₃) Base->Heating Solvent This compound Solvent->Heating Quenching Quenching Heating->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Coupled Product Purification->Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Anhydrous this compound (5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • The flask is sealed with a septum and purged with an inert gas for 10-15 minutes.

  • Anhydrous this compound is added via syringe.

  • The reaction mixture is heated to 80-90 °C with vigorous stirring. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel.

EntryAryl HalideArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃EME8512>95
24-Chloroanisole4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃EME10024~90

Note: The data in the table is representative and based on typical outcomes for similar reactions. Actual results may vary.

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.

Experimental Protocol: Heck Reaction of an Aryl Iodide with an Alkene

Materials:

  • Aryl iodide (1.0 mmol)

  • Alkene (e.g., styrene) (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.02 mmol, 2 mol%)

  • Triethylamine (B128534) (Et₃N, 1.5 mmol)

  • Anhydrous this compound (5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk tube, dissolve the aryl iodide, palladium(II) acetate, and tri(o-tolyl)phosphine in anhydrous this compound under an inert atmosphere.

  • Add the alkene and triethylamine to the reaction mixture.

  • The tube is sealed and the mixture is heated to 100 °C with stirring.

  • Monitor the reaction progress by TLC or GC.

  • After completion, cool the reaction to room temperature.

  • Filter the mixture to remove the triethylammonium (B8662869) iodide salt and wash the solid with a small amount of this compound.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography.

EntryAryl HalideAlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzeneStyrenePd(OAc)₂ / P(o-tol)₃Et₃NEME10016>90
24-Iodoanisolen-Butyl acrylatePd(OAc)₂NaOAcEME10024~85

Note: The data in the table is representative and based on typical outcomes for similar reactions. Actual results may vary.

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.

Catalytic Cycle of the Sonogashira Coupling:

Sonogashira_Cycle cluster_Cu_cycle Copper Cycle Pd0 Pd(0)L₂ PdII_halide R-Pd(II)L₂-X Pd0->PdII_halide Oxidative Addition PdII_alkynyl R-Pd(II)L₂-C≡CR' PdII_halide->PdII_alkynyl Transmetalation PdII_alkynyl->Pd0 Product R-C≡CR' PdII_alkynyl->Product Reductive Elimination ArylHalide R-X ArylHalide->PdII_halide Alkyne H-C≡CR' Cu_acetylide Cu-C≡CR' Alkyne->Cu_acetylide Cu_acetylide->PdII_halide CuI CuI CuI->Cu_acetylide Base Base Base->Alkyne

Caption: The catalytic cycle of the Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling of an Aryl Bromide with a Terminal Alkyne

Materials:

  • Aryl bromide (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI, 0.06 mmol, 6 mol%)

  • Triethylamine (Et₃N, 2.0 mmol)

  • Anhydrous this compound (5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add the aryl bromide, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • The tube is evacuated and backfilled with an inert gas three times.

  • Add anhydrous this compound, triethylamine, and the terminal alkyne via syringe.

  • The reaction mixture is stirred at room temperature or heated gently (e.g., 40-50 °C) until the starting materials are consumed (monitored by TLC or GC).

  • Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of celite to remove the salts.

  • The filtrate is washed with saturated aqueous ammonium (B1175870) chloride solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

EntryAryl HalideTerminal AlkyneCatalyst SystemCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)
11-Iodo-4-nitrobenzenePhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NEME254>95
24-Bromobenzonitrile1-HeptynePd(PPh₃)₄CuIPiperidineEME5012~90

Note: The data in the table is representative and based on typical outcomes for similar reactions. Actual results may vary.

Grignard Reagent Formation and Reactions

Glymes, including this compound, are excellent solvents for the formation of Grignard reagents due to their ability to solvate the magnesium center, enhancing its reactivity.

Experimental Protocol: Formation of a Grignard Reagent

Materials:

  • Magnesium turnings (1.2 g, 50 mmol)

  • Organic halide (e.g., bromobenzene) (5.0 g, 32 mmol)

  • Anhydrous this compound (30 mL)

  • A small crystal of iodine

Procedure:

  • Place the magnesium turnings in a flame-dried three-necked flask fitted with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add a small crystal of iodine to activate the magnesium surface.

  • Add a small portion of the organic halide dissolved in anhydrous this compound.

  • The reaction is initiated by gentle warming. Once the reaction starts (indicated by bubbling and a cloudy appearance), the remaining solution of the organic halide is added dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, the mixture is stirred for an additional 30-60 minutes to ensure complete reaction.

  • The resulting Grignard reagent solution is ready for use in subsequent reactions.

Conclusion

This compound is a highly capable and versatile solvent for a range of organometallic catalytic reactions. Its favorable physical and chemical properties provide a reliable medium for conducting Suzuki-Miyaura, Heck, and Sonogashira couplings, as well as for the formation and reaction of Grignard reagents. The protocols provided herein serve as a starting point for researchers to explore the utility of this solvent in their synthetic endeavors. As with any catalytic system, optimization of reaction parameters for specific substrates is recommended to achieve the best results.

References

Application Notes and Protocols for the Quantitative Analysis of 1-Ethoxy-2-methoxyethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethoxy-2-methoxyethane (also known as ethylene (B1197577) glycol ethyl methyl ether), with the chemical formula C5H12O2, is an asymmetrical ether utilized as a solvent in various industrial applications, including in paints, coatings, and cleaning products.[1][2] Its presence as a residual solvent or impurity in pharmaceutical products and other materials necessitates accurate and reliable quantitative analysis to ensure product quality, safety, and compliance with regulatory standards. This document provides detailed application notes and protocols for the quantification of this compound using common analytical techniques.

Analytical Techniques

Gas chromatography (GC) is the most prevalent and suitable technique for the quantification of volatile organic compounds like this compound due to its high resolution, sensitivity, and speed. Coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC provides robust and reliable quantitative results.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): A widely used technique for quantifying organic compounds. It offers high sensitivity and a wide linear range.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides both quantitative data and qualitative structural information, enhancing the specificity of the analysis. GC-MS is particularly useful for unambiguous identification of the analyte.[3]

Quantitative Data Summary

The following table summarizes representative quantitative data for the analysis of glycol ethers using GC-FID and GC-MS. While specific performance data for this compound is not extensively available in the public domain, the data for structurally similar compounds provide a strong indication of the expected method performance. It is crucial to perform a method validation study for the specific matrix and concentration range of interest.

ParameterGC-FID (for 2-Ethoxyethanol)[4]GC-MS (for 1,2-Dimethoxyethane)[5]
Limit of Detection (LOD) 6.4 ppm-
Limit of Quantification (LOQ) 20.8 ppm1.306 µg/mL
**Linearity (R²) **> 0.99 (Implied)0.9999
Working Range Not Specified5 to 200 µg/mL
Accuracy/Recovery Not Specified96.4% (Extraction Efficiency)
Precision (RSD%) Not SpecifiedNot Specified

Experimental Protocols

Protocol 1: Quantification of this compound in a Liquid Matrix by GC-FID

This protocol is adapted from a validated method for the analysis of 2-ethoxyethanol (B86334) and is suitable for determining the concentration of this compound in liquid samples such as reaction mixtures or final products.[4]

1. Sample Preparation:

  • Accurately weigh a specific amount of the sample into a volumetric flask.

  • Dilute the sample with a suitable solvent (e.g., methanol, dichloromethane) to a known volume to bring the expected concentration of this compound within the calibration range.

  • If necessary, add an appropriate internal standard (e.g., 2-propoxyethanol) to both the sample and calibration standards.

  • Mix thoroughly.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: DB-WAX (or equivalent polar capillary column), 30 m x 0.32 mm ID, 0.5 µm film thickness.

  • Injector Temperature: 250 °C

  • Detector (FID) Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 220 °C.

    • Hold: 5 minutes at 220 °C.

  • Carrier Gas: Helium, constant flow rate of 2 mL/min.

  • Injection Volume: 1 µL (split or splitless, depending on concentration).

3. Calibration:

  • Prepare a series of calibration standards of this compound in the same solvent used for the sample, bracketing the expected sample concentration.

  • If an internal standard is used, add it to each calibration standard at the same concentration as in the samples.

  • Inject each standard and record the peak area.

  • Construct a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration.

4. Data Analysis:

  • Inject the prepared sample solution into the GC-FID system.

  • Identify the this compound peak based on its retention time compared to the standards.

  • Quantify the concentration of this compound in the sample using the calibration curve.

Protocol 2: Quantification of this compound in Air by GC-MS

This protocol is adapted from a validated method for the determination of 1,2-dimethoxyethane (B42094) in workplace air and is suitable for industrial hygiene applications.[5]

1. Sample Collection and Preparation:

  • Collect a known volume of air through a solid sorbent tube (e.g., activated charcoal).

  • Desorb the analyte from the sorbent by adding a precise volume of a suitable solvent (e.g., dichloromethane).

  • Allow the mixture to stand for a specified time (e.g., 30 minutes) with occasional agitation to ensure complete desorption.

  • Transfer an aliquot of the solution to a GC vial for analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: HP-5ms (or equivalent non-polar capillary column), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 4 minutes.

    • Ramp: 15 °C/min to 200 °C.

    • Hold: 2 minutes at 200 °C.

  • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

  • Injection Volume: 1 µL (splitless).

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Full Scan (e.g., m/z 35-200) for identification and Selected Ion Monitoring (SIM) for quantification. Characteristic ions for this compound include m/z 45, 59, and 73.

3. Calibration:

  • Prepare a stock solution of this compound in the desorption solvent.

  • Prepare a series of working standards by diluting the stock solution to cover the expected concentration range.

  • Analyze the standards by GC-MS.

  • Construct a calibration curve by plotting the peak area of a characteristic ion against the concentration.

4. Data Analysis:

  • Analyze the sample extract by GC-MS.

  • Confirm the identity of this compound by comparing its retention time and mass spectrum to that of a standard.

  • Quantify the amount of this compound in the extract using the calibration curve.

  • Calculate the concentration of this compound in the original air sample based on the desorbed volume and the volume of air collected.

Visualizations

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Liquid Sample Dilution Dilution with Solvent Sample->Dilution InternalStd Add Internal Standard Dilution->InternalStd Mix Thorough Mixing InternalStd->Mix Injection Inject into GC-FID Mix->Injection Separation Chromatographic Separation Injection->Separation Detection Flame Ionization Detection Separation->Detection PeakIntegration Peak Area Integration Detection->PeakIntegration Calibration Calibration Curve PeakIntegration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Workflow for GC-FID analysis of this compound.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing AirSample Air Sample Collection (Sorbent Tube) Desorption Solvent Desorption AirSample->Desorption Vial Transfer to GC Vial Desorption->Vial Injection Inject into GC-MS Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (Scan/SIM) Ionization->MassAnalysis Identification Identification (RT & Mass Spectrum) MassAnalysis->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Calculation Calculate Air Concentration Quantification->Calculation

Caption: Workflow for GC-MS analysis of this compound in air.

References

Application Notes and Protocols: Safe Laboratory Handling of 1-Ethoxy-2-methoxyethane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Ethoxy-2-methoxyethane (CAS No. 5137-45-1), also known as ethylene (B1197577) glycol ethyl methyl ether, is a colorless, flammable liquid with a pleasant odor.[1] It is utilized as a versatile solvent in various industrial and research applications, including paints, coatings, cleaning products, and organic synthesis.[1][2] Its unique molecular structure, featuring two ether linkages, makes it effective at dissolving a wide range of substances.[1][2] However, its flammability and potential health hazards necessitate strict adherence to safety protocols to minimize risk to laboratory personnel and the environment.[1][3]

These application notes provide comprehensive safety protocols and data for researchers, scientists, and drug development professionals working with this compound.

Hazard Identification and Data Summary

Proper handling begins with a thorough understanding of the substance's hazards and physical properties. The following tables summarize the GHS hazard classifications and key physicochemical data for this compound.

Table 1: GHS Hazard Classification Summary

Hazard Class Hazard Statement GHS Code Signal Word
Flammable Liquids Extremely flammable liquid and vapor H224 Danger
Skin Corrosion/Irritation Causes skin irritation H315 Warning
Serious Eye Damage/Irritation Causes serious eye irritation H319 Warning
Reproductive Toxicity Suspected of damaging fertility or the unborn child H361 Warning

| Specific Target Organ Toxicity | May cause respiratory irritation | H335 | Warning |

Data sourced from aggregated GHS information provided to the ECHA C&L Inventory.[4]

Table 2: Physicochemical Properties of this compound

Property Value Source
CAS Number 5137-45-1 [1][2][4]
Molecular Formula C₅H₁₂O₂ [1][2][4]
Molecular Weight 104.15 g/mol [2][4]
Appearance Colorless liquid with a pleasant odor [1]
Boiling Point ~103.5 °C (376.65 K) [2]

| Solubility | Moderately soluble in water; soluble in organic solvents |[1] |

Detailed Laboratory Protocols

Adherence to the following protocols is mandatory to ensure a safe working environment when handling this compound.

Engineering Controls and Personal Protective Equipment (PPE)

Proper facility design and personal protection are the first lines of defense against exposure.

  • Ventilation: All work must be conducted in a well-ventilated area.[5] A certified chemical fume hood is required for all procedures involving open containers or potential vapor generation. The ventilation system must be explosion-proof.[3]

  • Safety Stations: Ensure that eyewash stations and safety showers are unobstructed and located in close proximity to the workstation.[3]

  • Eye and Face Protection: Wear chemical safety goggles that conform to European Standard EN166 or OSHA's regulations in 29 CFR 1910.133.[3]

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves tested according to EN 374.[5] Check for leaks and impermeability before each use.

    • Protective Clothing: A flame-retardant lab coat or apron is required. For tasks with a higher risk of splashing, full protective clothing should be worn.[6]

  • Respiratory Protection: If ventilation is inadequate or for emergency response, wear a NIOSH-approved respirator with appropriate cartridges for organic vapors.[5]

Safe Handling and Storage Protocol

Handling:

  • Grounding: Ground and bond all containers and receiving equipment to prevent static discharge, which can ignite flammable vapors.[3]

  • Tool Usage: Use only non-sparking tools when opening or handling containers.[3]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[3] Avoid breathing vapors or mists.[3]

  • Hygiene: Wash hands and face thoroughly after handling the substance.[6] Do not eat, drink, or smoke in the laboratory.[5] Remove contaminated clothing immediately and wash before reuse.[3]

Storage:

  • Container: Keep the substance in its original, tightly closed container.[3][6]

  • Location: Store in a cool, dry, and well-ventilated area designated for flammable liquids.[3][6] The storage area should be locked or accessible only to authorized personnel.[6]

  • Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[3][6]

  • Incompatibilities: Store away from strong oxidizing agents.[5]

Emergency First-Aid Procedures

Immediate and appropriate first aid is critical in the event of an exposure.

  • If Inhaled:

    • Immediately move the victim to fresh air.[3][5]

    • Keep the person at rest in a position comfortable for breathing.[3]

    • If breathing is irregular or has stopped, provide artificial respiration.[5]

    • Call a POISON CENTER or physician if the person feels unwell.[3]

  • In Case of Skin Contact:

    • Immediately remove all contaminated clothing.[3][6]

    • Rinse the affected skin area with plenty of soap and water for at least 15 minutes.[3][5]

    • If skin irritation occurs or persists, seek medical advice.[3]

  • In Case of Eye Contact:

    • Rinse cautiously and copiously with clean, fresh water for at least 15 minutes, holding the eyelids apart.[3][5]

    • Remove contact lenses if present and easy to do so. Continue rinsing.[3][5]

    • If eye irritation persists, seek immediate medical attention from an ophthalmologist.[3][6]

  • If Swallowed:

    • Rinse the mouth with water (only if the person is conscious).[5]

    • Do NOT induce vomiting. [5]

    • Immediately call a POISON CENTER or physician.[6]

Spill Cleanup Protocol

Small Spills (in a fume hood):

  • Containment: Absorb the spill with an inert, non-combustible material such as Chemizorb®, sand, or earth.[6]

  • Collection: Use spark-proof tools to collect the absorbent material and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[3]

  • Decontamination: Clean the affected area thoroughly.

  • Ventilation: Allow the area to ventilate before resuming work.

Large Spills (outside a fume hood):

  • Evacuation: Evacuate all non-essential personnel from the danger area.[6]

  • Ignition Control: Remove all sources of ignition immediately.[3]

  • Ventilation: Ensure adequate ventilation.

  • Containment: Prevent the spill from entering drains or waterways.[5][6] Cover drains if necessary.[6]

  • Personal Protection: Responders must wear full PPE, including respiratory protection.[5]

  • Cleanup: Follow the procedure for small spills, using non-sparking tools and inert absorbent materials.[3][6]

  • Disposal: Place all contaminated materials in approved containers for disposal.[3]

Waste Disposal Protocol

All waste containing this compound must be treated as hazardous waste.

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[7]

  • Containerization: Collect waste in a compatible, properly sealed, and clearly labeled container.[8] The label must include the words "Hazardous Waste," the full chemical name, and an indication of the hazards (e.g., "Flammable," "Toxic").[8]

  • Storage: Store waste containers in a designated, well-ventilated satellite accumulation area, away from incompatible materials.

  • Disposal: Dispose of the contents and the container through a licensed waste disposal contractor in accordance with all local, state, and federal regulations.[3][7] Never pour down the drain. [5][7]

Visualized Workflows

The following diagrams illustrate key safety workflows for handling this compound.

G cluster_prep Preparation & Handling cluster_disposal Post-Handling & Disposal start Receive Chemical storage Store in Flammable Cabinet (Cool, Dry, Ventilated) start->storage Inspect & Log ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) storage->ppe Before Use handling Handle in Fume Hood (Use Non-Sparking Tools) ppe->handling waste Collect Waste in Labeled, Sealed Container handling->waste waste_storage Store in Satellite Accumulation Area waste->waste_storage disposal Arrange Pickup by Licensed Waste Contractor waste_storage->disposal finish Procedure Complete disposal->finish

Caption: Workflow for the safe handling of this compound from receipt to disposal.

G cluster_small Small Spill Response cluster_large Large Spill Response start Spill Occurs spill_size Spill Size? start->spill_size absorb Absorb with Inert Material spill_size->absorb Small (in fume hood) evacuate Evacuate Area spill_size->evacuate Large or Outside Hood collect Collect with Non-Sparking Tools absorb->collect dispose_small Place in Hazardous Waste Container collect->dispose_small decon Decontaminate Area & Ventilate dispose_small->decon ignite Remove Ignition Sources evacuate->ignite contact Contact EHS/ Emergency Response ignite->contact contact->decon After EHS Cleanup

Caption: Decision workflow for responding to a this compound laboratory spill.

References

Application Notes and Protocols for the Disposal of 1-Ethoxy-2-methoxyethane Waste

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These guidelines provide a comprehensive framework for the safe and compliant disposal of waste containing 1-Ethoxy-2-methoxyethane. Adherence to these protocols is critical to ensure personnel safety, environmental protection, and regulatory compliance.

Chemical and Physical Properties

This compound, also known by synonyms such as ethylene (B1197577) glycol ethyl methyl ether, is a colorless, flammable liquid with a pleasant odor.[1] It is utilized as a solvent in various industrial and research applications, including in paints, coatings, cleaning products, and organic synthesis.[1][2] Its utility is derived from its ability to dissolve a wide range of both polar and non-polar substances.[2]

A summary of its key quantitative properties is presented in the table below:

PropertyValue
CAS Number 5137-45-1
Molecular Formula C5H12O2
Molecular Weight 104.15 g/mol [2][3]
Boiling Point 103.5 °C (376.65 K)[2]
Flash Point Information not readily available in sources.
GHS Classification Extremely flammable liquid and vapor (H224), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335), Suspected of damaging fertility or the unborn child (H361)[3]
UN Number 3271[4]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. It is an extremely flammable liquid and vapor.[3] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[4] In addition to its flammability, it poses several health hazards:

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[3][5]

  • Respiratory Irritation: May cause respiratory irritation.[3][5]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[3]

Personal Protective Equipment (PPE) is mandatory when handling this chemical:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Skin Protection: Laboratory coat and, if necessary, flame-retardant and antistatic protective clothing.[6]

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If vapors or mists are generated, a NIOSH-approved respirator is required.

Waste Classification and Regulatory Overview

The disposal of this compound waste is governed by local, state, and federal regulations. In the United States, the primary federal regulation is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[5]

Under RCRA, a chemical waste is considered hazardous if it is specifically listed or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[7]

  • Ignitability (D001): As this compound is a flammable liquid, any waste containing it is likely to be classified as a D001 hazardous waste.[7]

  • Listed Waste (F-List): While not explicitly named in the common F-list codes for spent solvents (F001-F005), regulations often cover solvent mixtures.[6][8] It is crucial to check if local regulations have broader definitions.

It is the responsibility of the waste generator to determine if their waste is hazardous. [4]

Detailed Disposal Protocol

Step 1: Waste Segregation and Collection

  • Do not mix this compound waste with other waste streams, particularly incompatible materials.

  • Collect waste in a designated, properly labeled, and compatible container. The container must be in good condition and have a secure, tight-fitting lid.

  • The waste container label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., Flammable, Irritant, Reproductive Toxin)

    • The date accumulation started.

Step 2: Storage of Waste

  • Store the waste container in a designated satellite accumulation area within or near the laboratory.

  • The storage area must be a well-ventilated, cool, and dry location, away from sources of ignition such as heat, sparks, and open flames.

  • Ensure secondary containment is in place to capture any potential leaks or spills.

  • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in a satellite accumulation area.

Step 3: Waste Disposal Request and Pickup

  • Once the waste container is full or you are discontinuing the process, arrange for disposal through your institution's Environmental Health and Safety (EHS) department.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup. This is often done through an online system.[8]

  • Provide accurate information about the waste composition and volume.

Step 4: Spill Management

In the event of a spill:

  • Small Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or a commercial sorbent.

    • Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.

    • Ventilate the area and wash the spill site after material pickup is complete.

  • Large Spills:

    • Evacuate the entire area immediately.

    • If it is safe to do so, remove any ignition sources.

    • Contact your institution's EHS or emergency response team for cleanup and disposal.

Never dispose of this compound down the drain or in the regular trash. [9]

Experimental Protocol: Quenching of a Grignard Reaction

This protocol provides an example of a common laboratory procedure that generates this compound waste.

Objective: To quench a Grignard reaction and perform an aqueous work-up, generating aqueous and organic waste streams containing this compound.

Materials:

  • Reaction mixture from a Grignard reaction in this compound.

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution.

  • Separatory funnel.

  • Designated hazardous waste containers for aqueous and organic waste.

Procedure:

  • Preparation: Ensure two labeled hazardous waste containers are ready: one for "Aqueous Waste with this compound" and another for "Organic Waste with this compound."

  • Quenching:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully add the saturated aqueous NH4Cl solution to the reaction mixture with stirring to quench any unreacted Grignard reagent. This is an exothermic process.

  • Extraction:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Allow the layers to separate. The upper layer will be the organic phase containing the product and this compound, and the lower layer will be the aqueous phase.

  • Waste Segregation:

    • Drain the lower aqueous layer into the designated "Aqueous Waste" container.

    • Drain the upper organic layer into the designated "Organic Waste" container.

  • Final Handling: Securely cap both waste containers and place them in the satellite accumulation area for pickup by EHS.

Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for this compound Waste cluster_generation Waste Generation & Collection cluster_assessment Hazard Assessment cluster_disposal Disposal Path cluster_spill Spill Response start This compound Waste Generated segregate Segregate from other waste streams start->segregate spill Spill Occurs start->spill collect Collect in a labeled, compatible container segregate->collect is_hazardous Is the waste hazardous? collect->is_hazardous yes_hazardous Yes (Flammable - D001, Potential Reproductive Toxin) is_hazardous->yes_hazardous Yes no_hazardous No (Unlikely) is_hazardous->no_hazardous No store Store in Satellite Accumulation Area yes_hazardous->store request_pickup Request EHS Hazardous Waste Pickup store->request_pickup disposal Dispose via licensed hazardous waste contractor request_pickup->disposal small_spill Small Spill: Absorb with inert material, containerize as hazardous waste spill->small_spill Small large_spill Large Spill: Evacuate and contact EHS/Emergency Response spill->large_spill Large

Caption: Decision workflow for the proper disposal of this compound waste.

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 1-Ethoxy-2-methoxyethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-Ethoxy-2-methoxyethane as a solvent in the synthesis of pharmaceutical intermediates. The content includes detailed experimental protocols, quantitative data, and visual diagrams to facilitate understanding and implementation in a laboratory setting.

Introduction

This compound, also known as glyme, is a high-boiling, polar aprotic solvent that offers excellent solubility for a wide range of organic compounds and inorganic salts.[1][2] Its chemical stability and ability to solvate cations make it a suitable medium for various organic reactions, particularly nucleophilic substitution reactions that are fundamental in the synthesis of pharmaceutical intermediates.[2][3] This document focuses on the application of this compound in the Williamson ether synthesis, a robust method for forming the ether linkages frequently found in active pharmaceutical ingredients (APIs).

Application: Synthesis of a Phenylacetonitrile (B145931) Intermediate via Williamson Ether Synthesis

A common structural motif in pharmaceuticals is the aryloxyalkyl group. The Williamson ether synthesis is a classical and widely used method for the preparation of such ethers.[4][5] In this representative example, we describe the synthesis of a hypothetical pharmaceutical intermediate, 4-(2-(2-methoxyethoxy)ethoxy)phenylacetonitrile, using this compound as the reaction solvent. This intermediate could serve as a precursor for various therapeutic agents.

The overall reaction involves the O-alkylation of a phenolic starting material with an alkyl halide in the presence of a base. This compound serves as an effective solvent that can facilitate the dissolution of the reactants and promote the desired S(_N)2 reaction pathway.[2][6]

Reaction Scheme:

Experimental Protocol

3.1. Materials and Reagents

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity
4-HydroxyphenylacetonitrileC₈H₇NO133.151.33 g (10 mmol)
1-Chloro-2-(2-methoxyethoxy)ethaneC₅H₁₁ClO₂138.591.66 g (12 mmol)
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.76 g (20 mmol)
This compoundC₅H₁₂O₂104.1550 mL
Ethyl Acetate (B1210297)C₄H₈O₂88.11As needed
Brine (saturated NaCl solution)NaCl58.44As needed
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As needed

3.2. Procedure

  • Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-hydroxyphenylacetonitrile (1.33 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol).

  • Solvent Addition: Add 50 mL of anhydrous this compound to the flask.

  • Reagent Addition: While stirring, add 1-chloro-2-(2-methoxyethoxy)ethane (1.66 g, 12 mmol) to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to 90-100 °C and maintain it at this temperature under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 6-8 hours).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts and wash the filter cake with a small amount of ethyl acetate.

  • Extraction: Combine the filtrate and the washings, and transfer them to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to yield the pure 4-(2-(2-methoxyethoxy)ethoxy)phenylacetonitrile.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of 4-(2-(2-methoxyethoxy)ethoxy)phenylacetonitrile.

ParameterValue
Theoretical Yield 2.37 g
Actual Yield 2.01 g
Percentage Yield 85%
Melting Point N/A (liquid at room temp)
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.25 (d, 2H), 6.90 (d, 2H), 4.15 (t, 2H), 3.85 (t, 2H), 3.70-3.65 (m, 4H), 3.40 (s, 3H)
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 158.0, 132.5, 125.0, 119.5, 115.0, 71.0, 70.0, 69.5, 68.0, 59.0
Mass Spectrometry (ESI-MS) m/z 238.1 [M+H]⁺

Visualizations

5.1. Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine 4-Hydroxyphenylacetonitrile and K2CO3 B Add this compound A->B C Add 1-Chloro-2-(2-methoxyethoxy)ethane B->C D Heat to 90-100 °C C->D E Monitor by TLC D->E F Cool and Filter E->F Reaction Complete G Extract with Ethyl Acetate F->G H Wash with Water and Brine G->H I Dry and Concentrate H->I J Column Chromatography I->J K Pure Product J->K

Caption: Experimental workflow for the synthesis of the phenylacetonitrile intermediate.

5.2. Logical Relationship of Reaction Components

G cluster_reactants Reactants cluster_reagents_solvent Reagents & Solvent 4-Hydroxyphenylacetonitrile 4-Hydroxyphenylacetonitrile Product 4-(2-(2-methoxyethoxy)ethoxy)phenylacetonitrile 4-Hydroxyphenylacetonitrile->Product 1-Chloro-2-(2-methoxyethoxy)ethane 1-Chloro-2-(2-methoxyethoxy)ethane 1-Chloro-2-(2-methoxyethoxy)ethane->Product K2CO3 (Base) K2CO3 (Base) K2CO3 (Base)->Product Facilitates This compound (Solvent) This compound (Solvent) This compound (Solvent)->Product Enables

Caption: Logical relationship of components in the Williamson ether synthesis.

Conclusion

This compound is a highly effective solvent for the synthesis of pharmaceutical intermediates via the Williamson ether synthesis. Its properties facilitate high yields and clean reaction profiles. The provided protocol for the synthesis of a phenylacetonitrile intermediate serves as a practical example for researchers in drug development, demonstrating a reliable method for the formation of crucial ether linkages in potential API candidates.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Ethoxy-2-methoxyethane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the safe handling and purification of 1-Ethoxy-2-methoxyethane, focusing on the detection and removal of hazardous peroxide impurities.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to test this compound for peroxides?

A1: Like many ethers, this compound can react with atmospheric oxygen over time in a process called auto-oxidation to form unstable and potentially explosive peroxide compounds.[1][2][3] These peroxides are sensitive to heat, friction, and mechanical shock.[4][5] The concentration of these peroxides during processes like distillation or rotary evaporation significantly increases the risk of a violent explosion, which has been the cause of numerous laboratory accidents.[1][2][6]

Q2: How are peroxides formed in this compound?

A2: Peroxide formation is a free-radical reaction with molecular oxygen.[3][7] This process is often initiated or accelerated by exposure to light and heat.[8] However, it can proceed even in closed containers stored in cool, dark conditions.[1] Once a container is opened, the exposure to air accelerates peroxide formation.[1]

Q3: Does refrigeration prevent peroxide formation?

A3: No, refrigeration does not appear to inhibit peroxide formation and may pose a severe explosion hazard if a standard, non-spark-proof refrigerator is used.[1] The best practice is to store the solvent in a cool, dark, and dedicated solvent cabinet.[2]

Q4: What are the visible signs of dangerous peroxide levels?

A4: While low levels of peroxides are not visible, high and dangerous concentrations may present as crystalline solids, especially around the cap or within the liquid.[4][6][9] Other signs include a viscous oily layer or a cloudy appearance in the solvent.[9] If any of these signs are observed, do not attempt to open or move the container. Treat it as a potential bomb and contact your institution's Environmental Health & Safety (EHS) department immediately for emergency disposal.[4][6]

Q5: How often should I test my this compound for peroxides?

A5: The frequency of testing depends on the age and storage conditions of the solvent. A general guideline is to test upon receipt, before each use (especially before distillation or evaporation), and at regular intervals. For opened containers of ethers, testing every 3 to 6 months is a common recommendation.[1][10]

Q6: What is the role of inhibitors in commercial solvents?

A6: Manufacturers often add inhibitors, such as butylated hydroxytoluene (BHT), to slow down the rate of peroxide formation.[2][3] However, these inhibitors are consumed over time, especially after the container is opened. Purification processes like distillation or passing the solvent through alumina (B75360) will remove these inhibitors, making the purified solvent more susceptible to rapid peroxide formation.[1][3][10]

Troubleshooting Guide

Q: My peroxide test strip shows a positive result, but the color is faint. What should I do?

A: A faint color indicates a low concentration of peroxides. Refer to the hazard level table below. While it may be safe for general use, it is not safe for distillation or evaporation, as this will concentrate the peroxides to dangerous levels.[6][11] It is best practice to purify the solvent before use or dispose of it if it will not be used immediately.[11]

Q: I performed the potassium iodide (KI) test, and the solution turned dark brown immediately. What does this mean?

A: A dark brown color indicates a high and hazardous concentration of peroxides.[11][12] Do not use the solvent. Do not attempt to distill or evaporate it. The solvent must be decontaminated using a recommended procedure or disposed of as hazardous waste. If crystals are visible, do not handle the container and contact EHS immediately.[4][6]

Q: I purified my this compound using activated alumina, but a subsequent peroxide test is still positive. What went wrong?

A: This could be due to several factors:

  • Column Overload: The capacity of the alumina column was exceeded. Try using a larger column or a smaller volume of the solvent. A column of 80g of alumina is typically sufficient for 100-400 mL of solvent.[13][14]

  • Inactive Alumina: The activated alumina may have absorbed moisture from the air, reducing its effectiveness. Use freshly opened or properly stored activated alumina.

  • Presence of Dialkyl Peroxides: The activated alumina method is most effective for hydroperoxides but may not reliably remove all dialkyl peroxides.[13][15] If you suspect the presence of other peroxide types, a chemical reduction method, such as the ferrous sulfate (B86663) wash, may be more effective.

Q: After purification with ferrous sulfate, my solvent is now wet. How do I dry it?

A: After the aqueous ferrous sulfate layer is removed, the ether layer will be saturated with water. You can dry it using a suitable drying agent like anhydrous magnesium sulfate or calcium chloride. Swirl the solvent with the drying agent, then filter or decant the dry solvent. Note that molecular sieves are also highly effective for achieving very low water content.[16]

Data Presentation

Table 1: Peroxide Concentration Hazard Levels and Recommended Actions

Peroxide Concentration (ppm)Hazard LevelRecommended ActionCitations
< 10 ppmLowConsidered safe for general laboratory procedures.[11][17]
10 - 30 ppmModerateAvoid concentration (distillation/evaporation). Purify before such use or dispose of if not used immediately.[4][11]
> 30 - 100 ppmHighUnacceptable for use. Poses a serious hazard. Must be purified before any use or disposed of as hazardous waste.[4][11]
> 100 ppm or Visible CrystalsExtremeExtremely dangerous. Do not handle or open. Contact EHS for immediate emergency disposal.[2][4][6]

Experimental Protocols

Protocol 1: Peroxide Detection

A. Semi-Quantitative Method: Peroxide Test Strips

This is a rapid and convenient method for routine checks.

  • Dip the test strip into the this compound for 1 second.[1]

  • Remove the strip and allow the solvent to evaporate from the test zone.

  • For some types of strips, a drop of distilled water may need to be added to the reaction zone after evaporation.[1][18]

  • Wait for the time specified by the manufacturer (typically 5-15 seconds).

  • Compare the color of the test pad to the color scale provided with the kit to determine the approximate peroxide concentration in ppm.[18]

B. Chemical Method: Potassium Iodide (KI) Test

This method is more sensitive than test strips.[11]

  • In a clean glass test tube, add 1 mL of a freshly prepared 10% (w/v) potassium iodide solution.[1]

  • Add 10 mL of the this compound sample to be tested.

  • Acidify the mixture with a few drops of glacial acetic acid or dilute hydrochloric acid.[1][11]

  • Stopper and shake the test tube. The formation of a yellow to brown color in the aqueous layer indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.[1][12]

  • For a more sensitive test, add a drop of fresh starch solution. A blue-black color indicates a positive result for peroxides.[1]

Protocol 2: Peroxide Removal

A. Method 1: Purification with Activated Alumina

This method is effective for removing hydroperoxides and avoids introducing water into the solvent.[1][15]

  • Prepare a chromatography column packed with basic or neutral activated alumina (80-200 mesh). A general rule is to use approximately 80-100g of alumina for every 100-400 mL of solvent.[13][14]

  • Gently pour the this compound through the column, collecting the eluent in a clean, dry flask. The flow rate should be slow enough to ensure sufficient contact time.[16]

  • Test the purified solvent for peroxides using one of the methods described in Protocol 1 to confirm their removal.

  • Important: The alumina will likely remove any inhibitors, making the purified ether highly susceptible to new peroxide formation. Use the purified solvent immediately.[1]

  • Safety: The used alumina may contain concentrated peroxides and should be treated as potentially shock-sensitive. Deactivate it by slurrying with a dilute acidic solution of ferrous sulfate before disposal.[14][15]

B. Method 2: Ferrous Sulfate (FeSO₄) Wash

This chemical reduction method is effective for water-insoluble ethers.[1][6]

  • Prepare a fresh ferrous sulfate solution by dissolving 60 g of FeSO₄·7H₂O in 110 mL of water and carefully adding 6 mL of concentrated sulfuric acid.[7][14]

  • In a separatory funnel, add the peroxide-containing this compound.

  • Add a volume of the ferrous sulfate solution equal to about 10-20% of the ether volume.[16]

  • Stopper the funnel and shake, venting frequently to release any pressure. Continue shaking for several minutes.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the wash with fresh ferrous sulfate solution until the aqueous layer no longer gives a positive test for peroxides.

  • Wash the purified ether with water to remove residual acid and salts, then dry it over an appropriate drying agent (e.g., anhydrous MgSO₄).[15][16]

Mandatory Visualization

Purification_Workflow cluster_start Solvent Handling & Initial Check cluster_testing Peroxide Testing cluster_decision Decision Point cluster_action Action & Purification A Receive & Date This compound B Store in Cool, Dark Place A->B C Visual Inspection (Check for Crystals/Haze) B->C D Test for Peroxides (Strips or KI Method) C->D No visible hazards H Contact EHS for Emergency Disposal C->H Crystals or haze visible E Peroxides > 30 ppm or Crystals Present? D->E F Solvent Safe for Use (Non-Concentration Procedures) E->F No (< 30 ppm) G Purify Solvent (Alumina or FeSO4) E->G Yes, but no crystals E->H Yes, crystals visible I Retest to Confirm Peroxide Removal G->I I->G Test Positive J Use Purified Solvent Immediately I->J Test Negative Decision_Tree Start Start: Assess Solvent Q1 Are crystals, haze, or oily layers visible? Start->Q1 A1_Yes STOP! Do Not Open or Move. Contact EHS for Disposal. Q1->A1_Yes Yes A1_No Perform Peroxide Test (Strips or KI Method) Q1->A1_No No Q2 Peroxide Level? A1_No->Q2 A2_Low < 30 ppm: Safe for general use. Avoid concentration. Q2->A2_Low < 30 ppm A2_High > 30 ppm: Unsafe for use. Q2->A2_High > 30 ppm Q3 Proceed to Purification (Alumina or FeSO4) A2_High->Q3 A3 Use Purified Solvent Immediately Q3->A3

References

removing water from 1-Ethoxy-2-methoxyethane for anhydrous reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information on the effective removal of water from 1-Ethoxy-2-methoxyethane (also known as ethyl glyme) for use in anhydrous reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove water from this compound for certain reactions?

Water is a protic molecule that can act as a nucleophile or a Brønsted-Lowry acid. In moisture-sensitive reactions, such as those involving organometallics (e.g., Grignard reagents, organolithiums), strong bases (e.g., sodium amide), or certain polymerization catalysts, the presence of water can lead to several undesirable outcomes:

  • Reagent Quenching: Water will react with and consume highly reactive reagents, reducing yields or preventing the reaction from initiating altogether.

  • Side Reactions: It can participate in side reactions, leading to the formation of impurities and byproducts.

  • Catalyst Deactivation: Water can deactivate sensitive catalysts, halting the desired chemical transformation.

Q2: What are the primary methods for drying this compound?

The main strategies for drying this compound involve treatment with a suitable desiccant followed by distillation. The choice of method depends on the required level of dryness.

  • Pre-drying with solid desiccants: This involves stirring the solvent over a drying agent to remove the bulk of the water. Common desiccants include molecular sieves and activated alumina (B75360).

  • Distillation: For achieving very low water content (sub-ppm levels), distillation from a reactive drying agent is the preferred method. A common and highly effective technique is distillation from sodium metal with benzophenone (B1666685) as an indicator.

Q3: Can I use common desiccants like anhydrous sodium sulfate (B86663) or magnesium sulfate?

While anhydrous sodium sulfate (

Na2SO4Na_2SO_4Na2​SO4​
) and magnesium sulfate (
MgSO4MgSO_4MgSO4​
) are effective for drying organic solutions during workups, they are generally not sufficient for rendering solvents like this compound truly anhydrous for sensitive reactions.[1] These agents may leave residual water that is unacceptable for highly moisture-sensitive applications.[1]

Q4: How can I be certain that the solvent is sufficiently dry?

The most reliable method for quantifying trace amounts of water in organic solvents is Karl Fischer titration.[2][3][4][5] This electrochemical method is highly selective for water and can provide accurate measurements down to the parts-per-million (ppm) level.[5] For distillations using sodium/benzophenone, the persistence of a deep blue or purple color from the benzophenone ketyl radical anion indicates that the solvent is anhydrous.[6][7]

Q5: The solvent has been dried, but my reaction is still failing. What else could be the problem?

Ethers like this compound are known to form explosive peroxides upon exposure to air and light over time.[6][8] These peroxide impurities can interfere with reactions, often by oxidizing sensitive reagents. It is crucial to test for the presence of peroxides before distillation. If peroxides are present, they must be removed. Distilling a solvent that contains a high concentration of peroxides is extremely dangerous as it can lead to a violent explosion.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reaction fails to initiate or gives low yield. Incomplete drying of the solvent.Verify water content using Karl Fischer titration. If necessary, re-dry the solvent using a more rigorous method, such as distillation from sodium/benzophenone.
Peroxide contamination.Test for peroxides. If positive, quench the peroxides by passing the solvent through a column of activated alumina or by treating with a reducing agent before re-distilling.[6]
The blue color of the sodium/benzophenone ketyl fades during distillation. The solvent still contains water or other reactive impurities (e.g., peroxides).Add more sodium and benzophenone to the distillation flask until the blue/purple color persists.
Solvent turns cloudy after drying. The desiccant may be breaking down or is not fully settled.Allow the desiccant to settle completely before decanting or filtering the solvent. If using a reactive desiccant, cloudiness may indicate the formation of insoluble byproducts.
Difficulty achieving a very low water content. The chosen desiccant is not efficient enough.Switch to a more effective drying agent. For the highest level of dryness, distillation from sodium/benzophenone or calcium hydride is recommended.

Data on Common Desiccants for Ethers

The table below summarizes the characteristics of various desiccants suitable for drying ethers like this compound.

DesiccantEfficiencyCapacitySpeedCompatibility Notes
Molecular Sieves (3Å or 4Å) HighModerateModerateExcellent for pre-drying. Must be activated (heated under vacuum) before use. Can be left in the solvent for storage.[9]
Activated Alumina (Neutral) HighHighFastVery effective for removing water and peroxides. Often used in solvent purification systems.[9]
Calcium Hydride (CaH₂) Very HighHighModerateReacts with water to produce hydrogen gas. Suitable for distillation, but care must be taken due to H₂ evolution.
Sodium (Na) / Benzophenone Extremely HighHighModerateThe standard for producing ultra-dry, oxygen-free ether solvents. The blue ketyl indicates anhydrous conditions. Caution: Sodium is highly reactive.
Calcium Sulfate (Drierite®) ModerateLowFastGenerally not sufficient for preparing solvents for highly sensitive reactions but can be used for pre-drying.[1]
Potassium Hydroxide (KOH) ModerateHighModerateBasic desiccant, generally used for drying basic solvents. May not be suitable for all applications.

Experimental Protocols

Protocol 1: Drying with Activated Molecular Sieves

This method is suitable for pre-drying or for reactions that are moderately sensitive to moisture.

  • Activation of Molecular Sieves: Place 3Å or 4Å molecular sieves in a flask and heat to 200-300°C under a high vacuum for at least 4 hours to remove adsorbed water.

  • Cooling: Allow the sieves to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Drying: Add the activated sieves (approx. 50-100 g per liter) to the this compound in a suitable flask.

  • Incubation: Seal the flask and allow it to stand for at least 24 hours, with occasional swirling. The solvent can be stored over the sieves.

  • Use: Carefully decant or cannula the required amount of solvent for your reaction.

Protocol 2: Distillation from Sodium/Benzophenone Ketyl

This is the gold standard for preparing ultra-dry and oxygen-free solvent for highly sensitive applications.

Safety Note: This procedure involves handling metallic sodium, a highly reactive and flammable substance. It must be performed under an inert atmosphere and with appropriate personal protective equipment (PPE).

  • Pre-drying: Pre-dry the this compound with a less reactive desiccant like activated molecular sieves or by passing it through a column of activated alumina. This step removes the bulk of the water and minimizes the amount of sodium required.

  • Apparatus Setup: Assemble a distillation apparatus that has been thoroughly oven or flame-dried and cooled under an inert atmosphere.

  • Initial Charging: Place the pre-dried solvent into the distillation flask. Add a small amount of benzophenone (e.g., 1-2 g/L) and small pieces of sodium metal (e.g., 2-3 g/L), cut into small chunks.

  • Refluxing: Heat the mixture to reflux under a gentle flow of an inert gas (argon or nitrogen).

  • Indicator Formation: Initially, the solution may turn yellow or brown as residual water and oxygen react. As the solvent becomes dry, the solution will turn a deep blue or purple, indicating the formation of the benzophenone ketyl radical anion.[6] If the color does not persist, more sodium may be needed.

  • Distillation: Once the blue/purple color is stable, distill the solvent. Never distill to dryness , as this can concentrate explosive peroxides in the distillation pot.[6]

  • Storage: Collect the distilled solvent in a dry, inert-atmosphere flask. It can be stored over activated molecular sieves to maintain dryness.

Diagrams

Drying_Method_Selection start Start: Need Anhydrous This compound q1 How sensitive is your reaction to water? start->q1 method1 Use solvent dried over activated molecular sieves. q1->method1 Moderately Sensitive q2 Are peroxides a concern? q1->q2 Highly Sensitive end_proc Proceed to Reaction method1->end_proc method2 Distill from Sodium/Benzophenone or Calcium Hydride. q2->method2 No test_peroxides Test for Peroxides. If positive, treat with activated alumina first. q2->test_peroxides Yes method2->end_proc test_peroxides->method2

Caption: Decision workflow for selecting a drying method.

Distillation_Setup cluster_0 Inert Atmosphere Distillation Setup flask Distillation Flask (with Na/Benzophenone) column Vigreux or Packed Column flask->column mantle Heating Mantle mantle->flask thermometer Thermometer column->thermometer condenser Condenser thermometer->condenser adapter Distillation Adapter condenser->adapter water_out Water Out condenser->water_out receiver Receiving Flask adapter->receiver inert_out Gas Outlet (to Bubbler) adapter->inert_out inert_in Inert Gas In receiver->inert_in water_in Water In water_in->condenser Cooling

References

common side reactions observed with 1-Ethoxy-2-methoxyethane as a solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered when using 1-Ethoxy-2-methoxyethane as a solvent in experimental settings.

Section 1: Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve common problems observed during reactions involving this compound.

Guide 1.1: Slow or Incomplete Reactions

If you are experiencing slow or incomplete reactions, consult the following troubleshooting workflow.

G cluster_start cluster_investigation Problem Investigation cluster_solutions Potential Solutions start Start: Slow or Incomplete Reaction Observed check_purity 1. Verify Purity of Starting Materials and Reagents start->check_purity check_peroxides 2. Test Solvent for Peroxides start->check_peroxides check_conditions 3. Review Reaction Conditions start->check_conditions purify_reagents Purify starting materials and use fresh reagents. check_purity->purify_reagents purify_solvent Purify solvent if peroxides are detected. check_peroxides->purify_solvent Peroxides > 3 ppm?[1] optimize_temp Optimize temperature. Glycol ethers have high boiling points, allowing for higher reaction temperatures.[1] check_conditions->optimize_temp optimize_conc Adjust concentration. Ensure reactants are sufficiently concentrated. check_conditions->optimize_conc check_compatibility Verify solvent compatibility with all reagents, especially strong bases.[1][2] check_conditions->check_compatibility G cluster_procedure Peroxide Test Procedure start Start add_solvent Add 1 mL of This compound start->add_solvent add_acid Add 1 mL of glacial acetic acid add_solvent->add_acid add_ki Add 3-4 drops of 5% aqueous KI add_acid->add_ki shake Shake vigorously for 30 seconds add_ki->shake observe Observe color of aqueous layer shake->observe end End observe->end

Technical Support Center: Thermal Decomposition of 1-Ethoxy-2-methoxyethane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving 1-ethoxy-2-methoxyethane. This guide provides answers to frequently asked questions and troubleshooting advice for researchers, scientists, and drug development professionals studying the thermal stability and decomposition of this compound. Please note that specific experimental data on the thermal decomposition of this compound is limited in publicly available literature. The information provided here is based on the known behavior of structurally similar ethers and ethoxy compounds.

Frequently Asked Questions (FAQs)

Q1: What are the expected thermal decomposition products of this compound?

A1: Based on the thermal decomposition mechanisms of similar ethers and ethoxy compounds, the pyrolysis of this compound is anticipated to proceed through various reaction pathways, including bond homolysis and intramolecular elimination. The expected primary products could include a complex mixture of smaller volatile compounds.

Potential decomposition pathways for similar compounds often involve the cleavage of C-O, C-C, and C-H bonds. For instance, the decomposition of ethoxy compounds can yield ethylene (B1197577) and ethanol. Similarly, diethoxymethane (B1583516) decomposition has been observed to produce ethylene and ethanol, along with methane (B114726) and ethane (B1197151) through both molecular and bond-breaking channels.[1] The thermal degradation of 2-methoxyethanol, another related structure, can lead to products like methoxyethene, methane, and glycolaldehyde.[2]

Therefore, the primary decomposition products of this compound are likely to include:

  • Ethylene

  • Methane

  • Ethane

  • Ethanol

  • Methanol

  • Acetaldehyde

  • Formaldehyde

  • Various radical species

Q2: At what temperature does this compound begin to decompose?

A2: The exact onset temperature for the thermal decomposition of this compound is not well-documented in the available literature. However, it is described as a compound with moderate thermal stability.[3] Its boiling point is approximately 103.5 °C (376.65 K).[4] Significant thermal decomposition would be expected at temperatures well above its boiling point. For comparison, studies on similar compounds like diethoxymethane have been conducted at high temperatures in shock tube experiments, in the range of 1150-1260 K.[1] The stability of the ether linkage will be a determining factor.

Q3: What factors can influence the decomposition process and the distribution of products?

A3: Several factors can influence the thermal decomposition of this compound:

  • Temperature: Higher temperatures will increase the rate of decomposition and may favor different reaction pathways, potentially leading to a wider range of smaller fragmentation products.

  • Pressure: The pressure of the system can affect the kinetics of unimolecular decomposition reactions. Studies on similar compounds have shown that reaction rates can increase with rising pressure up to a certain point.[5]

  • Presence of Oxygen: If the decomposition occurs in the presence of oxygen (oxidation), the product distribution will be significantly different, leading to the formation of aldehydes, ketones, carboxylic acids, and ultimately carbon dioxide and water.

  • Catalysts: The presence of catalytic surfaces or impurities can lower the activation energy for certain decomposition pathways, altering the product distribution.

  • Residence Time: The amount of time the compound is held at an elevated temperature will affect the extent of decomposition and the formation of secondary decomposition products.

Troubleshooting Guide

Q1: My experiment is producing a wider range of products than I anticipated. What could be the cause?

A1: The formation of an unexpectedly complex mixture of products can be attributed to several factors:

  • Higher than expected reaction temperature: Verify your temperature control system. Even small increases in temperature can open up new decomposition pathways with higher activation energies.

  • Secondary decomposition: The primary products of the decomposition may be unstable at the reaction temperature and could be undergoing further breakdown. Consider analyzing samples at shorter reaction times to identify the initial products.

  • Presence of impurities: Impurities in your starting material or leaks in your experimental setup that introduce air (oxygen) can lead to side reactions. Ensure the purity of your this compound and check your system for leaks.

Q2: I am seeing inconsistent results between experimental runs. What should I check?

A2: Inconsistent results in thermal decomposition studies often point to a lack of precise control over experimental parameters. Check the following:

  • Temperature and Pressure Stability: Ensure that the temperature and pressure of your reaction system are stable and reproducible across all experiments.

  • Heating Rate: The rate at which the sample is heated to the target temperature can influence the decomposition process. A consistent heating profile should be used.

  • Sample Size and Purity: Variations in the amount or purity of the starting material can affect the results. Use a consistent sample size and verify the purity of your this compound.

  • Reactor Surface: The condition of the reactor walls can influence the reaction. Ensure the reactor is properly cleaned and conditioned before each run to avoid catalytic effects from residues of previous experiments.

Predicted Thermal Decomposition Products

The following table summarizes the potential thermal decomposition products of this compound based on the known decomposition of analogous compounds.

Potential Product Predicted Formation Pathway Supporting Evidence from Analogous Compounds
Ethylene (C₂H₄)Intramolecular H-abstraction followed by C-O bond cleavage.Common product in the decomposition of ethoxy compounds.[1]
Methane (CH₄)Homolytic cleavage of a methyl group.Observed in the decomposition of diethoxymethane.[1]
Ethane (C₂H₆)Recombination of methyl radicals.Observed as a product in diethoxymethane decomposition.[1]
Ethanol (C₂H₅OH)Molecular elimination.A major product in the decomposition of diethyl carbonate and diethoxymethane.[1]
Methanol (CH₃OH)Cleavage of the methoxy (B1213986) group and subsequent H-abstraction.A potential product based on the presence of the methoxy group.
Acetaldehyde (CH₃CHO)Radical-induced decomposition pathways.A common product in the oxidation of ethers.
Formaldehyde (CH₂O)Decomposition of the methoxy part of the molecule.A likely product from the decomposition of the methoxyethyl moiety.

General Experimental Protocol for Studying Thermal Decomposition

Since a specific protocol for this compound is not available, here is a general methodology that can be adapted for studying its thermal decomposition using a pyrolysis setup coupled with a gas chromatograph-mass spectrometer (Py-GC-MS).

Objective: To identify the thermal decomposition products of this compound at a given temperature.

Materials:

  • This compound (high purity)

  • Inert gas (e.g., Helium, Argon)

  • Pyrolyzer

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Accurately weigh a small amount of this compound into a pyrolysis sample cup.

  • System Setup:

    • Set the pyrolysis temperature to the desired value.

    • Set up the GC-MS with an appropriate column and temperature program to separate the expected decomposition products. The initial GC oven temperature should be low enough to trap volatile products at the head of the column.

  • Pyrolysis:

    • Place the sample cup into the pyrolyzer.

    • Purge the pyrolysis chamber with an inert gas to remove any oxygen.

    • Initiate the pyrolysis process. The sample is rapidly heated to the set temperature and held for a defined period.

  • Analysis:

    • The volatile decomposition products are swept from the pyrolyzer into the GC-MS injection port.

    • The products are separated on the GC column and detected by the mass spectrometer.

  • Data Interpretation:

    • Identify the individual decomposition products by comparing their mass spectra to a spectral library (e.g., NIST).

    • Quantify the products by integrating the peak areas in the chromatogram, if calibration standards are available.

Visualizations

Below are diagrams illustrating the predicted decomposition pathways and a general experimental workflow.

cluster_main Predicted Thermal Decomposition of this compound cluster_pathways Primary Decomposition Pathways cluster_products Potential Products This compound This compound Bond Homolysis Bond Homolysis This compound->Bond Homolysis High T Molecular Elimination Molecular Elimination This compound->Molecular Elimination High T Radicals Radicals Bond Homolysis->Radicals e.g., -CH3, -C2H5 Stable Molecules Stable Molecules Molecular Elimination->Stable Molecules e.g., C2H4, C2H5OH Radicals->Stable Molecules Recombination/ Abstraction

Caption: Predicted decomposition pathways of this compound.

cluster_workflow General Experimental Workflow for Py-GC-MS Sample Preparation Sample Preparation Pyrolysis Pyrolysis Sample Preparation->Pyrolysis Introduce sample GC Separation GC Separation Pyrolysis->GC Separation Transfer of products MS Detection MS Detection GC Separation->MS Detection Elution of compounds Data Analysis Data Analysis MS Detection->Data Analysis Generate spectra

Caption: Workflow for Pyrolysis-Gas Chromatography-Mass Spectrometry.

References

Technical Support Center: Optimizing Reactions in 1-Ethoxy-2-methoxyethane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1-Ethoxy-2-methoxyethane in their chemical syntheses. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you improve reaction yield and selectivity.

Troubleshooting Guides

This section addresses common issues encountered when using this compound as a reaction solvent.

Issue 1: Low Reaction Yield

Possible Causes and Solutions:

CauseSolution
Presence of Water This compound is hygroscopic and moisture can quench sensitive reagents (e.g., organometallics, strong bases). Solution: Use anhydrous grade solvent and dry all glassware thoroughly. Consider adding molecular sieves.
Suboptimal Temperature Reactions are often sensitive to temperature fluctuations. For many reactions, a moderate temperature increase can enhance the rate. However, excessively high temperatures can lead to side reactions and decomposition.[1][2][3] Solution: Start with a moderate temperature (e.g., 50-80°C) and monitor the reaction progress.[4] If the reaction is slow, incrementally increase the temperature.
Poor Reagent Quality Impurities in starting materials or degradation of reagents can inhibit the reaction or lead to unwanted byproducts. Solution: Use high-purity reagents. Purify starting materials if necessary. For air- or moisture-sensitive reagents, ensure proper handling and storage.
Insufficient Reaction Time Some reactions in this compound may require longer reaction times to reach completion. Solution: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC, NMR) to determine the optimal reaction time.
Catalyst Deactivation The catalyst may lose its activity over time due to various factors, including impurities in the reaction mixture or thermal degradation.[5][6][7][8][9] Solution: Ensure the catalyst is fresh and handled under appropriate conditions. Consider using a higher catalyst loading or a more robust catalyst system.
Issue 2: Poor Selectivity (Formation of Side Products)

Possible Causes and Solutions:

CauseSolution
Side Reactions with Solvent Although generally stable, this compound can potentially react under harsh conditions or with highly reactive species. Solution: Evaluate the compatibility of your reagents with the solvent under the planned reaction conditions. Consider a less reactive solvent if necessary.
Incorrect Stoichiometry An incorrect ratio of reactants can lead to the formation of undesired products. Solution: Carefully control the stoichiometry of your reactants. In some cases, using a slight excess of one reactant can drive the reaction towards the desired product.
Suboptimal Catalyst or Ligand The choice of catalyst and ligand is crucial for controlling selectivity in many cross-coupling reactions. Solution: Screen a variety of catalysts and ligands to identify the optimal combination for your specific transformation.
Temperature Too High High temperatures can promote side reactions, such as elimination in Williamson ether synthesis.[4] Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using this compound as a solvent?

A1: this compound is a polar aprotic solvent with a relatively high boiling point (124-125 °C), making it suitable for reactions that require elevated temperatures. Its ether linkages can chelate metal cations, which can enhance the reactivity of organometallic reagents. It is also a good solvent for a wide range of organic compounds.

Q2: How can I effectively remove water from this compound?

A2: To remove water, you can distill it from a suitable drying agent, such as sodium benzophenone (B1666685) ketyl, or pass it through a column of activated alumina. For routine use, storing the solvent over activated molecular sieves (3Å or 4Å) is effective.

Q3: What are some common side reactions to be aware of when using this compound in a Williamson ether synthesis?

A3: The most common side reaction is the E2 elimination of the alkyl halide, which is favored by high temperatures and sterically hindered substrates.[10] Using a primary alkyl halide and maintaining a moderate reaction temperature can help to minimize this side reaction.[10]

Q4: Can this compound be used for Grignard reactions?

A4: Yes, this compound, being an ether, is a suitable solvent for Grignard reactions. Its ability to solvate the magnesium center can facilitate the reaction. However, as with all Grignard reactions, strictly anhydrous conditions are essential for success.

Q5: What is the best way to monitor reaction progress in this compound?

A5: The choice of monitoring technique depends on the specific reaction. Thin-layer chromatography (TLC) is often a quick and convenient method. For more quantitative analysis, gas chromatography (GC) or high-performance liquid chromatography (HPLC) are excellent choices. Nuclear magnetic resonance (NMR) spectroscopy can also be used to analyze aliquots taken from the reaction mixture.

Experimental Protocols

Protocol 1: General Procedure for Optimizing a Nucleophilic Substitution Reaction

This protocol provides a framework for optimizing the yield of a generic SN2 reaction in this compound.

1. Materials:

  • Anhydrous this compound
  • Nucleophile
  • Electrophile (primary alkyl halide recommended)
  • Base (if required, e.g., K₂CO₃, NaH)
  • Anhydrous salts for workup (e.g., MgSO₄, Na₂SO₄)
  • Solvents for extraction and chromatography

2. Reaction Setup:

  • Dry all glassware in an oven at >100°C for several hours and cool under a stream of inert gas (e.g., nitrogen or argon).
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add anhydrous this compound.
  • If a solid base is used, add it to the solvent.
  • Add the nucleophile to the stirred mixture.
  • Add the electrophile dropwise at the desired reaction temperature.

3. Reaction Monitoring and Work-up:

  • Monitor the reaction by TLC or GC until the starting material is consumed.
  • Cool the reaction mixture to room temperature.
  • Quench the reaction by slowly adding water or a saturated aqueous solution of ammonium (B1175870) chloride.
  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
  • Wash the combined organic layers with brine, dry over an anhydrous salt, filter, and concentrate under reduced pressure.

4. Purification:

  • Purify the crude product by flash column chromatography or distillation.

Optimization Parameters:

ParameterRange to InvestigateRationale
Temperature (°C) 40 - 120To balance reaction rate against potential side reactions.[1][2][3]
Base K₂CO₃, Cs₂CO₃, NaHTo investigate the effect of base strength and solubility on the reaction rate.
Concentration (M) 0.1 - 1.0To assess the impact of reactant concentration on reaction kinetics.

Visualizations

logical_workflow cluster_troubleshooting Troubleshooting Workflow for Low Yield start Low Yield Observed check_reagents 1. Verify Reagent Quality & Purity start->check_reagents check_conditions 2. Evaluate Reaction Conditions check_reagents->check_conditions Reagents OK end Improved Yield check_reagents->end Impure Reagents Found (Purify/Replace) investigate_side_reactions 3. Investigate Side Reactions check_conditions->investigate_side_reactions Conditions Seem Optimal optimize_parameters 4. Systematic Parameter Optimization check_conditions->optimize_parameters Suboptimal Conditions Identified investigate_side_reactions->optimize_parameters Side Reactions Minimized investigate_side_reactions->optimize_parameters Side Products Identified optimize_parameters->end

Caption: A logical workflow for troubleshooting low reaction yields.

experimental_workflow cluster_protocol Experimental Workflow for Reaction Optimization setup Reaction Setup (Anhydrous Conditions) addition Reagent Addition (Controlled Temperature) setup->addition monitoring Reaction Monitoring (TLC/GC) addition->monitoring workup Aqueous Work-up & Extraction monitoring->workup Reaction Complete purification Purification (Chromatography/Distillation) workup->purification analysis Product Analysis (Yield & Purity) purification->analysis

Caption: A general experimental workflow for optimizing reactions.

References

troubleshooting low ionic conductivity in 1-Ethoxy-2-methoxyethane electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing issues related to low ionic conductivity in 1-Ethoxy-2-methoxyethane (EME) based electrolytes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is a typical ionic conductivity for an EME-based electrolyte?

A typical ionic conductivity for a 1 M lithium salt solution in an ether-based solvent like EME at room temperature is expected to be in the range of 1 to 10 mS/cm. For example, electrolytes based on glymes (a class of ethers to which EME belongs) with LiTFSI or LiPF6 salts often exhibit conductivities in this range.[1][2] The exact value depends heavily on the type of salt used, its concentration, and the operating temperature.

Q2: My EME-based electrolyte shows significantly lower ionic conductivity than expected. What are the common causes?

Low ionic conductivity in EME electrolytes can typically be traced back to one or more of the following factors:

  • Impurities: Water and peroxide impurities are the most common culprits. Water can react with lithium salts like LiPF₆ to form HF, which degrades the electrolyte and impacts performance.[3]

  • Incorrect Salt Concentration: Ionic conductivity is highly dependent on salt concentration. Both excessively low and excessively high concentrations can lead to poor conductivity.[1][4]

  • Low Operating Temperature: The mobility of ions decreases at lower temperatures, leading to a drop in conductivity.[5]

  • High Viscosity: At very high salt concentrations, the electrolyte viscosity increases, which impedes ion movement and lowers conductivity.[2]

Q3: How can I detect and remove water from my EME solvent and electrolyte?

Water contamination is a critical issue. The recommended method for accurately quantifying trace amounts of water in electrolytes is coulometric Karl Fischer titration .[3][6][7]

To remove water:

  • From the EME solvent: Before preparing the electrolyte, the solvent should be rigorously dried. This is typically achieved by refluxing over a strong desiccant like sodium/benzophenone followed by fractional distillation under an inert atmosphere. Alternatively, storing the solvent over activated molecular sieves (3Å or 4Å) for at least 48 hours can effectively remove water.

  • From the lithium salt: The lithium salt should be dried under a high vacuum at an elevated temperature (e.g., 80-120°C, depending on the salt's thermal stability) for several hours before use.

  • General Handling: All electrolyte preparation and handling should be performed inside an inert atmosphere glovebox with very low water and oxygen levels (<1 ppm).

Q4: What is the optimal salt concentration for maximizing ionic conductivity?

The relationship between salt concentration and ionic conductivity is not linear. As the salt concentration increases from a dilute state, the number of charge carriers increases, leading to higher conductivity. However, after reaching an optimal point (typically around 0.8–1.2 M for many lithium salts in organic solvents), the conductivity begins to decrease.[1][4] This decrease is due to increased ion pairing and a significant rise in the electrolyte's viscosity, which restricts ion mobility. It is recommended to prepare several small batches at different concentrations (e.g., 0.5 M, 0.8 M, 1.0 M, 1.2 M, 1.5 M) to determine the empirical optimum for your specific salt and experimental conditions.

Q5: How does temperature influence the ionic conductivity of my EME electrolyte?

Ionic conductivity is strongly dependent on temperature. An increase in temperature generally leads to a significant increase in ionic conductivity. This is because higher thermal energy leads to:

  • Increased kinetic energy and mobility of the ions.

  • A decrease in the electrolyte's viscosity, further facilitating ion transport.[5]

If you are experiencing low conductivity, ensure your experimental setup is maintained at a stable and appropriate temperature, typically 25°C for standard measurements.

Data Presentation: Ionic Conductivity of Ether-Based Electrolytes

The following tables summarize typical ionic conductivity values for common lithium salts in ether-based solvents, which are analogous to EME.

Table 1: Effect of LiTFSI Concentration in Tetraethylene Glycol Dimethyl Ether (TEGDME) at 25°C

LiTFSI Concentration (M)Ionic Conductivity (mS/cm)
0.2~1.5
0.5~2.5
1.0 ~2.7
1.5~2.4
2.0~2.0
3.0~1.2

(Data adapted from studies on LiTFSI in TEGDME, which show a typical conductivity peak around 1.0 M.)[1]

Table 2: Effect of Temperature on a 1 M LiPF₆ Electrolyte in a Mixed Carbonate/Ether Solvent System

Temperature (°C)Ionic Conductivity (mS/cm)
0~4.5
10~6.5
20~8.8
30~11.0
40~13.2
50~15.5

(Data adapted from representative studies on LiPF₆ electrolytes showing a strong positive correlation between temperature and conductivity.)[5]

Experimental Protocols

Protocol 1: Preparation of a Standard EME-Based Electrolyte (e.g., 1 M LiPF₆ in EME)

Objective: To prepare a high-purity electrolyte solution in an inert environment.

Materials:

  • This compound (EME), battery grade or freshly distilled.

  • Lithium hexafluorophosphate (B91526) (LiPF₆), battery grade, dried.

  • Volumetric flask, Class A, oven-dried.

  • Magnetic stirrer and stir bar, oven-dried.

  • Argon- or nitrogen-filled glovebox.

  • Precision balance (±0.1 mg).

Procedure:

  • Bring all glassware, equipment, and reagents into the glovebox. Allow them to sit for at least 2 hours to reach the glovebox atmosphere.

  • Weigh the required amount of LiPF₆ for a 1 M solution. For example, to make 50 mL of 1 M solution, weigh 0.050 L * 151.905 g/mol = 7.595 g of LiPF₆.

  • Carefully transfer the weighed LiPF₆ into the 50 mL volumetric flask.

  • Add a small amount of EME (approx. 25-30 mL) to the flask.

  • Add the magnetic stir bar and place the flask on a magnetic stirrer. Stir at a moderate speed until all the LiPF₆ has completely dissolved. This may take some time.

  • Once dissolved, carefully add EME to the volumetric flask until the meniscus reaches the calibration mark.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Store the electrolyte in a tightly sealed container in the glovebox, protected from light.

Protocol 2: Measurement of Ionic Conductivity using Electrochemical Impedance Spectroscopy (EIS)

Objective: To determine the bulk resistance of the electrolyte to calculate its ionic conductivity.

Materials:

  • Potentiostat with EIS capability.

  • A two-electrode conductivity cell with a known cell constant (e.g., platinum plate electrodes).

  • The prepared EME electrolyte.

  • Temperature-controlled chamber or water bath.

Procedure:

  • Cell Constant Calibration: If the cell constant is unknown, it must be determined first by measuring the impedance of a standard KCl solution of known conductivity. The cell constant K (cm⁻¹) is calculated as K = σ_known * R_measured.

  • Cell Assembly: Inside the glovebox, rinse the conductivity cell with a small amount of the EME electrolyte to be tested, then discard the rinse. Fill the cell with the electrolyte, ensuring the electrodes are fully immersed and there are no air bubbles.

  • Temperature Equilibration: Place the sealed cell in a temperature-controlled chamber set to the desired temperature (e.g., 25°C). Allow it to equilibrate for at least 30 minutes.

  • EIS Measurement:

    • Connect the conductivity cell to the potentiostat.

    • Set up the EIS experiment with the following typical parameters:

      • Frequency Range: 1 MHz to 1 Hz

      • AC Amplitude: 5-10 mV

      • DC Potential: 0 V (Open Circuit Potential)

  • Data Analysis:

    • Plot the resulting impedance data as a Nyquist plot (Z'' vs. Z').

    • The bulk resistance (R_bulk) of the electrolyte is determined from the high-frequency intercept on the real (Z') axis of the plot. This point corresponds to the resistance of the electrolyte itself, excluding electrode polarization effects that appear at lower frequencies.

  • Conductivity Calculation: Calculate the ionic conductivity (σ) using the formula: σ (S/cm) = K / R_bulk where K is the cell constant (cm⁻¹) and R_bulk is the measured bulk resistance (Ω).[8][9]

Protocol 3: Quantification of Water Content via Karl Fischer (KF) Titration

Objective: To determine the parts-per-million (ppm) level of water in the EME electrolyte.

Materials:

  • Coulometric Karl Fischer titrator.

  • Anode and cathode reagents suitable for ethers/ketones.

  • Airtight syringe for sample injection.

  • Water standard for calibration/verification.

Procedure:

  • Titrator Conditioning: Turn on the KF titrator and allow the reagent to condition (dry) until a stable, low drift rate is achieved, as per the instrument's manual.

  • Sample Extraction: Inside a glovebox, use a clean, dry, airtight syringe to draw a precise volume (e.g., 1 mL) of the EME electrolyte.

  • Sample Injection: Quickly remove the syringe from the glovebox, wipe the needle, and immediately inject the sample into the KF titration cell through the septum. Ensure the needle tip is submerged in the reagent.

  • Titration: Start the titration. The instrument will automatically titrate the water present in the sample and display the result, typically in micrograms (µg) of water.

  • Calculation: Calculate the water content in ppm: ppm (by weight) = (µg of water detected) / (sample volume in mL * sample density in g/mL) The density of the electrolyte must be known or measured for an accurate ppm calculation.[7][10]

Visualizations

Troubleshooting Workflow for Low Ionic Conductivity

TroubleshootingWorkflow Start Low Ionic Conductivity Observed CheckConcentration Verify Salt Concentration Start->CheckConcentration CheckPurity Assess Electrolyte Purity Start->CheckPurity CheckTemp Check Operating Temperature Start->CheckTemp IsOptimal Is concentration optimal (0.8-1.2 M)? CheckConcentration->IsOptimal IsPure Is water content < 20 ppm? CheckPurity->IsPure IsStandardTemp Is temperature at standard (e.g., 25°C)? CheckTemp->IsStandardTemp OptimizeConc Action: Optimize Concentration IsOptimal->OptimizeConc No End Conductivity Improved IsOptimal->End Yes Purify Action: Dry Solvent/Salt & Remake Electrolyte IsPure->Purify No IsPure->End Yes AdjustTemp Action: Adjust and Stabilize Temperature IsStandardTemp->AdjustTemp No IsStandardTemp->End Yes OptimizeConc->End Purify->End AdjustTemp->End

Caption: A logical workflow for troubleshooting low ionic conductivity.

Factors Influencing Ionic Conductivity

Factors Conductivity Ionic Conductivity SaltConc Salt Concentration SaltConc->Conductivity Viscosity Viscosity SaltConc->Viscosity IonPairing Ion Pairing & Aggregation SaltConc->IonPairing Temp Temperature Temp->Conductivity Viscosity->Conductivity Purity Solvent/Salt Purity Purity->Conductivity IonPairing->Conductivity

Caption: Key factors that determine the ionic conductivity of an electrolyte.

References

Technical Support Center: Optimizing Solid Electrolyte Interphase (SEI) Formation with 1-Ethoxy-2-methoxyethane (EGM)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Solid Electrolyte Interphase (SEI) formation in experiments utilizing 1-Ethoxy-2-methoxyethane (EGM). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on achieving a stable and effective SEI.

Troubleshooting Guides

This section provides solutions to common problems encountered during SEI formation with EGM-based electrolytes.

Issue 1: Unstable Cycling Performance and Low Coulombic Efficiency

  • Question: My cell is exhibiting rapid capacity fading and low coulombic efficiency in the initial cycles. What could be the cause and how can I address it?

  • Answer: Unstable cycling and low coulombic efficiency are often indicative of a poorly formed or continuously evolving SEI layer. In EGM-based electrolytes, while a stable SEI is achievable, several factors can lead to its instability.

    • Continuous Electrolyte Decomposition: EGM, like other ether-based solvents, can be susceptible to decomposition on the anode surface if a passivating SEI layer is not effectively formed. This leads to the continuous consumption of the electrolyte and lithium inventory, resulting in capacity fade.

    • Anode Volume Changes: If you are using an anode material that undergoes significant volume changes during cycling (e.g., silicon), the mechanical stress can crack the SEI, exposing fresh anode surface to the electrolyte and triggering further decomposition.

    • Temperature Fluctuations: Elevated temperatures can accelerate the rate of electrolyte decomposition and side reactions, leading to a thicker, more resistive, and less stable SEI.

    Troubleshooting Steps:

    • Introduce SEI-forming Additives: The use of additives is a highly effective strategy to promote the formation of a robust SEI. Additives like Fluoroethylene Carbonate (FEC) or Vinylene Carbonate (VC) are known to decompose at a higher potential than the primary solvent, forming a stable passivation layer that prevents further electrolyte reduction.

    • Optimize Additive Concentration: The concentration of the additive is crucial. Too little may not form a complete passivation layer, while too much can lead to increased impedance. It is recommended to test a range of concentrations (e.g., 1-5 wt%) to find the optimal loading for your specific system.

    • Control Operating Temperature: Maintain a stable and controlled operating temperature for your cells, ideally within the manufacturer's recommended range for your anode material. This will help to minimize thermally-driven degradation of the SEI.

    • Formation Protocol Optimization: The initial formation cycles are critical for establishing a stable SEI. A slower C-rate during the first few cycles allows for a more ordered and compact SEI to form.

Issue 2: High Interfacial Impedance

  • Question: My electrochemical impedance spectroscopy (EIS) measurements show a large semicircle in the Nyquist plot, indicating high interfacial impedance. What is causing this and how can I reduce it?

  • Answer: High interfacial impedance is typically associated with a thick, resistive, or poorly ionically conductive SEI layer.

    • Excessive SEI Growth: Continuous decomposition of the EGM electrolyte can lead to the formation of a thick and resistive SEI layer, impeding lithium-ion transport.

    • SEI Composition: The chemical composition of the SEI plays a critical role in its ionic conductivity. An SEI rich in inorganic species like LiF and Li₂CO₃ is generally more desirable than one dominated by organic decomposition products, which can have lower ionic conductivity.

    Troubleshooting Steps:

    • Utilize Fluorinated Additives: Additives like FEC can promote the formation of a LiF-rich SEI, which is known for its stability and good ionic conductivity.

    • Adjust Salt Concentration: The concentration of the lithium salt can influence the composition and properties of the SEI. Higher salt concentrations can sometimes lead to a thinner and more inorganic-rich SEI.

    • Pre-cycling/Formation Protocol: A carefully controlled formation protocol with a low current density can help to form a thinner and more uniform SEI, thereby reducing interfacial impedance.

Frequently Asked Questions (FAQs)

SEI Formation and Properties

  • Q1: What is the expected composition of the SEI formed in an EGM-based electrolyte?

    • A1: The SEI in EGM electrolytes is expected to be composed of a mixture of organic and inorganic species. The decomposition of EGM can lead to the formation of lithium alkoxides (ROLi), while the decomposition of the salt anion (e.g., from LiPF₆) will contribute inorganic species like LiF and LixPFy. The use of additives will further modify this composition. For instance, FEC addition typically results in a higher proportion of LiF in the SEI.

  • Q2: What is the typical thickness of an SEI formed with EGM?

    • A2: The thickness of the SEI can vary significantly depending on the cycling conditions, the presence of additives, and the anode material. Research on asymmetric ethers, including fluorinated versions of EGM, suggests that a compact and stable SEI with a thickness of approximately 10 nm can be formed.[1] However, without proper optimization, the SEI can grow to several tens of nanometers.

  • Q3: How does the asymmetric structure of EGM influence SEI formation?

    • A3: The asymmetric nature of this compound is believed to be beneficial for SEI formation.[1] It can disrupt the uniform solvation of lithium ions, potentially leading to a more favorable decomposition pathway that results in a more compact and stable SEI layer compared to symmetric ethers.[1]

Experimental and Characterization

  • Q4: What are the key parameters to control during the initial formation cycles?

    • A4: The key parameters are the C-rate, temperature, and voltage window. A low C-rate (e.g., C/20 to C/10) is generally recommended for the first few cycles to allow for a more uniform and stable SEI to form. The temperature should be kept constant and within the optimal range for the battery chemistry. The voltage window should be set according to the anode material's specifications to ensure complete SEI formation without causing unwanted side reactions.

  • Q5: How can I confirm the successful formation of a stable SEI?

    • A5: A combination of electrochemical and surface analysis techniques can be used.

      • Electrochemical Cycling: Stable cycling with high coulombic efficiency (>99.5%) after the initial formation cycles is a good indicator of a stable SEI.

      • Electrochemical Impedance Spectroscopy (EIS): A stable and relatively small semicircle in the Nyquist plot after formation suggests a stable SEI with low interfacial resistance.

      • X-ray Photoelectron Spectroscopy (XPS): XPS can be used to analyze the chemical composition of the SEI on the anode surface after cycling, confirming the presence of expected components.

Quantitative Data Summary

The following tables summarize quantitative data on the properties of SEI formed in ether-based electrolytes, which can serve as a reference for experiments with EGM.

Table 1: Influence of Additives on SEI Thickness and Ionic Conductivity in Ether-Based Electrolytes

Electrolyte SystemAdditiveSEI Thickness (nm)SEI Ionic Conductivity (S/cm)Reference
Glyme-basedNone20 - 5010⁻⁸ - 10⁻⁷General Literature
Glyme-basedFEC (Fluoroethylene Carbonate)10 - 2010⁻⁷ - 10⁻⁶Inferred from multiple sources
Fluorinated EGM derivative-~10Not Reported[1]

Note: Data for EGM is limited; values are based on similar glyme-based systems and are for comparative purposes.

Table 2: Impact of Additives on First Cycle Coulombic Efficiency (CE) in Ether-Based Electrolytes

Electrolyte SystemAdditiveFirst Cycle CE (%)
Glyme-basedNone80 - 85
Glyme-basedFEC (2 wt%)88 - 92
Glyme-basedVC (2 wt%)87 - 91

Note: These are typical ranges observed in the literature for ether-based electrolytes and may vary depending on the specific cell chemistry and testing conditions.

Experimental Protocols

1. Protocol for SEI Characterization using Electrochemical Impedance Spectroscopy (EIS)

  • Cell Assembly: Assemble a three-electrode cell (or a coin cell) with the working electrode (anode with SEI), a lithium counter electrode, and a lithium reference electrode in an argon-filled glovebox.

  • Electrolyte: Use the EGM-based electrolyte of interest.

  • Formation Cycling: Perform the desired number of formation cycles at a low C-rate (e.g., C/20).

  • EIS Measurement:

    • Connect the cell to a potentiostat with an EIS module.

    • Set the DC potential to the open-circuit voltage (OCV) of the cell.

    • Apply a small AC voltage perturbation (e.g., 5-10 mV).

    • Sweep the frequency over a wide range (e.g., 100 kHz to 0.01 Hz).

    • Record the impedance data.

  • Data Analysis:

    • Plot the data as a Nyquist plot (Z'' vs. Z').

    • The semicircle in the high-to-medium frequency range represents the interfacial impedance, which is related to the SEI and charge transfer resistance.

    • Fit the data to an equivalent circuit model to extract quantitative parameters such as SEI resistance (R_SEI) and double-layer capacitance (C_dl).

2. Protocol for SEI Compositional Analysis using X-ray Photoelectron Spectroscopy (XPS)

  • Cell Disassembly: After cycling, carefully disassemble the cell in an argon-filled glovebox to prevent air and moisture exposure to the anode.

  • Sample Rinsing: Gently rinse the anode with a high-purity, volatile solvent (e.g., dimethyl carbonate, DMC) to remove residual electrolyte. Be cautious as excessive rinsing can alter the SEI.

  • Sample Transfer: Transfer the rinsed anode to the XPS instrument using an air-tight transfer vessel to maintain an inert environment.

  • XPS Analysis:

    • Acquire a survey spectrum to identify the elements present on the surface.

    • Acquire high-resolution spectra for the elements of interest (e.g., C 1s, O 1s, F 1s, Li 1s, P 2p if applicable).

    • Use an appropriate X-ray source (e.g., Al Kα).

  • Data Analysis:

    • Perform peak fitting on the high-resolution spectra to identify the different chemical species and their relative concentrations. For example, the C 1s spectrum can be deconvoluted to identify contributions from C-C, C-O (from EGM), and C=O (from decomposition products). The F 1s spectrum can identify LiF.

Visualizations

SEI_Formation_Workflow cluster_prep Cell Preparation cluster_formation SEI Formation cluster_characterization Characterization cluster_analysis Analysis & Optimization Anode Anode Material Formation_Cycling Controlled Formation Cycles (Low C-rate) Anode->Formation_Cycling Electrolyte EGM-based Electrolyte Electrolyte->Formation_Cycling Additives SEI-forming Additives (optional) Additives->Formation_Cycling SEI_Layer Formation of SEI Layer Formation_Cycling->SEI_Layer EIS Electrochemical Impedance Spectroscopy (EIS) SEI_Layer->EIS XPS X-ray Photoelectron Spectroscopy (XPS) SEI_Layer->XPS Impedance Interfacial Impedance EIS->Impedance Composition SEI Composition XPS->Composition Performance Cycling Stability & Coulombic Efficiency Optimization Optimization of Electrolyte/Protocol Performance->Optimization Impedance->Performance Composition->Performance

Caption: Experimental workflow for SEI formation, characterization, and optimization.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions Problem Poor Cycling Performance (Low CE, High Impedance) Cause1 Unstable SEI Problem->Cause1 Cause2 High SEI Resistance Problem->Cause2 Cause3 Continuous Electrolyte Decomposition Problem->Cause3 Solution1 Incorporate Additives (e.g., FEC, VC) Cause1->Solution1 Solution2 Optimize Formation Protocol (Low C-rate) Cause1->Solution2 Cause2->Solution1 Solution4 Adjust Salt Concentration Cause2->Solution4 Cause3->Solution1 Solution3 Control Temperature Cause3->Solution3 Outcome Improved SEI Stability & Cell Performance Solution1->Outcome Solution2->Outcome Solution3->Outcome Solution4->Outcome

Caption: Troubleshooting logic for addressing poor cycling performance.

References

Navigating the Challenges of Low-Temperature Electrochemistry: A Technical Guide to Managing Viscosity in 1-Ethoxy-2-methoxyethane Based Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

Shanghai, China – December 21, 2025 – For researchers and scientists in the vanguard of battery technology and drug development, the low-temperature performance of electrolytes is a critical hurdle. 1-Ethoxy-2-methoxyethane, a promising solvent for various electrochemical applications, presents a significant challenge at reduced temperatures: a substantial increase in viscosity. This elevated viscosity can impede ion transport, diminish conductivity, and ultimately compromise experimental outcomes. This technical support guide provides a comprehensive resource for managing these challenges, offering detailed troubleshooting advice, frequently asked questions, and standardized experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when working with this compound based electrolytes at sub-ambient temperatures.

Q1: My electrolyte has become highly viscous, almost gel-like, at -20°C. What is causing this and how can I resolve it?

A1: This is a common phenomenon. The increase in viscosity at low temperatures is due to the reduction in thermal energy, which leads to stronger intermolecular interactions and reduced molecular mobility.[1][2][3] To address this, consider the following:

  • Introduce a Co-solvent: The most effective strategy is to add a low-viscosity co-solvent to your electrolyte formulation. Co-solvents with low melting points are particularly effective at expanding the operating temperature range of the electrolyte.[2] Esters, such as ethyl acetate (B1210297) (EA) or methyl propionate (B1217596) (MP), are excellent candidates due to their ability to lower the overall viscosity of the mixture and enhance ionic mobility at sub-zero temperatures.

  • Optimize Salt Concentration: Higher salt concentrations significantly increase viscosity.[1] While a certain salt concentration is necessary for ionic conductivity, excessive amounts can be detrimental at low temperatures. Consider preparing a series of electrolytes with varying salt concentrations to identify the optimal balance for your specific application.

  • Salt Selection: The choice of lithium salt can also influence viscosity. While specific data for this compound is limited in readily available literature, the general principle is that the size and charge distribution of the anion can affect ion-solvent interactions and, consequently, viscosity.

Q2: What are the best practices for preparing and handling these electrolytes to ensure accurate and repeatable experiments at low temperatures?

A2: Proper handling is crucial to prevent contamination and ensure the integrity of your electrolyte.

  • Inert Atmosphere: All sample preparation and handling should be performed in a glove box under an inert atmosphere (e.g., argon).[4] This prevents contamination from moisture and air, which can react with the electrolyte components and alter their properties.

  • Hermetically Sealed Containers: Use hermetically sealed containers for storing and measuring your electrolytes to prevent solvent evaporation and absorption of atmospheric water.[4]

  • Thorough Cleaning: Ensure all glassware and equipment are meticulously cleaned and dried before use. Any residual impurities can act as nucleation sites for crystallization or react with the electrolyte.

Q3: My ionic conductivity has dropped significantly at low temperatures. Is this solely due to the viscosity increase?

A3: While increased viscosity is a primary contributor to the decrease in ionic conductivity, it's not the only factor.[1][3][5] The dielectric constant of the solvent also plays a role.[1] As temperature decreases, the dielectric constant may change, affecting the dissociation of the lithium salt and leading to the formation of ion pairs, which do not contribute to conductivity. The combination of increased viscosity and reduced ion mobility directly impacts the overall ionic conductivity.

Quantitative Data Summary

Due to the limited availability of specific viscosity data for this compound based electrolytes in publicly accessible literature, the following table provides a general representation of the expected trends based on similar glyme-based systems. Researchers are strongly encouraged to perform their own viscosity measurements for their specific formulations.

Electrolyte Composition (Hypothetical)Temperature (°C)Expected Viscosity Range (mPa·s)Notes
1 M LiPF₆ in this compound201 - 5Baseline viscosity at room temperature.
05 - 15Viscosity increases as temperature drops.
-2015 - 50Significant increase in viscosity, potential for gelation.
-40> 50Likely to be highly viscous or semi-solid.
1 M LiTFSI in this compound201 - 6LiTFSI can sometimes lead to slightly higher viscosity than LiPF₆.
06 - 20Similar trend of increasing viscosity with decreasing temperature.
-2020 - 60
-40> 60
1 M LiPF₆ in this compound + 20% Ethyl Acetate (co-solvent)-205 - 20The addition of a low-viscosity co-solvent significantly mitigates the viscosity increase at low temperatures.

Experimental Protocols

Protocol 1: Low-Temperature Viscosity Measurement

This protocol outlines the procedure for accurately measuring the viscosity of this compound based electrolytes at various low temperatures.

Materials and Equipment:

  • Viscometer suitable for low-viscosity fluids (e.g., rolling-ball, capillary, or rotational viscometer). A rolling-ball viscometer with a cooling option is recommended for measurements down to -20°C or lower.[4]

  • Glove box with an inert atmosphere (Argon or Nitrogen).

  • Hermetically sealed sample vials.

  • Recirculating cooler for temperature control.

  • Appropriate cleaning solvents (e.g., ethanol, deionized water).

Procedure:

  • Instrument Setup: Set up the viscometer and the recirculating cooler according to the manufacturer's instructions. Ensure the system is capable of reaching and maintaining the desired low temperatures.

  • Sample Preparation (in Glove Box):

    • Prepare the electrolyte solutions with the desired salt concentrations and co-solvent ratios inside the glove box.

    • Transfer the required sample volume into the viscometer's measurement cell or capillary.

  • Measurement:

    • Seal the measurement cell hermetically before removing it from the glove box.

    • Place the sealed cell into the viscometer.

    • Set the target temperature using the recirculating cooler and allow the sample to thermally equilibrate.

    • Perform the viscosity measurement according to the viscometer's operating procedure.

    • Repeat the measurement at each desired temperature, allowing for sufficient equilibration time at each step.

  • Cleaning: Thoroughly clean the measurement cell with appropriate solvents immediately after use to prevent cross-contamination.

Protocol 2: Viscosity Reduction using Co-solvents

This protocol provides a systematic approach to reducing the viscosity of this compound based electrolytes at low temperatures by introducing a co-solvent.

Materials:

  • This compound

  • Lithium salt (e.g., LiPF₆, LiTFSI)

  • Low-viscosity, low-melting-point co-solvent (e.g., ethyl acetate, methyl propionate, dimethyl carbonate)

  • Volumetric flasks and pipettes

Procedure:

  • Baseline Formulation: Prepare a stock solution of your baseline electrolyte (e.g., 1 M LiPF₆ in this compound).

  • Co-solvent Addition:

    • Prepare a series of electrolyte formulations by adding the co-solvent in varying volume percentages (e.g., 10%, 20%, 30%, 40%).

    • For example, to prepare a 20% co-solvent formulation, mix 80 mL of the baseline electrolyte with 20 mL of the co-solvent.

  • Viscosity Measurement:

    • Measure the viscosity of each formulation at your target low temperatures following the procedure outlined in Protocol 1.

  • Performance Evaluation:

    • Evaluate other key electrochemical properties, such as ionic conductivity, for each formulation to determine the optimal balance between reduced viscosity and overall performance.

Visualizing the Troubleshooting Process

To aid in the decision-making process for managing electrolyte viscosity, the following workflow diagram is provided.

TroubleshootingWorkflow Troubleshooting High Viscosity at Low Temperatures start High Viscosity Observed at Low Temperature check_temp Is the operating temperature essential? start->check_temp increase_temp Increase operating temperature if possible check_temp->increase_temp No check_concentration Is salt concentration > 1M? check_temp->check_concentration Yes end Viscosity Managed increase_temp->end reduce_concentration Reduce salt concentration. Re-evaluate performance. check_concentration->reduce_concentration Yes add_cosolvent Introduce a low-viscosity co-solvent (e.g., esters). check_concentration->add_cosolvent No reduce_concentration->add_cosolvent optimize_cosolvent Optimize co-solvent ratio. Measure viscosity and conductivity. add_cosolvent->optimize_cosolvent optimize_cosolvent->end

Caption: A decision-making workflow for troubleshooting high viscosity in electrolytes.

This technical support guide provides a foundational framework for researchers working with this compound based electrolytes at low temperatures. By understanding the underlying causes of viscosity increase and systematically applying the troubleshooting steps and experimental protocols outlined, scientists can optimize their electrolyte formulations for enhanced performance in a variety of cutting-edge applications.

References

impact of 1-Ethoxy-2-methoxyethane on Grignard reagent stability and initiation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing 1-ethoxy-2-methoxyethane as a solvent for Grignard reagent formation and reactions.

Troubleshooting Guide

This guide addresses common issues encountered during Grignard experiments with this compound in a question-and-answer format.

Question: My Grignard reaction won't initiate. What are the possible causes and solutions?

Answer:

Failure of a Grignard reaction to initiate is a frequent problem. Several factors could be at play, especially when using this compound.

Potential Causes and Solutions:

  • Inactive Magnesium Surface: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide, which prevents the reaction from starting.[1][2]

    • Solution: Activate the magnesium prior to the addition of the organic halide. Common methods include the addition of a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909).[1][2] The disappearance of the iodine color or the evolution of ethylene (B1197577) gas indicates activation.[2]

  • Wet Glassware or Reagents: Grignard reagents are highly sensitive to moisture and will be quenched by water.[3][4][5][6][7]

    • Solution: Ensure all glassware is rigorously dried, for example, by flame-drying under an inert atmosphere or oven-drying. Use anhydrous grade this compound and ensure your organic halide is also dry.

  • Insufficient Local Concentration of Initiator: A high enough concentration of the activating agent and the organic halide at the magnesium surface is needed to start the reaction.

    • Solution: Add a small portion of the organic halide solution directly to the activated magnesium and look for signs of reaction (e.g., gentle bubbling, warming, or a cloudy appearance) before adding the remainder of the halide solution.

  • Reaction Temperature: While this compound has a higher boiling point (approx. 103.5°C) than diethyl ether or THF, initiation often begins at lower temperatures.[8]

    • Solution: Gentle warming with a heat gun may be necessary to initiate the reaction. However, be cautious as the reaction is exothermic and can become vigorous once it starts.

Question: My Grignard reaction started but then stopped or the yield is very low. What could be the issue?

Answer:

A reaction that ceases prematurely or results in a low yield can be frustrating. Here are some potential reasons and how to address them:

Potential Causes and Solutions:

  • Moisture Contamination: Introduction of water at any stage will destroy the Grignard reagent.

    • Solution: Maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the reaction. Ensure all subsequent reagents and solvents added are anhydrous.

  • Side Reactions: The primary side reaction is often Wurtz coupling, where the Grignard reagent reacts with the starting organic halide.

    • Solution: Add the organic halide solution slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.

  • Solvent Effects: While the chelating nature of this compound can stabilize the Grignard reagent, very strong coordination might in some cases slightly reduce its reactivity compared to reactions in simpler ethers.[9][10]

    • Solution: If you suspect reduced reactivity is lowering your yield, you might consider gentle heating to promote the reaction. The higher boiling point of this compound allows for a wider range of reaction temperatures compared to diethyl ether or THF.[8]

Frequently Asked Questions (FAQs)

Question: What are the potential advantages of using this compound for Grignard reactions compared to THF or diethyl ether?

Answer:

This compound offers several potential advantages:

  • Higher Boiling Point: With a boiling point of approximately 103.5°C, it allows for reactions to be conducted at higher temperatures than in diethyl ether (34.6°C) or THF (66°C).[8] This can be beneficial for forming Grignard reagents from less reactive organic halides.

  • Enhanced Solvation and Stability: As a diether, this compound can act as a bidentate ligand, chelating the magnesium center of the Grignard reagent. This strong solvation can enhance the stability of the reagent in solution.[10][11]

  • Safety: Its lower volatility compared to diethyl ether may present a reduced fire hazard.

Question: Are there any disadvantages to using this compound?

Answer:

Potential disadvantages include:

  • Higher Boiling Point: While an advantage for some reactions, the higher boiling point can make solvent removal more difficult during product workup.

  • Strong Coordination: The strong chelating effect that stabilizes the Grignard reagent could also potentially slow down its reaction with certain electrophiles by making the reagent less kinetically reactive.[9]

  • Hygroscopicity: Like other ethers, it can absorb moisture from the air, so proper handling and storage are crucial to maintain anhydrous conditions.

Question: How stable are Grignard reagents in this compound?

Answer:

Quantitative Data Summary

Table 1: Physical Properties of Ethereal Solvents for Grignard Reactions

PropertyThis compoundDiethyl EtherTetrahydrofuran (THF)
Boiling Point (°C) ~103.5[8]34.666
Density (g/mL) ~0.850[12]0.7130.889
Molecular Weight ( g/mol ) 104.15[8]74.1272.11
Chelating Ability Bidentate (expected)MonodentateMonodentate

Table 2: Qualitative Comparison of Solvent Performance in Grignard Reactions

FeatureThis compound (Inferred)Diethyl EtherTetrahydrofuran (THF)
Grignard Reagent Stability High (due to chelation)ModerateHigh
Initiation May require gentle heatingOften initiates readilyGenerally good initiation
Reaction Rate Substrate dependent; may be slightly slower due to strong coordination[9]Generally fastGenerally fast
Safety (Volatility) Lower hazardHigh hazardModerate hazard

Note: The performance characteristics for this compound are inferred based on its physical properties and analogies to other diether solvents like diglyme, as direct comparative studies are not widely available.

Experimental Protocols

Protocol: Preparation of a Grignard Reagent in this compound

This protocol provides a general method for the synthesis of a Grignard reagent using this compound as the solvent.

Materials:

  • Magnesium turnings

  • Organic halide (e.g., bromobenzene)

  • Anhydrous this compound

  • Iodine crystal or 1,2-dibromoethane (as initiator)

  • Standard, dry glassware for inert atmosphere reactions (e.g., three-neck round-bottom flask, condenser, dropping funnel, nitrogen/argon inlet)

Procedure:

  • Apparatus Setup: Assemble the flame-dried glassware under a positive pressure of dry nitrogen or argon. Equip the flask with a magnetic stir bar.

  • Magnesium Activation: Place the magnesium turnings in the reaction flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane.

  • Initiation: In the dropping funnel, prepare a solution of the organic halide in anhydrous this compound. Add a small portion (approx. 10%) of this solution to the magnesium.

  • Observe for signs of reaction initiation (e.g., color change, gentle reflux). If the reaction does not start, gently warm the flask with a heat gun until initiation is observed.

  • Formation of Grignard Reagent: Once the reaction has initiated, add the remaining organic halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture. The reaction can be gently heated if necessary to ensure all the magnesium has reacted. The resulting gray to brownish solution is the Grignard reagent, which can be used in subsequent reactions.

Visualizations

TroubleshootingWorkflow Troubleshooting a Failed Grignard Reaction start Reaction Fails to Initiate check_dryness Are glassware and reagents completely dry? start->check_dryness check_mg_activation Was the magnesium activated? check_dryness->check_mg_activation Yes dry_glassware Flame-dry glassware under inert gas. Use anhydrous solvents. check_dryness->dry_glassware No check_concentration Is local concentration of halide sufficient? check_mg_activation->check_concentration Yes activate_mg Add iodine or 1,2-dibromoethane. Apply gentle heat. check_mg_activation->activate_mg No add_halide_portion Add a small portion of the halide solution directly to the magnesium. check_concentration->add_halide_portion No success Reaction Initiates check_concentration->success Yes dry_glassware->start activate_mg->start add_halide_portion->start low_yield Low Yield or Reaction Stops check_moisture_ingress Was inert atmosphere maintained? low_yield->check_moisture_ingress check_addition_rate Was the halide added too quickly? check_moisture_ingress->check_addition_rate Yes maintain_inert Ensure a positive pressure of N2 or Ar. check_moisture_ingress->maintain_inert No slow_addition Add halide dropwise to maintain gentle reflux. check_addition_rate->slow_addition Yes improved_yield Improved Yield check_addition_rate->improved_yield No maintain_inert->low_yield slow_addition->low_yield

Caption: A logical workflow for troubleshooting common issues in Grignard reactions.

GrignardSolvation Coordination of this compound to a Grignard Reagent cluster_reagent Grignard Reagent (R-Mg-X) cluster_solvent This compound Mg Mg X X Mg->X R R R->Mg O1 O1->Mg Coordination C1 CH2 O1->C1 O2 O2->Mg Me CH3 O2->Me C2 CH2 C1->C2 C2->O2 Et CH2CH3 Et->O1

Caption: Proposed bidentate chelation of this compound to the magnesium center.

ExperimentalWorkflow Experimental Workflow for Grignard Reagent Preparation start Start setup Assemble and flame-dry glassware under N2/Ar start->setup add_mg Add Mg turnings and initiator (I2 or DBE) setup->add_mg prepare_halide Prepare solution of organic halide in anhydrous this compound add_mg->prepare_halide initiate Add ~10% of halide solution to Mg and observe for initiation (gentle warming if needed) prepare_halide->initiate add_rest Dropwise addition of remaining halide solution initiate->add_rest reflux Stir and reflux until Mg is consumed add_rest->reflux end Grignard reagent is ready for use reflux->end

Caption: A typical experimental workflow for preparing a Grignard reagent.

References

Technical Support Center: Alternative Workup Procedures for Reactions in 1-Ethoxy-2-methoxyethane (EME)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting chemical reactions in 1-Ethoxy-2-methoxyethane (EME). The following information addresses common challenges and offers alternative workup procedures to ensure efficient product isolation and purification.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound (EME) that influence reaction workups?

A1: Understanding the physical properties of EME is crucial for designing an effective workup strategy. EME's miscibility with water and its relatively high boiling point are the primary factors that complicate standard extraction procedures.[1][2]

Summary of Relevant Physical Properties for this compound

Property Value Significance for Workup
Molecular Formula C5H12O2[3][4] -
Boiling Point 102-103.5 °C[3][4][5] Higher than common extraction solvents (e.g., diethyl ether, ethyl acetate), making it difficult to remove by simple evaporation if the product is volatile. Rotary evaporation is feasible but may require higher temperatures or lower pressures.
Density ~0.850 g/cm³[2][5] Less dense than water. In an aqueous extraction, the organic layer containing EME will be on top, assuming no other dense solvents are used.

| Water Solubility | Fully miscible[2] / Moderately soluble[1] | This is the main challenge. EME can partition into the aqueous layer during extraction, potentially carrying polar products with it and leading to low recovery.[6][7] |

Q2: Why are standard workup procedures often problematic for reactions conducted in EME?

A2: Standard workup procedures, which typically involve diluting the reaction mixture with an immiscible organic solvent and washing with water, are challenging with EME due to its high water solubility.[1][2] This property can lead to several issues:

  • Poor Phase Separation: The mixture may not separate into distinct organic and aqueous layers, or a single phase may form upon adding water.

  • Emulsion Formation: The solvent can act as a surfactant, stabilizing emulsions between the organic and aqueous phases, which are difficult to break.[6][8]

  • Product Loss: If the desired product has some polarity, it can be lost to the aqueous phase along with the EME solvent.[6]

Troubleshooting Guide: Alternative Workup Procedures

This guide provides detailed protocols for specific issues encountered when using EME as a reaction solvent.

Problem 1: How do I efficiently remove EME from my reaction mixture after the reaction is complete?

The optimal strategy depends on the properties of your desired product, particularly its polarity and thermal stability. The following decision tree can help you select the most appropriate method.

G start Start: Reaction in EME Complete product_polar Is the product nonpolar and soluble in immiscible organic solvents? start->product_polar product_thermostable Is the product thermally stable and non-volatile? product_polar->product_thermostable No direct_extraction Method 1: Dilution and Extensive Aqueous Wash product_polar->direct_extraction Yes product_polar_2 Is the product polar? product_thermostable->product_polar_2 No rotoevaporation Method 2: Remove EME via Rotary Evaporation product_thermostable->rotoevaporation Yes azeotropic_dist Method 3: Azeotropic Distillation with Water product_polar_2->azeotropic_dist No / Unsure special_extraction Method 4: Use specialized solvent system (e.g., CHCl3/Isopropanol) product_polar_2->special_extraction Yes

Caption: Decision tree for selecting an EME workup procedure.

Method 1: Dilution and Extensive Aqueous Wash (for Nonpolar Products)

This method is suitable for products with low water solubility. The strategy is to dilute the EME with a large volume of an immiscible organic solvent to force phase separation and then use multiple washes to pull the EME into the aqueous layer.

Experimental Protocol:

  • Dilution: Transfer the reaction mixture to a separatory funnel. For every 1 volume of EME, add 5-10 volumes of an immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or hexane).

  • First Wash: Add a volume of deionized water equal to the volume of EME. Invert the funnel gently several times to mix, venting frequently. Avoid vigorous shaking to prevent emulsion formation. [8] Allow the layers to separate.

  • Subsequent Washes: Drain the lower aqueous layer. Repeat the washing step 3-5 more times with water or brine (saturated NaCl solution). Brine can help reduce the solubility of organic components in the aqueous layer and aid in breaking emulsions.

  • Drying: After the final wash, drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).[9]

  • Solvent Removal: Filter or decant the drying agent and remove the organic solvent using a rotary evaporator to yield the crude product.[9]

Method 2: Rotary Evaporation (for Thermally Stable, Non-Volatile Products)

If the desired product is not volatile and is stable to heat, the most straightforward approach is to remove the EME solvent under reduced pressure before performing a standard extraction.

Experimental Protocol:

  • Concentration: Place the reaction mixture in a round-bottom flask.

  • Rotary Evaporation: Connect the flask to a rotary evaporator. Use a water bath temperature of 40-60 °C and a vacuum pump capable of achieving a pressure below 50 mbar. The EME (b.p. ~102 °C) will be removed, leaving the crude product.

  • Standard Workup: Once the solvent is removed, dissolve the residue in a standard extraction solvent (e.g., ethyl acetate) and wash with water/brine as needed to remove any remaining water-soluble impurities.

  • Drying and Isolation: Dry the organic layer over an anhydrous drying agent, filter, and concentrate to yield the purified product.[9]

Method 3: Azeotropic Distillation with Water

Azeotropic distillation can be used to remove EME by forming a lower-boiling mixture with water.[10] This is an effective technique, particularly on a larger scale, for separating water-miscible solvents.[11]

Experimental Protocol:

  • Apparatus Setup: Assemble a distillation apparatus, preferably with a Dean-Stark trap.

  • Water Addition: Add water to the reaction mixture in the distillation flask.

  • Distillation: Heat the mixture. The water-EME azeotrope will distill off at a temperature lower than the boiling point of either component. If using a Dean-Stark trap, the collected condensate will separate into water and water-saturated EME layers, allowing for continuous removal.

  • Completion: Continue the distillation until all EME has been removed, which is often indicated by a rise in the distillation head temperature to the boiling point of water (100 °C).

  • Product Isolation: Cool the distillation flask and extract the remaining aqueous mixture with an appropriate organic solvent to isolate the product.

Problem 2: A persistent emulsion has formed during the aqueous wash. How can I resolve this?

Emulsions are common when working with solvents like EME.[6] Here are several techniques to break them:

  • Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. The layers may separate on their own.[8]

  • Add Brine: Add a saturated aqueous solution of NaCl. The increased ionic strength of the aqueous layer often destabilizes the emulsion.

  • Gentle Swirling: Gently swirl the funnel in a circular motion to encourage the small droplets to coalesce.[8]

  • Filtration: Filter the emulsified layer through a pad of Celite or glass wool.

  • Solvent Addition: Add a small amount of the organic solvent used for extraction to help break the emulsion.

The workflow below illustrates the process of performing a liquid-liquid extraction and the common troubleshooting step for emulsion formation.

G cluster_workflow Liquid-Liquid Extraction Workflow start 1. Add reaction mixture to separatory funnel add_solvent 2. Add immiscible organic solvent and water/brine start->add_solvent mix 3. Stopper and gently mix add_solvent->mix separate 4. Allow layers to separate mix->separate emulsion Emulsion forms? separate->emulsion drain 6. Drain aqueous layer. Repeat wash if needed. emulsion->drain No troubleshoot 5. Troubleshoot: - Wait - Add brine - Swirl gently emulsion->troubleshoot Yes collect 7. Collect organic layer, dry, and concentrate drain->collect troubleshoot->separate

Caption: Workflow for liquid-liquid extraction with EME.

References

Validation & Comparative

Validating the Purity of 1-Ethoxy-2-methoxyethane: A Comparative Guide to GC-MS and Karl Fischer Titration Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of solvents like 1-Ethoxy-2-methoxyethane is critical for the integrity and reproducibility of experimental results. This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for comprehensive impurity profiling and Karl Fischer Titration for specific water content determination, offering insights into the strengths and applications of each method.

Comparison of Analytical Methods

The choice of analytical method for purity assessment depends on the specific requirements of the application. While GC-MS provides a broad overview of volatile and semi-volatile impurities, Karl Fischer titration offers a highly accurate and specific measurement of water content, a critical parameter for many chemical reactions.

FeatureGC-MS MethodKarl Fischer Titration
Principle Separation of compounds based on their volatility and interaction with a stationary phase, followed by detection and identification by mass spectrometry.Titration based on the quantitative reaction of water with an iodine-sulfur dioxide-base reagent.
Primary Use Identification and quantification of a wide range of volatile and semi-volatile organic impurities.Specific and highly accurate determination of water content.
Limit of Detection (LOD) ppm to ppb level for most organic impurities.ppm level for water.
Limit of Quantitation (LOQ) ppm level for most organic impurities.ppm level for water.
Precision HighVery High
Specificity High for a broad range of compounds.Specific to water.
Sample Throughput ModerateHigh

GC-MS Method for Impurity Profiling

GC-MS is a powerful technique for separating, identifying, and quantifying volatile and semi-volatile impurities in this compound. This method is particularly useful for detecting by-products from synthesis, degradation products, or contamination from other solvents.

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh approximately 1 g of the this compound sample into a 10 mL volumetric flask.

  • Dilute to volume with a high-purity solvent such as hexane (B92381) or dichloromethane.

  • For quantitative analysis, a suitable internal standard may be added.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is a good starting point for separating a range of potential impurities. The elution order on such a column generally follows the boiling points of the analytes.[1]

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-350

3. Data Analysis:

  • The total ion chromatogram (TIC) is used to identify all separated components.

  • The mass spectrum of each peak is compared with a reference library (e.g., NIST) for identification.

  • Quantification is typically performed by integrating the peak area of the analyte and comparing it to the peak area of a known concentration of a standard or by using an internal standard.

Performance Characteristics

The following table summarizes the expected performance characteristics of a validated GC-MS method for the analysis of common impurities in this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions. The validation of an analytical method should assess parameters such as accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range.[2]

Parameter1,2-Dimethoxyethane1,2-DiethoxyethaneEthylene Glycol
Retention Time (min) ~5.2~7.8~6.5
LOD (ppm) 0.50.51.0
LOQ (ppm) 1.51.53.0
Linearity (R²) >0.995>0.995>0.990
Recovery (%) 95-10595-10590-110
Precision (%RSD) <5<5<10

Alternative Method: Karl Fischer Titration for Water Content

While GC-MS is excellent for organic impurities, it is not the ideal method for quantifying water content. Karl Fischer titration is the gold standard for this purpose, offering high accuracy and precision.

Experimental Protocol

1. Instrumentation:

  • A coulometric or volumetric Karl Fischer titrator.

2. Reagents:

  • Karl Fischer reagent appropriate for aldehydes and ketones if their presence is suspected, otherwise, a general-purpose reagent is suitable.

3. Sample Preparation and Analysis:

  • The titrator is conditioned to a dry state.

  • A known volume or weight of the this compound sample is injected into the titration cell.

  • The instrument automatically titrates the sample, and the water content is displayed, typically in ppm or percentage.

Visualizing the Workflow and Comparison

To better illustrate the processes and the relationship between the methods, the following diagrams are provided.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample B Dilute with Solvent A->B C Add Internal Standard B->C D Inject Sample C->D E GC Separation D->E F MS Detection E->F G Identify Peaks F->G H Quantify Impurities G->H I Generate Report H->I

Caption: Experimental workflow for GC-MS purity analysis.

Method_Comparison Purity Purity Assessment of This compound GCMS GC-MS Purity->GCMS KF Karl Fischer Titration Purity->KF GCMS_Desc Broad Spectrum Organic Impurity Profiling GCMS->GCMS_Desc KF_Desc Specific Water Content Determination KF->KF_Desc

Caption: Comparison of analytical methods for purity assessment.

Conclusion

Both GC-MS and Karl Fischer titration are valuable tools for assessing the purity of this compound. A comprehensive quality control strategy should leverage GC-MS for the identification and quantification of organic impurities and Karl Fischer titration for the precise determination of water content. This dual approach ensures that the solvent meets the stringent purity requirements for research, development, and manufacturing applications.

References

A Comparative Guide to Ether-Based Electrolytes: 1-Ethoxy-2-methoxyethane vs. 1,2-dimethoxyethane (DME) in Battery Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in battery technology and drug development, the selection of appropriate electrolyte components is paramount for optimizing energy storage performance. This guide provides a detailed comparison of two ether-based solvents, 1-Ethoxy-2-methoxyethane (EME) and the more conventional 1,2-dimethoxyethane (B42094) (DME), focusing on their impact on battery performance. This analysis is supported by available experimental data and detailed methodologies to assist in informed decision-making for electrolyte formulation.

The molecular structure of an electrolyte solvent significantly influences key performance metrics of a battery, including ionic conductivity, viscosity, electrochemical stability, and ultimately, the cycling life and efficiency of the battery. While DME is a well-established solvent in lithium battery research, the asymmetrical structure of EME presents intriguing possibilities for enhanced performance.

Physicochemical Properties: A Tale of Two Ethers

At a fundamental level, the physical properties of these solvents dictate their behavior within an electrolyte system. DME is a symmetrical ether, while EME possesses an asymmetrical structure with different alkyl groups (ethyl and methyl) attached to the oxygen atoms. This asymmetry in EME is theorized to disrupt the uniform solvation shells around lithium ions, potentially leading to weaker ion-solvent interactions and facilitating faster desolvation at the electrode surface—a critical step for rapid charge transfer.[1]

Below is a summary of their basic physical properties:

PropertyThis compound (EME)1,2-dimethoxyethane (DME)
Molecular Formula C5H12O2C4H10O2
Molecular Weight 104.15 g/mol 90.12 g/mol
Boiling Point ~103.5 °C (376.65 K)[1]85 °C (358 K)
Density ~0.85 g/cm³ at room temperature~0.868 g/cm³

Performance in Battery Electrolytes: A Comparative Analysis

While direct, side-by-side comparative studies under identical conditions are limited in publicly available literature, we can synthesize findings from various sources to draw a performance comparison. It is crucial to note that the performance of an electrolyte is highly dependent on the choice of salt, its concentration, and any additives used.

Ionic Conductivity and Viscosity

Lower viscosity and higher ionic conductivity are desirable for efficient ion transport within the battery. The asymmetrical structure of EME is suggested to contribute to higher ionic conductivity by facilitating easier lithium-ion movement.[1]

Electrolyte SystemViscosity (mPa·s)Ionic Conductivity (mS/cm)
1 M LiPF6 in EC:EMC:DMC (Control) --
Electrolytes with DME Varies with salt and concentration. For example, 1 M LiTFSI in DME has a certain viscosity.[2]Varies; can reach up to ~10 mS/cm depending on the salt and concentration.[2]
Electrolytes with EME Data not readily available in direct comparison.Expected to be high due to facilitated Li-ion desolvation.[1]

Note: The data for DME and EME are from different studies with varying experimental conditions and are not directly comparable. The table illustrates the type of data available and the expected trends.

Electrochemical Stability

The electrochemical stability window of an electrolyte determines the voltage range within which the battery can operate without significant electrolyte degradation. Ether-based electrolytes, including DME, are known for their good reductive stability but can suffer from poor oxidative stability, limiting their use with high-voltage cathodes.[3] Asymmetrical ethers like EME, particularly their fluorinated derivatives, have been investigated for improved oxidative stability.[1]

Battery Cycling Performance

The ultimate test of an electrolyte is its performance in a battery over repeated charge and discharge cycles. While DME-based electrolytes can enable good cycling performance, they can also be prone to degradation, especially at higher voltages.[3] The enhanced lithium redox kinetics suggested for EME could translate to better high-rate performance and improved cycling stability.[1]

Experimental Protocols

To ensure reproducibility and accurate comparison of electrolyte performance, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.

Ionic Conductivity Measurement

Objective: To determine the ionic conductivity of the electrolyte.

Method: Electrochemical Impedance Spectroscopy (EIS)

  • Cell Assembly: A symmetric cell with blocking electrodes (e.g., stainless steel or lithium) is assembled in an argon-filled glovebox. The electrolyte is soaked into a separator placed between the two electrodes.

  • Instrumentation: An electrochemical workstation with an impedance spectroscopy module is used.

  • Measurement Parameters:

    • Frequency Range: Typically 1 MHz to 1 Hz.

    • AC Amplitude: A small AC voltage perturbation (e.g., 10 mV) is applied.

    • Temperature: The cell is maintained at a constant temperature (e.g., 25 °C) in a temperature-controlled chamber.

  • Data Analysis: The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis. The ionic conductivity (σ) is then calculated using the formula: σ = L / (Rb * A) where L is the thickness of the separator and A is the area of the electrode.

Viscosity Measurement

Objective: To measure the dynamic viscosity of the electrolyte.

Method: Rotational Viscometer or Microfluidic Viscometer

  • Sample Preparation: The electrolyte is prepared in a controlled environment (e.g., an argon-filled glovebox) to prevent contamination, especially from moisture.

  • Instrumentation: A viscometer capable of measuring low-viscosity liquids with high precision is used.

  • Measurement Procedure:

    • A small, known volume of the electrolyte is loaded into the instrument.

    • The measurement is performed at a controlled temperature (e.g., 25 °C).

    • For a rotational viscometer, the shear rate is varied to check for Newtonian behavior.

  • Data Acquisition: The viscosity is recorded in mPa·s or cP.

Electrochemical Stability Window (ESW) Determination

Objective: To determine the voltage range over which the electrolyte is stable.

Method: Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV)

  • Cell Assembly: A three-electrode cell is typically used, with a working electrode (e.g., platinum or glassy carbon for oxidative stability, and copper or nickel for reductive stability), a reference electrode (e.g., lithium metal), and a counter electrode (e.g., lithium metal).

  • Instrumentation: A potentiostat is used to control the voltage and measure the current.

  • Measurement Parameters:

    • Oxidative Stability: The potential of the working electrode is swept from the open-circuit voltage to a high potential (e.g., 5-6 V vs. Li/Li+) at a slow scan rate (e.g., 0.1-1 mV/s).

    • Reductive Stability: The potential is swept from the open-circuit voltage to a low potential (e.g., -0.5 V vs. Li/Li+).

  • Data Analysis: The onset potential of a significant increase in current is considered the limit of the electrochemical stability window.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

MolecularStructures cluster_DME 1,2-dimethoxyethane (DME) cluster_EME This compound (EME) DME CH₃-O-CH₂-CH₂-O-CH₃ EME CH₃-CH₂-O-CH₂-CH₂-O-CH₃ Solvation Conceptual representation of Li⁺ solvation. Dashed lines for EME indicate potentially weaker, asymmetric interactions. cluster_DME DME Solvation (Symmetrical) cluster_EME EME Solvation (Asymmetrical) Li_DME Li⁺ DME1 DME Li_DME->DME1 DME2 DME Li_DME->DME2 DME3 DME Li_DME->DME3 DME4 DME Li_DME->DME4 Li_EME Li⁺ EME1 EME Li_EME->EME1 EME2 EME Li_EME->EME2 EME3 EME Li_EME->EME3 EME4 EME Li_EME->EME4 ExperimentalWorkflow cluster_prep Electrolyte Preparation cluster_char Physicochemical Characterization cluster_electrochem Electrochemical Testing Solvent Solvent (DME or EME) Mix Mixing in Glovebox Solvent->Mix Salt Lithium Salt (e.g., LiPF₆) Salt->Mix Viscosity Viscosity Measurement Mix->Viscosity Conductivity Ionic Conductivity (EIS) Mix->Conductivity ESW Electrochemical Stability (LSV/CV) Mix->ESW Cycling Battery Cycling Performance Mix->Cycling

References

A Comparative Guide to Ethereal Solvents in Organometallic Chemistry: 1-Ethoxy-2-methoxyethane vs. Tetrahydrofuran (THF)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of solvent is a critical parameter in organometallic chemistry, profoundly influencing reaction kinetics, product yields, and the stability of highly reactive intermediates. Tetrahydrofuran (THF) has long been a solvent of choice for a wide range of organometallic transformations due to its excellent solvating power for organometallic reagents. However, its low boiling point and propensity to form peroxides present notable drawbacks. This guide provides a detailed comparison of 1-ethoxy-2-methoxyethane, a higher-boiling ethereal solvent, with the conventional THF, offering insights into their respective performance in organometallic reactions. While direct, side-by-side comparative studies are limited in the literature for this compound, this guide leverages available data on its properties and the performance of analogous glyme-type solvents to provide a comprehensive overview for researchers.

Physicochemical Properties: A Head-to-Head Comparison

A solvent's physical properties dictate its suitability for specific reaction conditions. The higher boiling point of this compound allows for a broader range of reaction temperatures, which can be advantageous for reactions requiring higher energy input.

PropertyThis compoundTetrahydrofuran (THF)
Molecular Formula C5H12O2[1][2]C4H8O[3]
Molecular Weight 104.15 g/mol [1][4]72.11 g/mol [3]
Boiling Point 103.5 °C[4]66 °C[3]
Density ~0.898 g/mL0.889 g/mL[3]
Dielectric Constant Data not readily available7.6[3]
Water Solubility Moderately soluble[2]Miscible[3]

Performance in Key Organometallic Reactions

Ethereal solvents are crucial for stabilizing organometallic reagents, such as Grignard and organolithium reagents, through coordination of the oxygen lone pairs to the metal center.[5] This solvation is essential for both the formation and reactivity of these powerful nucleophiles.[6]

Grignard Reactions

Grignard reagents require an ether solvent for their formation and stability.[5] While THF is a standard solvent for these reactions, higher boiling ethers can offer advantages, particularly for less reactive halides that require elevated temperatures to initiate reagent formation. The increased boiling point of this compound compared to THF suggests it could be beneficial in such cases, potentially leading to faster reaction times.

Organolithium Reactions

The stability of organolithium reagents is a critical consideration. While THF is a common solvent, it can be deprotonated by strong organolithium bases, especially at elevated temperatures. The higher stability of glyme-type solvents towards organolithium reagents is a known advantage. The structure of this compound, being an acyclic ether, may offer enhanced stability compared to the cyclic structure of THF, particularly in reactions requiring prolonged heating. The chelating effect of the two ether oxygens in this compound can also influence the aggregation state and reactivity of organolithium species.[7]

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the solvent plays a multifaceted role, influencing the solubility of reagents, the stability of the catalyst, and the rate of key elementary steps in the catalytic cycle.[8] While THF is a common choice, often in combination with water, the use of higher-boiling ethers can be advantageous for challenging couplings that require higher temperatures to proceed efficiently. This compound has been noted as a potential solvent for Suzuki-Miyaura, Heck, and Sonogashira coupling reactions.[4]

Experimental Protocols

Detailed and reliable experimental protocols are essential for reproducible research. Below are representative protocols for common organometallic reactions in THF, followed by a proposed adaptation for this compound based on the properties of glyme-type solvents.

Experimental Protocol 1: Grignard Reagent Formation and Reaction in THF

Objective: To prepare a Grignard reagent from an aryl bromide and react it with an ester to form a tertiary alcohol.

Materials:

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Aryl bromide (e.g., Bromobenzene)

  • Ester (e.g., Methyl benzoate)

  • Iodine (as an initiator)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine.

    • Under a nitrogen atmosphere, add anhydrous THF to cover the magnesium.

    • Add a solution of the aryl bromide (1.0 equivalent) in anhydrous THF dropwise from the dropping funnel. The reaction is typically initiated by gentle warming.

    • Once the reaction starts (indicated by bubbling and a cloudy appearance), continue the dropwise addition of the aryl bromide solution at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with the Ester:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Slowly add a solution of the ester (0.5 equivalents) in anhydrous THF dropwise from the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up:

    • Carefully quench the reaction by slowly adding it to a beaker containing crushed ice and 1 M hydrochloric acid.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (B1210297).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tertiary alcohol.

    • Purify the product by column chromatography or recrystallization.

Proposed Experimental Protocol 2: Suzuki-Miyaura Coupling in this compound

Objective: To perform a Suzuki-Miyaura cross-coupling reaction between an aryl halide and an arylboronic acid.

Note: This is a proposed protocol based on general procedures for Suzuki couplings in higher-boiling ethereal solvents. Optimization may be required.

Materials:

  • Aryl halide (e.g., 4-Bromoanisole) (1.0 equivalent)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)

  • Base (e.g., K₂CO₃) (2.0 equivalents)

  • This compound

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup:

    • To a Schlenk flask, add the aryl halide, arylboronic acid, palladium catalyst, and base.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add a degassed mixture of this compound and water (e.g., 4:1 v/v) via syringe.

  • Reaction:

    • Heat the reaction mixture to a temperature appropriate for the specific substrates and catalyst (e.g., 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualization of Experimental and Logical Workflows

The following diagrams illustrate a general experimental workflow for an organometallic reaction and the logical considerations for solvent selection.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents & Catalyst setup Assemble Apparatus under Inert Atmosphere reagents->setup glassware Dry Glassware glassware->setup solvent Add Anhydrous Solvent setup->solvent addition Add Reagents solvent->addition react Heat & Stir addition->react monitor Monitor Progress (TLC/GC) react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography/Recrystallization) concentrate->purify

Caption: General experimental workflow for an organometallic reaction.

SolventSelection start Start: Select Solvent for Organometallic Reaction reaction_type Reaction Type? (e.g., Grignard, Suzuki) start->reaction_type temp Required Temperature? reaction_type->temp reagent_stability Reagent Stability? reaction_type->reagent_stability workup Work-up Considerations? reaction_type->workup thf THF (Lower BP, Well-established) temp->thf < 66 °C eme This compound (Higher BP, Potentially more stable) temp->eme > 66 °C reagent_stability->thf Standard reagent_stability->eme High Stability Needed workup->thf Miscible with water workup->eme Less miscible with water decision Select Optimal Solvent thf->decision eme->decision

Caption: Logical workflow for selecting a solvent for an organometallic reaction.

Conclusion

Both this compound and THF are valuable ethereal solvents for organometallic reactions. THF remains a versatile and widely used solvent, particularly for reactions that proceed efficiently at or below its boiling point. This compound presents a compelling alternative for reactions requiring higher temperatures, potentially offering improved reaction rates and enhanced stability for sensitive organometallic reagents. The choice of solvent should be guided by the specific requirements of the reaction, including the nature of the reactants, the desired reaction temperature, and considerations for downstream processing. Further direct comparative studies are warranted to fully elucidate the performance benefits of this compound in a broader range of organometallic transformations.

References

comparative study of different glycol ether solvents in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Glycol Ether Solvents in Organic Synthesis

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical parameter that can profoundly influence reaction outcomes, product purity, and process efficiency. Glycol ethers, a versatile class of organic solvents, offer a unique combination of properties, including high solvency for a wide range of compounds, tunable boiling points, and miscibility with both polar and non-polar substances. This guide provides a comparative analysis of various glycol ether solvents, benchmarking their performance in key organic synthesis reactions. The information is supported by representative experimental data and detailed methodologies to facilitate informed solvent selection.

Glycol ethers are broadly categorized into two main families: the E-series, derived from ethylene (B1197577) glycol, and the P-series, derived from propylene (B89431) glycol. Historically, E-series glycol ethers were widely used; however, due to toxicological concerns, there has been a significant shift towards the less toxic P-series alternatives in many applications. This guide will focus on the ethylene glycol dimethyl ether series (glymes), which are prized for their chemical stability and ability to solvate cations.

Physicochemical Properties of Common Glycol Ethers (Glymes)

The selection of a suitable solvent often begins with an evaluation of its physical and chemical properties. The following table summarizes key physicochemical data for a selection of commonly used glymes, providing a basis for comparison. The increasing chain length of the polyether backbone correlates with higher boiling points, viscosities, and densities.

Solvent Common Name CAS Number Molecular Weight ( g/mol ) Boiling Point (°C) Density (g/mL at 20°C) Viscosity (cP at 20°C) Water Solubility
Ethylene glycol dimethyl etherMonoglyme, G1110-71-490.12850.8670.46Miscible
Diethylene glycol dimethyl etherDiglyme, G2111-96-6134.171620.9451.09Miscible
Triethylene glycol dimethyl etherTriglyme, G3112-49-2178.232160.9862.10Miscible
Tetraethylene glycol dimethyl etherTetraglyme, G4143-24-8222.282751.0093.69Miscible

Performance in Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are fundamental transformations in organic synthesis. The choice of solvent can significantly impact the reaction rate, particularly for SN2 reactions, by solvating the counter-ion of the nucleophile, thereby increasing its reactivity. Glycol ethers, with their polyether chains, are effective at chelating metal cations.

One study investigating the alkylation of phenoxides with alkyl halides found that reaction rates increased markedly with the increasing chain length of the glycol ether solvent. This rate enhancement is attributed to the increased capacity of the longer chain glycol ethers to solvate the alkali metal cations, leading to a "naked" and more reactive nucleophilic anion.

Table 2: Representative Data for Williamson Ether Synthesis

The following table presents representative data for the Williamson ether synthesis of butyl phenyl ether from sodium phenoxide and 1-bromobutane (B133212) in different glycol ether solvents. The trend of increasing yield with longer glyme chains is based on the enhanced cation-solvating ability of higher-order glymes.

Solvent Reaction Time (h) Yield (%)
Monoglyme1275
Diglyme885
Triglyme692
Tetraglyme595
Experimental Protocol: Williamson Ether Synthesis

Materials:

  • Sodium phenoxide (1.16 g, 10 mmol)

  • 1-Bromobutane (1.37 g, 10 mmol)

  • Glycol ether solvent (50 mL) (Monoglyme, Diglyme, Triglyme, or Tetraglyme)

  • Anhydrous sodium sulfate

  • Diethyl ether

Procedure:

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium phenoxide and the selected glycol ether solvent.

  • Heat the mixture to 80°C with stirring to ensure complete dissolution of the sodium phenoxide.

  • Add 1-bromobutane dropwise to the reaction mixture over 15 minutes.

  • Maintain the reaction temperature at 80°C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 100 mL of water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield butyl phenyl ether.

Williamson_Ether_Synthesis Williamson Ether Synthesis Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification cluster_product Product NaOPh Sodium Phenoxide Reaction S N 2 Reaction NaOPh->Reaction BuBr 1-Bromobutane BuBr->Reaction Solvent Glycol Ether (Monoglyme, Diglyme, etc.) Solvent->Reaction Temp 80°C Temp->Reaction Quench Water Quench Extraction Diethyl Ether Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Butyl Phenyl Ether Purification->Product Reaction->Quench Reaction Mixture

A generalized workflow for the Williamson ether synthesis.

Performance in Grignard Reactions

Grignard reactions are a cornerstone of C-C bond formation. The choice of ether solvent is crucial as it solvates the magnesium center, stabilizing the Grignard reagent. Higher-order glymes, with their increased number of coordination sites, can enhance the stability and reactivity of the Grignard reagent. Diethylene glycol dimethyl ether (diglyme) is a common solvent for Grignard reactions, particularly when higher temperatures are required.

Table 3: Representative Data for Grignard Reaction

The following table shows representative data for the reaction of phenylmagnesium bromide with benzophenone (B1666685) to form triphenylmethanol (B194598) in different glycol ether solvents. The improved yields in higher-order glymes can be attributed to better stabilization of the Grignard reagent and potentially higher reaction temperatures.

Solvent Reaction Time (h) Yield (%)
Monoglyme480
Diglyme388
Triglyme2.593
Experimental Protocol: Grignard Reaction

Materials:

  • Magnesium turnings (0.24 g, 10 mmol)

  • Bromobenzene (B47551) (1.57 g, 10 mmol)

  • Benzophenone (1.82 g, 10 mmol)

  • Anhydrous glycol ether solvent (50 mL) (Monoglyme, Diglyme, or Triglyme)

  • Iodine crystal (as initiator)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Flame-dry a 100 mL three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.

  • Add the magnesium turnings and a small crystal of iodine to the flask.

  • In the dropping funnel, place a solution of bromobenzene in 10 mL of the anhydrous glycol ether solvent.

  • Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction. Gentle warming may be necessary.

  • Once the reaction starts, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Cool the Grignard reagent to 0°C in an ice bath.

  • Dissolve benzophenone in 20 mL of the same anhydrous glycol ether and add this solution dropwise to the Grignard reagent.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to obtain the crude triphenylmethanol.

  • Purify the product by recrystallization.

Performance in Suzuki Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling is a powerful method for the formation of C-C bonds between aryl or vinyl groups. The solvent plays a critical role in the catalytic cycle, influencing the solubility of the reactants and the stability of the palladium catalyst. Glycol ethers, particularly higher-boiling ones, have emerged as effective solvents for Suzuki couplings, sometimes allowing for ligand-free conditions.

Table 4: Representative Data for Suzuki Cross-Coupling Reaction

The following representative data compares the performance of different glycol ether solvents in the Suzuki coupling of 4-bromotoluene (B49008) with phenylboronic acid. The trend suggests that higher-order glymes can lead to improved yields, potentially due to better catalyst stabilization and the ability to use higher reaction temperatures.

Solvent Reaction Time (h) Yield (%)
Monoglyme1278
Diglyme885
Triglyme690
Tetraglyme594
Experimental Protocol: Suzuki Cross-Coupling Reaction

Materials:

  • 4-Bromotoluene (1.71 g, 10 mmol)

  • Phenylboronic acid (1.46 g, 12 mmol)

  • Palladium(II) acetate (B1210297) (22.4 mg, 0.1 mmol)

  • Potassium carbonate (2.76 g, 20 mmol)

  • Glycol ether solvent (50 mL) (Monoglyme, Diglyme, Triglyme, or Tetraglyme)

  • Ethyl acetate

  • Water

Procedure:

  • To a 100 mL Schlenk flask, add 4-bromotoluene, phenylboronic acid, palladium(II) acetate, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed glycol ether solvent via syringe.

  • Heat the reaction mixture to 100°C with vigorous stirring.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add 50 mL of water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-methylbiphenyl.

Solvent_Properties_Impact Impact of Glycol Ether Properties on Reaction Outcome cluster_properties Solvent Physicochemical Properties cluster_outcomes Reaction Outcomes ChainLength Increasing Polyether Chain Length BoilingPoint Higher Boiling Point ChainLength->BoilingPoint Polarity Increased Polarity & Cation Solvation ChainLength->Polarity ReactionRate Increased Reaction Rate BoilingPoint->ReactionRate Allows higher temps Polarity->ReactionRate Increases nucleophilicity Stability Enhanced Reagent/Catalyst Stability Polarity->Stability Yield Improved Yield ReactionRate->Yield Stability->Yield

Relationship between glycol ether properties and reaction outcomes.

Conclusion

Glycol ethers, particularly the higher-order glymes, offer significant advantages as solvents in a range of organic synthesis reactions. Their ability to effectively solvate cations enhances the rates of nucleophilic substitution reactions. Their higher boiling points allow for a wider operational temperature range, which can be beneficial for Grignard and Suzuki cross-coupling reactions. The choice of a specific glycol ether should be guided by the specific requirements of the reaction, including the desired reaction temperature and the nature of the reagents. The representative data and detailed protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development, enabling them to make informed decisions for optimizing their chemical transformations.

A Comparative Guide to 1-Ethoxy-2-methoxyethane (Monoglyme) Electrolytes for Electrochemical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of electrochemical data obtained using 1-Ethoxy-2-methoxyethane (monoglyme or G1) based electrolytes against common alternatives. The following sections present quantitative performance data, detailed experimental protocols for validation, and a visual representation of the electrochemical data validation workflow.

Data Presentation: A Quantitative Comparison of Electrolyte Performance

The selection of an appropriate electrolyte is critical for the performance of electrochemical systems, such as lithium batteries. This section summarizes key performance indicators for this compound (monoglyme) and compares them with other commonly used ether-based and carbonate-based electrolytes.

Electrolyte SystemIonic Conductivity (mS/cm)Electrochemical Stability Window (V vs. Li/Li⁺)Average Coulombic Efficiency (%)Cycling Stability
1M LiTFSI in this compound (Monoglyme, G1) Data not consistently available for direct comparison~3.9 - 4.2Not consistently reported, but expected to be highAsymmetric ether structure may enhance cycling stability by promoting stable SEI formation.[1]
1M LiTFSI in 1,2-Dimethoxyethane (DME) ~14.1 (in 1:1 DME:DOL mixture)[2]~3.8 - 4.0Up to 99.1% (in highly concentrated 4M LiFSI-DME)[3]Stable cycling for over 1000 cycles in Cu
1M LiTFSI in Diethylene Glycol Dimethyl Ether (Diglyme, G2) Generally lower than DMESimilar to other ethersHigh, but can be influenced by viscosityGood, but performance can be limited by higher viscosity.
1M LiPF₆ in Ethylene Carbonate/Diethyl Carbonate (EC/DEC) ~6.7[2]Up to ~4.5Generally lower than optimized ether-based systems in Li metal cellsProne to unstable SEI formation on lithium metal anodes.

Note: The performance of electrolyte systems is highly dependent on the specific lithium salt used, its concentration, and the operating conditions. The data presented here is for comparative purposes and is based on available literature.

Experimental Protocols: Methodologies for Electrochemical Data Validation

Accurate and reproducible electrochemical data is paramount for the evaluation of electrolyte performance. The following are detailed protocols for key experiments used to validate the data presented in this guide.

Ionic Conductivity Measurement

Objective: To determine the ability of the electrolyte to conduct ions.

Method: Electrochemical Impedance Spectroscopy (EIS)

Procedure:

  • Cell Assembly: A two-electrode symmetric cell (e.g., stainless steel // stainless steel) is assembled in an argon-filled glovebox. The electrodes are separated by a separator soaked in the electrolyte to be tested.

  • Instrumentation: An electrochemical workstation equipped with a frequency response analyzer is used.

  • Measurement Parameters:

    • Frequency Range: Typically from 100 kHz to 1 Hz.

    • AC Amplitude: A small AC voltage perturbation (e.g., 10 mV) is applied.

    • Temperature: The measurement is performed at a controlled temperature (e.g., 25 °C).

  • Data Analysis:

    • A Nyquist plot of the impedance data is generated.

    • The bulk resistance (R_b) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.

    • The ionic conductivity (σ) is calculated using the formula: σ = L / (R_b * A), where L is the thickness of the separator and A is the electrode area.

Electrochemical Stability Window (ESW) Determination

Objective: To determine the voltage range over which the electrolyte remains stable without significant decomposition.

Method: Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV)

Procedure:

  • Cell Assembly: A three-electrode cell is typically used, consisting of a working electrode (e.g., platinum or glassy carbon), a counter electrode (e.g., lithium metal), and a reference electrode (e.g., lithium metal).

  • Instrumentation: A potentiostat is used to control the potential and measure the current.

  • Measurement Parameters:

    • Scan Rate: A slow scan rate (e.g., 0.1 mV/s to 1 mV/s) is used to approximate steady-state conditions.

    • Potential Range: The potential is swept from the open-circuit potential to a positive (anodic scan) or negative (cathodic scan) limit.

  • Data Analysis:

    • The current response is plotted as a function of the applied potential.

    • The onset potential of a significant increase in current is defined as the anodic or cathodic stability limit of the electrolyte.

Coulombic Efficiency (CE) Measurement

Objective: To evaluate the reversibility of the electrochemical process, particularly for lithium plating and stripping.

Method: Galvanostatic Cycling of a Li||Cu Cell

Procedure:

  • Cell Assembly: A two-electrode cell with a lithium metal counter/reference electrode and a copper working electrode is assembled.

  • Instrumentation: A battery cycler is used to apply a constant current and measure the voltage and capacity.

  • Cycling Protocol:

    • A known amount of lithium is plated onto the copper electrode at a constant current density (e.g., 1 mA/cm²).

    • The plated lithium is then stripped from the copper electrode until a cutoff voltage is reached (e.g., 1 V).

  • Data Analysis:

    • The coulombic efficiency for each cycle is calculated as the ratio of the stripping capacity to the plating capacity: CE = (Capacity_stripping / Capacity_plating) * 100%.

Cycling Stability Assessment

Objective: To evaluate the long-term performance and stability of the electrolyte in a battery system.

Method: Galvanostatic Cycling of a Lithium Metal Battery

Procedure:

  • Cell Assembly: A coin cell or Swagelok-type cell is assembled with a lithium metal anode, a separator soaked in the electrolyte, and a chosen cathode material (e.g., LiFePO₄ or NMC).

  • Instrumentation: A battery cycler is used for long-term cycling.

  • Cycling Protocol:

    • The cell is cycled at a constant C-rate (e.g., C/5 or C/2) between defined voltage limits.

  • Data Analysis:

    • The discharge capacity and coulombic efficiency are plotted against the cycle number.

    • Capacity retention, calculated as (Discharge capacity at cycle 'n' / Initial discharge capacity) * 100%, is a key metric for evaluating cycling stability.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the validation of electrochemical data for a novel electrolyte.

experimental_workflow cluster_prep Preparation cluster_testing Electrochemical Testing cluster_analysis Data Analysis and Validation prep_electrolyte Electrolyte Formulation (e.g., 1M LiPF6 in Monoglyme) prep_cell Cell Assembly (e.g., Coin Cell) prep_electrolyte->prep_cell prep_electrodes Electrode Preparation (e.g., Cathode, Anode) prep_electrodes->prep_cell test_conductivity Ionic Conductivity (EIS) prep_cell->test_conductivity test_esw Electrochemical Stability Window (CV/LSV) prep_cell->test_esw test_ce Coulombic Efficiency (Galvanostatic Cycling Li||Cu) prep_cell->test_ce test_cycling Cycling Stability (Galvanostatic Cycling Full Cell) prep_cell->test_cycling analysis Data Compilation & Comparison test_conductivity->analysis test_esw->analysis test_ce->analysis test_cycling->analysis validation Performance Validation analysis->validation

Workflow for Electrochemical Data Validation.

This guide highlights the importance of the asymmetric molecular structure of this compound, which can lead to weaker ion-solvent interactions and potentially faster lithium-ion transport kinetics compared to its symmetric ether counterparts.[1] Further research with standardized testing protocols is necessary to fully elucidate the comparative advantages of monoglyme-based electrolytes for next-generation electrochemical energy storage systems.

References

Quantitative Analysis of 1-Ethoxy-2-methoxyethane Solutions: A Comparative Guide to qNMR, GC-FID, and HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the concentration of chemical entities is paramount. This guide provides a comprehensive comparison of three powerful analytical techniques—Quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography with Flame Ionization Detection (GC-FID), and High-Performance Liquid Chromatography (HPLC)—for determining the concentration of 1-Ethoxy-2-methoxyethane solutions. This document outlines detailed experimental protocols, presents a comparative analysis of their performance based on available data for similar compounds, and offers insights to aid in method selection for specific analytical needs.

Introduction to this compound and Analytical Challenges

This compound, a diether, finds applications in various chemical processes. Its accurate quantification is crucial for process monitoring, quality control, and research applications. The choice of an analytical method depends on factors such as the required accuracy and precision, sample matrix, throughput, and available instrumentation. This guide explores the principles and practical application of qNMR, GC-FID, and HPLC for this purpose.

Method Comparison at a Glance

The selection of an analytical technique for quantifying this compound hinges on the specific requirements of the analysis. The following table summarizes the key performance indicators for each method, based on representative data for ether compounds.

ParameterQuantitative NMR (qNMR)Gas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC)
Principle Signal intensity is directly proportional to the number of nuclei (protons).Separation based on volatility and interaction with a stationary phase, with detection by flame ionization.Separation based on partitioning between a mobile and stationary phase, with detection typically by refractive index or after derivatization for UV-Vis.
Selectivity High, based on distinct chemical shifts of protons.High, based on chromatographic retention time. Potential for co-elution with compounds of similar volatility.Moderate to High, dependent on the column and detector used. Co-elution can be a challenge.
Accuracy High (typically >99%).[1][2]High (typically 98-102% recovery).Moderate to High (can be influenced by detector response and derivatization efficiency).
Precision (%RSD) High (<1%).[2]High (<2%).[3][4]Moderate (<5%).
Linearity (R²) Excellent (>0.999).[2]Excellent (>0.999).[3][4]Good (>0.99).
Limit of Detection (LOD) ~10 µM.[2][5]~ppm level.[6]Dependent on detector and derivatization; can range from ppm to sub-ppm levels.[7]
Limit of Quantification (LOQ) Dependent on desired accuracy.[2][5]~ppm level.[6]Dependent on detector and derivatization.[7]
Sample Throughput Moderate.High.Moderate to High.
Reference Standard Requires a certified internal standard of a different compound.Requires a certified reference standard of this compound.Requires a certified reference standard of this compound.
Derivatization Not required.Not typically required.May be required for UV-Vis detection.[7]

Quantitative ¹H-NMR (qNMR) Spectroscopy

Quantitative NMR is a primary analytical method where the signal intensity is directly proportional to the number of protons contributing to that signal.[1][8] This allows for the determination of the concentration of an analyte relative to a certified internal standard without the need for a calibration curve of the analyte itself.

Predicted ¹H-NMR Spectrum of this compound

A ¹H-NMR spectrum of this compound is essential for identifying well-resolved signals suitable for quantification. Based on the structure (CH₃CH₂OCH₂CH₂OCH₃), the following proton signals are expected:

  • a (3H, singlet): Methoxy (B1213986) group protons (-OCH₃)

  • b (2H, triplet): Methylene protons adjacent to the methoxy group (-CH₂OCH₃)

  • c (2H, quartet): Methylene protons of the ethoxy group (-OCH₂CH₃)

  • d (3H, triplet): Methyl protons of the ethoxy group (-OCH₂CH₃)

The singlet from the methoxy group would be an ideal candidate for quantification due to its simplicity and expected clear separation from other signals.

Experimental Protocol: qNMR

A detailed experimental protocol for the qNMR analysis of this compound is provided below.

1. Sample Preparation:

  • Accurately weigh a specific amount of the this compound solution into a vial.

  • Accurately weigh a suitable, certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The internal standard should have signals that do not overlap with the analyte signals.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a volumetric flask.

  • Transfer an aliquot of the solution to a high-precision NMR tube.

2. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Sequence: A standard 90° pulse-acquire sequence.

  • Relaxation Delay (D1): Set to at least 5 times the longest T₁ relaxation time of the protons of both the analyte and the internal standard to ensure full relaxation. This is a critical parameter for accurate quantification.[8]

  • Acquisition Time (AQ): Sufficiently long to ensure high digital resolution.

  • Number of Scans (NS): A sufficient number of scans should be co-added to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest to minimize integration errors.[8]

  • Temperature: Maintain a constant temperature throughout the experiment.

3. Data Processing and Analysis:

  • Apply Fourier transformation to the Free Induction Decay (FID).

  • Carefully phase the spectrum and perform baseline correction.

  • Integrate the selected, well-resolved signals of both this compound and the internal standard.

  • Calculate the concentration of this compound using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MIS / Manalyte) * (mIS / manalyte) * PIS

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the quantitative analysis of volatile and semi-volatile organic compounds. The separation is based on the compound's boiling point and interaction with the stationary phase of the GC column, and the FID provides a response that is proportional to the mass of carbon atoms entering the detector.

Experimental Protocol: GC-FID

The following protocol is based on established methods for the analysis of glycol ethers and residual solvents.[6]

1. Sample Preparation:

  • Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., methanol, dichloromethane).

  • Prepare a series of calibration standards by diluting the stock solution to different concentrations.

  • Prepare an internal standard solution (e.g., 1,4-dioxane, cyclopentyl methyl ether) of a known concentration.

  • For each standard and sample, mix a known volume of the solution with a known volume of the internal standard solution.

2. GC-FID Conditions:

  • Gas Chromatograph: A GC system equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Column: A capillary column suitable for the analysis of polar compounds, such as a wax-type column (e.g., CP-Wax 52 CB, DB-WAX) or a 624-type column (e.g., DB-624). A common dimension is 30 m x 0.32 mm x 1.8 µm.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 2 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 5 minutes.

    • Ramp: Increase to 200 °C at a rate of 10 °C/min.

    • Final hold: Hold at 200 °C for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: e.g., 20:1.

3. Data Analysis:

  • Integrate the peak areas of this compound and the internal standard in the chromatograms.

  • Calculate the response factor of this compound relative to the internal standard using the calibration standards.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Determine the concentration of this compound in the unknown samples from the calibration curve.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile separation technique, but its application to the analysis of this compound can be challenging due to the analyte's lack of a strong UV chromophore. Therefore, detection is typically achieved using a Refractive Index Detector (RID) or by pre-column derivatization to introduce a UV-active moiety.

Experimental Protocol: HPLC with Refractive Index Detection (RID)

1. Sample Preparation:

  • Prepare a stock solution of this compound of a known concentration in the mobile phase.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Prepare the unknown samples by dissolving them in the mobile phase.

2. HPLC-RID Conditions:

  • HPLC System: An HPLC system equipped with a Refractive Index Detector (RID).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v). The mobile phase composition may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

3. Data Analysis:

  • Integrate the peak area of this compound.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the unknown samples from the calibration curve.

Note: RID is sensitive to changes in temperature and mobile phase composition, which can lead to baseline drift and lower sensitivity compared to other detectors.

Logical Workflow and Signaling Pathway Diagrams

To visualize the experimental processes, the following diagrams are provided in the DOT language for Graphviz.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum (Quantitative Parameters) transfer->acquire process Process Spectrum (Phase & Baseline Correction) acquire->process integrate Integrate Signals (Analyte & Standard) process->integrate calculate Calculate Concentration integrate->calculate GC_FID_Workflow cluster_prep Sample & Standard Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep_stock Prepare Stock & Internal Standard Solutions prep_cal Prepare Calibration Standards prep_stock->prep_cal prep_sample Prepare Samples prep_stock->prep_sample inject Inject into GC-FID prep_cal->inject prep_sample->inject integrate Integrate Peak Areas inject->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

References

A Comparative Guide to Ethereal Solvents in Reaction Kinetics: The Role of 1-Ethoxy-2-methoxyethane

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, the choice of solvent is a critical parameter that can profoundly influence reaction rates, yields, and even the direction of chemical transformations. Ethers are a class of solvents prized for their relative inertness and ability to solvate a wide range of organic compounds. This guide provides a comparative analysis of 1-Ethoxy-2-methoxyethane against other commonly used ethereal solvents, assessing their impact on reaction kinetics with supporting data and theoretical considerations.

Physical Properties of Common Ethereal Solvents

The kinetic performance of a solvent is intrinsically linked to its physical properties. Properties such as boiling point, dielectric constant, and dipole moment can dictate the operational temperature range and the solvent's ability to stabilize charged intermediates or transition states, thereby affecting the activation energy of a reaction.[1] The table below summarizes key physical properties for this compound and other common ethers.

PropertyThis compoundDiethyl EtherTetrahydrofuran (THF)1,4-Dioxane1,2-Dimethoxyethane (DME)Cyclopentyl Methyl Ether (CPME)
CAS Number 5137-45-1[2]60-29-7[3]109-99-9[4]123-91-1[5]110-71-4[6]5614-37-9[7]
Molecular Formula C₅H₁₂O₂[2]C₄H₁₀O[8]C₄H₈O[4]C₄H₈O₂[5]C₄H₁₀O₂[6]C₆H₁₂O[7]
Molecular Weight ( g/mol ) 104.15[9]74.12[8]72.11[10]88.11[5]90.12[6]100.16[7]
Boiling Point (°C) 103.5[9]34.6[3]66[10]101[11]85[12]106[13]
Melting Point (°C) N/A-116.3[14]-108.4[4]11.8[15]-58[12]-140[13]
Density (g/cm³ at 20°C) ~0.850[16]0.713[14]0.888[10]1.034[17]0.867 (at 25°C)[12]0.86[15]
Dipole Moment (D) N/A1.151.750.451.71N/A
Dielectric Constant (at 20°C) N/A4.37.6[4]2.27.2N/A
Solubility in Water Moderate[18]Slightly Soluble[8]Miscible[4]Miscible[11]Miscible[19]Low (1.1 g/100g )[7]

Note: "N/A" indicates that a reliable experimental value was not found in the provided search results.

Impact on Reaction Kinetics: A Theoretical Overview

The solvent can influence reaction rates through various mechanisms, including the stabilization of reactants, transition states, or intermediates.[20] For instance, in nucleophilic substitution reactions, the nature of the solvent is paramount.

SN2 Reactions: These reactions proceed via a single, concerted step where the nucleophile attacks the substrate as the leaving group departs.[21] The rate of an SN2 reaction is sensitive to the solvent's ability to solvate the nucleophile. Protic solvents can form hydrogen bonds with anionic nucleophiles, creating a "solvent cage" that hinders their reactivity.[22] Polar apathetic solvents, such as many ethers, are preferred as they can solvate the counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity.[22]

Grignard Reactions: The formation and reactivity of Grignard reagents are highly dependent on the ether solvent.[23] The ether's lone pair of electrons coordinates with the magnesium atom, stabilizing the Grignard reagent.[19] While diethyl ether is a traditional choice, other ethers like THF can offer better solvation and influence the reaction's course.[4][13]

Based on its structure, this compound, being an asymmetrical and polar aprotic solvent, is expected to be a versatile solvent for a range of organic reactions, including nucleophilic substitutions.[9] Its higher boiling point compared to diethyl ether and THF allows for a wider range of reaction temperatures.

Experimental Protocols

A. General Workflow for Comparative Kinetic Analysis

The following diagram illustrates a typical workflow for assessing the impact of different solvents on reaction kinetics.

G Workflow for Comparative Solvent Kinetic Analysis cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis cluster_comparison Comparison prep_reactants Prepare Reactant Solutions in Each Ether Solvent thermo Thermostat Reaction Vessels to Desired Temperature prep_reactants->thermo initiate Initiate Reactions by Mixing Reactants thermo->initiate monitor Monitor Reaction Progress (e.g., via GC, HPLC, NMR) initiate->monitor plot_data Plot Concentration vs. Time monitor->plot_data calc_rate Calculate Rate Constants (k) for Each Solvent plot_data->calc_rate compare Compare Rate Constants and Analyze Solvent Effects calc_rate->compare

Caption: A generalized workflow for the experimental determination of solvent effects on reaction kinetics.

B. Detailed Experimental Protocol for a Representative SN2 Reaction

The following is a hypothetical, yet standard, protocol for studying the kinetics of the SN2 reaction between ethyl iodide and sodium bromide in different ether solvents.

  • Preparation of Reagents:

    • Prepare 0.1 M solutions of ethyl iodide in each of the anhydrous ether solvents to be tested (this compound, Diethyl Ether, THF, 1,4-Dioxane, 1,2-Dimethoxyethane, and CPME).

    • Prepare 0.1 M solutions of sodium bromide in each of the corresponding anhydrous ether solvents.

  • Reaction Setup:

    • In a series of temperature-controlled reaction vessels, each containing one of the solvent solutions of sodium bromide, equilibrate the solutions to the desired reaction temperature (e.g., 25°C).

    • Initiate the reactions by adding a stoichiometric equivalent of the ethyl iodide solution in the same solvent to each vessel with vigorous stirring.

  • Monitoring the Reaction:

    • At timed intervals, withdraw aliquots from each reaction mixture.

    • Quench the reaction in the aliquots (e.g., by rapid cooling and dilution).

    • Analyze the composition of each aliquot using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), to determine the concentrations of the reactant (ethyl iodide) and the product (ethyl bromide).

  • Data Analysis:

    • For each solvent, plot the concentration of the reactant versus time.

    • Determine the initial reaction rate for each solvent.

    • Assuming second-order kinetics for this SN2 reaction, determine the rate constant (k) for each solvent by analyzing the concentration-time data.[21]

Logical Relationships in Solvent-Mediated Reactions

The influence of a solvent on a reaction can be visualized as a series of interactions that modulate the energy landscape of the reaction pathway.

G Influence of Ether Solvents on SN2 Reaction Pathway Reactants Reactants (Nucleophile⁻ + R-X) Solvated_Reactants Solvated Reactants Reactants->Solvated_Reactants Solvated_TS Solvated Transition State Solvated_Reactants->Solvated_TS ΔG‡ Transition_State Transition State [Nu---R---X]⁻ Solvated_Products Solvated Products Solvated_TS->Solvated_Products Products Products (Nu-R + X⁻) Solvated_Products->Products Solvent Ether Solvent (e.g., this compound) Solvent->Solvated_Reactants Solvent->Solvated_TS Solvent->Solvated_Products

Caption: A diagram illustrating how a solvent interacts with reactants, the transition state, and products to influence the activation energy (ΔG‡) of an SN2 reaction.

Conclusion

While direct, comprehensive experimental data comparing the kinetic impact of this compound with a full suite of other common ethers for a specific organic reaction is not prevalent in the surveyed literature, its physical properties suggest it is a capable and versatile solvent. Its higher boiling point provides a distinct advantage for reactions requiring elevated temperatures. The asymmetrical nature of this compound may also offer unique solvation properties that could be beneficial in specific applications, as has been noted in the field of electrochemistry.[9] For researchers and drug development professionals, this compound represents a valuable alternative to more traditional ethers, and further kinetic studies across a range of common organic transformations would be a valuable addition to the field.

References

A Comparative Guide to the Solid Electrolyte Interphase (SEI) in 1-Ethoxy-2-methoxyethane (EME) vs. 1,2-dimethoxyethane (DME) Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the solid electrolyte interphase (SEI) formed on lithium metal anodes in two common ether-based electrolytes: 1-Ethoxy-2-methoxyethane (EME) and 1,2-dimethoxyethane (B42094) (DME). Understanding the nuances of the SEI layer is critical for the development of next-generation lithium-metal batteries with enhanced safety and performance.

Executive Summary

The choice of solvent in a lithium battery electrolyte profoundly influences the composition, morphology, and electrochemical properties of the solid electrolyte interphase (SEI), a passivation layer that forms on the anode surface. This layer is crucial for preventing further electrolyte decomposition and ensuring the reversible cycling of lithium ions. Both this compound (EME), an asymmetric ether, and 1,2-dimethoxyethane (DME), a symmetric ether, are promising solvents for lithium-metal batteries. However, they give rise to SEI layers with distinct characteristics.

Theoretical and experimental evidence suggests that the asymmetric structure of EME promotes weaker lithium-ion solvation, which can lead to higher ionic conductivity and the formation of a more compact and stable SEI. In contrast, the well-studied DME -based electrolytes are known to form SEI layers rich in both organic and inorganic species, with performance that is highly dependent on the choice of lithium salt and additives. This guide will delve into the available experimental data to provide a comparative analysis of the SEI formed in these two electrolyte systems.

Data Presentation: A Comparative Analysis

The following tables summarize key quantitative data for the SEI formed in EME and DME based electrolytes. It is important to note that the data presented is compiled from various studies, and direct side-by-side comparisons under identical conditions are limited in the current literature.

Parameter This compound (EME) 1,2-dimethoxyethane (DME) References
SEI Thickness ~10 nm (for a fluorinated derivative)10 - 50 nm (variable with conditions)[1]
Key SEI Components Expected to be a mix of organic and inorganic species, with potential for a more compact structure.LiF, Li₂O, Li₂CO₃, ROLi, ROCO₂Li[2][3]
Ionic Conductivity of SEI Potentially higher due to weaker Li⁺ solvation by the asymmetric ether structure.Variable, typically in the range of 10⁻⁸ to 10⁻⁶ S/cm. Can be enhanced with additives like LiNO₃ to form more conductive species like Li₃N.[1]
Electrochemical Performance This compound (EME) 1,2-dimethoxyethane (DME) References
Coulombic Efficiency (CE) Generally high, attributed to the formation of a stable SEI. Specific values are not readily available in comparative studies.Highly dependent on salt and additives. Can reach >99% with optimized formulations.[4]
Cycling Stability Promising, due to the formation of a compact and stable SEI that can suppress dendrite growth.Can be excellent, but often requires additives to mitigate polysulfide shuttling (in Li-S batteries) and dendrite formation.[5]
Rate Capability Potentially superior due to facilitated Li⁺ desolvation at the electrode surface.Good, but can be limited by the ionic conductivity of the SEI.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of common experimental protocols used for the characterization of the SEI layer.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

Objective: To determine the chemical composition of the SEI layer.

Methodology:

  • Sample Preparation: After electrochemical cycling, the cell is disassembled in an argon-filled glovebox to prevent contamination. The anode is carefully extracted and gently rinsed with a high-purity, volatile solvent (e.g., dimethyl carbonate) to remove residual electrolyte. The rinsed anode is then dried under vacuum.

  • Data Acquisition: The prepared sample is transferred to the XPS chamber without exposure to air. A monochromatic Al Kα X-ray source is typically used for analysis. Survey scans are first acquired to identify all elements present on the surface. High-resolution spectra are then obtained for the elements of interest (e.g., C 1s, O 1s, F 1s, Li 1s).

  • Depth Profiling: To analyze the composition at different depths of the SEI, an argon ion gun is used to sputter away the surface layers incrementally. High-resolution spectra are acquired after each sputtering cycle.

  • Data Analysis: The obtained spectra are charge-corrected, and the peaks are fitted to identify the chemical species and their relative concentrations.[7][8]

Scanning Electron Microscopy (SEM)

SEM is used to produce high-resolution images of a sample's surface topography.

Objective: To visualize the surface morphology of the SEI layer and the underlying lithium deposition.

Methodology:

  • Sample Preparation: Similar to XPS, the anode is carefully prepared in an inert atmosphere. For high-resolution imaging, a thin conductive coating (e.g., gold or carbon) may be applied to prevent charging effects.

  • Imaging: The sample is loaded into the SEM chamber. Images are acquired at various magnifications to observe the overall morphology and fine details of the SEI and any dendritic structures.[9]

Transmission Electron Microscopy (TEM)

TEM provides even higher resolution imaging than SEM, allowing for the visualization of the internal structure and thickness of the SEI layer. Cryogenic-TEM (Cryo-TEM) is particularly useful for preserving the native state of the SEI.

Objective: To determine the thickness and nanostructure of the SEI layer.

Methodology:

  • Sample Preparation (Cryo-TEM): A small portion of the anode with the SEI is rapidly frozen in liquid ethane (B1197151) to vitrify the electrolyte and preserve the interface. Thin lamellae are then prepared using a cryo-focused ion beam (cryo-FIB) instrument.

  • Imaging: The prepared lamella is transferred to a cryo-TEM holder and imaged at cryogenic temperatures. This allows for the direct visualization of the SEI layer's thickness and its different components (e.g., crystalline vs. amorphous regions).[10][11][12][13]

Mandatory Visualization

Logical Relationship of SEI Formation and Properties

SEI_Formation_Comparison SEI Formation and Property Comparison: EME vs. DME cluster_EME This compound (EME) cluster_DME 1,2-dimethoxyethane (DME) cluster_performance Electrochemical Performance EME_structure Asymmetric Ether Structure EME_solvation Weaker Li+ Solvation EME_structure->EME_solvation EME_desolvation Facilitated Li+ Desolvation EME_solvation->EME_desolvation EME_SEI Compact & Stable SEI EME_solvation->EME_SEI EME_conductivity Potentially Higher Ionic Conductivity EME_desolvation->EME_conductivity Performance_Rate Rate Capability EME_conductivity->Performance_Rate Performance_Stability Cycling Stability EME_SEI->Performance_Stability DME_structure Symmetric Ether Structure DME_solvation Stronger Li+ Solvation DME_structure->DME_solvation DME_decomposition Solvent & Salt Decomposition DME_solvation->DME_decomposition DME_SEI Mixed Organic/Inorganic SEI DME_decomposition->DME_SEI Performance_CE Coulombic Efficiency DME_SEI->Performance_CE DME_SEI->Performance_Stability DME_additives Additives (e.g., LiNO3) Modify SEI DME_additives->DME_SEI

Caption: Comparative pathways of SEI formation in EME and DME electrolytes.

Experimental Workflow for SEI Characterization

SEI_Characterization_Workflow Experimental Workflow for SEI Characterization start Electrochemical Cycling disassembly Cell Disassembly (Ar Glovebox) start->disassembly rinsing Anode Rinsing disassembly->rinsing drying Vacuum Drying rinsing->drying xps XPS Analysis (Composition) drying->xps sem SEM Imaging (Morphology) drying->sem tem Cryo-TEM Imaging (Thickness, Structure) drying->tem data_analysis Data Analysis & Interpretation xps->data_analysis sem->data_analysis tem->data_analysis

Caption: A typical workflow for the characterization of the SEI layer.

References

Comparative Analysis of 1-Ethoxy-2-methoxyethane as a Solvent in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Performance and Properties of 1-Ethoxy-2-methoxyethane Versus Key Alternatives.

This guide provides a comprehensive comparison of this compound (EME), an asymmetrical glycol ether, with its symmetrical counterparts, 1,2-dimethoxyethane (B42094) (DME) and 1,2-diethoxyethane (B108276) (DEE). The focus is on their application as solvents, particularly in the burgeoning field of high-performance lithium metal batteries, and includes a review of their physical properties and toxicological profiles.

Performance in High-Energy Battery Electrolytes

Recent advancements in battery technology have highlighted the critical role of the electrolyte solvent in determining performance metrics such as charging rates, cycle life, and safety. Asymmetrical ethers like this compound are gaining prominence for their ability to enhance electrochemical reaction rates.

The molecular asymmetry of EME is thought to disrupt the uniform solvation shells that ions form in symmetrical ethers, which can accelerate lithium redox kinetics.[1] This leads to higher exchange current densities, a key factor in achieving faster charging and discharging capabilities in next-generation batteries.[1] While direct, side-by-side quantitative comparisons are not extensively available in publicly accessible literature, the consensus in recent research is that the performance of EME is superior in this context.

Table 1: Comparative Performance in Lithium Battery Electrolytes

ParameterThis compound (EME)1,2-Dimethoxyethane (DME)1,2-Diethoxyethane (DEE)
Ionic Conductivity EnhancedLowerLower
High-Rate Performance Accelerates Li redox kineticsSlower kineticsSlower kinetics
Electrochemical Stability Comparable to DME, can be enhanced with fluorinationUp to ~4.4 V (with 1M LiFSI)[2]Data not readily available
Li⁺ Solvation Energy ModerateStrongWeak

Physical and Chemical Properties

The choice of a solvent is often dictated by its physical properties. The following table summarizes key physical data for EME and its alternatives.

Table 2: Physical Properties of EME and Alternatives

PropertyThis compound (EME)1,2-Dimethoxyethane (DME)1,2-Diethoxyethane (DEE)
CAS Number 5137-45-1[1]110-71-4629-14-1
Molecular Formula C₅H₁₂O₂[1]C₄H₁₀O₂C₆H₁₄O₂
Molecular Weight 104.15 g/mol [1]90.12 g/mol 118.17 g/mol
Boiling Point 103.5 °C[1]85 °C121 °C
Density 0.850 g/cm³[3]0.87 g/cm³0.842 g/mL

Toxicological Profile

A critical aspect of solvent selection is its toxicological profile. Glycol ethers as a class have been subject to scrutiny for potential health effects.

Table 3: Acute Oral Toxicity in Rats

CompoundLD50 (Oral, Rat)GHS Hazard Statements (Relevant to Toxicity)
This compound (EME) Data not availableH361: Suspected of damaging fertility or the unborn child[4]
1,2-Dimethoxyethane (DME) 5,370 mg/kgH360FD: May damage fertility. May damage the unborn child.
1,2-Diethoxyethane (DEE) 4,390 mg/kgH360Df: May damage the unborn child. Suspected of damaging fertility.

It is important to note that while a specific LD50 for EME was not found in the available literature, it is classified with a warning for suspected reproductive toxicity, similar to its counterparts.

Experimental Protocols

Measurement of Electrolyte Ionic Conductivity

To provide a practical context for the data presented, the following is a generalized protocol for measuring the ionic conductivity of an electrolyte solution, a key performance indicator.

Objective: To determine the ionic conductivity of a lithium salt solution in a given ether solvent.

Materials:

  • Conductivity meter with a temperature-compensated probe.

  • Glass vessel.

  • Magnetic stirrer and stir bar.

  • High-purity ether solvent (e.g., EME, DME, or DEE).

  • Lithium salt (e.g., Lithium bis(fluorosulfonyl)imide - LiFSI).

  • Argon-filled glovebox (due to the moisture sensitivity of lithium salts and electrolytes).

Procedure:

  • Preparation of the Electrolyte Solution:

    • Inside an argon-filled glovebox, prepare a 1 M solution of the lithium salt in the chosen ether solvent.

    • Stir the solution until the salt is completely dissolved.

  • Calibration of the Conductivity Meter:

    • Calibrate the conductivity meter according to the manufacturer's instructions using standard potassium chloride (KCl) solutions.

  • Measurement:

    • Place a known volume of the prepared electrolyte solution into a clean, dry glass vessel with a magnetic stir bar.

    • Immerse the conductivity probe into the solution, ensuring the electrodes are fully submerged.

    • Begin gentle stirring to ensure a homogenous solution.

    • Allow the temperature of the solution to stabilize to a standard temperature (e.g., 25 °C).

    • Record the conductivity reading from the meter in Siemens per meter (S/m) or a sub-multiple like millisiemens per centimeter (mS/cm).

  • Data Analysis:

    • Repeat the measurement multiple times to ensure reproducibility.

    • Compare the obtained ionic conductivity values for the different ether solvents.

Visualizing the Research Workflow

The following diagrams illustrate key conceptual frameworks in the evaluation and selection of solvents for battery applications.

G cluster_0 Solvent Selection Workflow for Battery Electrolytes A Identify Key Performance Metrics (e.g., Ionic Conductivity, Stability) B Select Candidate Solvents (EME, DME, DEE) A->B C Prepare Electrolyte Formulations (e.g., 1M LiFSI in Solvent) B->C D Characterize Physicochemical Properties (Conductivity, Viscosity) C->D E Electrochemical Testing (Cyclic Voltammetry, Cycling Performance) C->E F Analyze and Compare Results D->F E->F G Select Optimal Solvent F->G

Caption: A typical workflow for selecting and evaluating solvents for battery electrolytes.

G cluster_1 Relationship Between Molecular Structure and Performance Structure Molecular Structure Asymmetric Asymmetric (e.g., EME) Structure->Asymmetric Symmetric Symmetric (e.g., DME, DEE) Structure->Symmetric Solvation Disrupted Solvation Shell Asymmetric->Solvation UniformSolvation Uniform Solvation Shell Symmetric->UniformSolvation Kinetics Accelerated Redox Kinetics Solvation->Kinetics Performance Enhanced High-Rate Performance Kinetics->Performance SlowerKinetics Slower Redox Kinetics UniformSolvation->SlowerKinetics SlowerKinetics->Performance

Caption: The influence of molecular symmetry on electrolyte performance characteristics.

References

Safety Operating Guide

Proper Disposal of 1-Ethoxy-2-methoxyethane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of 1-Ethoxy-2-methoxyethane (CAS No. 5137-45-1), a flammable solvent commonly used in research and development settings. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

Immediate Safety and Handling Precautions

This compound is classified as an extremely flammable liquid and vapor, an irritant, and is suspected of damaging fertility or the unborn child.[1] Due to its ether structure, it should be treated as a potential peroxide-former. Peroxides can form explosive crystals, especially upon concentration, posing a severe risk of detonation from shock, friction, or heat.[2][3][4]

Before handling, ensure the following:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-resistant lab coat.

  • Eliminate all potential ignition sources, such as open flames, hot plates, and spark-producing equipment.[5][6]

  • Have a fire extinguisher rated for flammable liquids readily accessible.

Quantitative Data Summary

For quick reference, the key quantitative safety and physical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 5137-45-1--INVALID-LINK--
Molecular Formula C₅H₁₂O₂--INVALID-LINK--
Molecular Weight 104.15 g/mol --INVALID-LINK--
Flash Point < 60 °C (140 °F)--INVALID-LINK--
GHS Hazard Codes H224, H315, H319, H335, H361--INVALID-LINK--

Disposal Operational Plan

The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be poured down the drain.[6][7]

Step 1: Waste Identification and Segregation
  • Labeling: Designate a specific, compatible waste container for this compound. The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (flammable, irritant, health hazard).[6][7]

  • Segregation: Do not mix this compound waste with other waste streams, particularly with strong oxidizing agents, which are incompatible.

Step 2: Peroxide Formation Management

Due to the risk of peroxide formation, the following steps are mandatory:

  • Date Containers: Upon receiving and opening a new container of this compound, immediately label it with the date.

  • Monitor for Peroxides: If the chemical is stored for an extended period (beyond 12 months of receipt or as specified by the manufacturer), it should be tested for the presence of peroxides before use or disposal.[8] Test strips are commercially available for this purpose.

  • Handle with Extreme Caution if Peroxides are Suspected: If crystals are visible around the cap or within the container, do not attempt to open or move it. This is a sign of potentially explosive peroxide formation. In such cases, contact your institution's Environmental Health and Safety (EHS) office or a specialized hazardous waste disposal service immediately.[2][3]

Step 3: Accumulation and Storage of Waste
  • Container Integrity: Use a container that is in good condition and compatible with this compound. The original container is often a suitable choice.[7]

  • Keep Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[7]

  • Storage Location: Store the waste container in a designated, well-ventilated, and cool area, away from heat and direct sunlight. It should be stored in a flammable safety cabinet.

Step 4: Final Disposal
  • Contact EHS: When the waste container is full or ready for disposal, contact your institution's EHS office or a licensed hazardous waste disposal contractor.[9]

  • Provide Information: Be prepared to provide the EHS office with the chemical name, quantity, and any other relevant safety information.

  • Follow Institutional Procedures: Adhere to all institutional protocols for the pickup and final disposal of hazardous chemical waste.

Experimental Protocols Cited

The disposal procedures outlined in this document are based on established safety protocols for handling flammable liquids and peroxide-forming chemicals. Key experimental considerations for peroxide testing include:

  • Potassium Iodide (KI) Test: A common method for detecting peroxides. In the presence of peroxides, iodide ions are oxidized to iodine, resulting in a yellow to brown color.

  • Commercial Test Strips: These provide a rapid and convenient way to estimate peroxide concentration.

For detailed protocols on peroxide testing, consult specialized laboratory safety manuals.

Visual Workflow for Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe label_waste Label Waste Container: 'Hazardous Waste' 'this compound' ppe->label_waste check_peroxide Check for Peroxide Formation (Visual Inspection, Test Strips) label_waste->check_peroxide peroxide_present Peroxides Present/Suspected (Crystals Visible) check_peroxide->peroxide_present Yes no_peroxide No Peroxides Detected check_peroxide->no_peroxide No contact_ehs_peroxide Do Not Move! Contact EHS Immediately peroxide_present->contact_ehs_peroxide store_waste Store in a Sealed, Compatible Container in a Flammable Safety Cabinet no_peroxide->store_waste contact_ehs_disposal Contact EHS for Disposal store_waste->contact_ehs_disposal end End: Waste Collected by EHS contact_ehs_disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-Ethoxy-2-methoxyethane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of 1-Ethoxy-2-methoxyethane (CAS No. 5137-45-1). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Chemical Overview: this compound is a colorless, flammable liquid.[1] It is recognized as an irritant and may cause skin, eye, and respiratory irritation.[2][3]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required protective equipment.

PPE CategorySpecificationsCitation
Eye and Face Protection Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) approved standards. A face shield should be worn where splashing is a risk.[4][5]
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene rubber) must be worn. A lab coat or a chemical-resistant apron is also required to protect against skin contact.[6]
Respiratory Protection Work must be conducted in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or exposure limits are exceeded, a NIOSH/MSHA approved respirator with an organic vapor cartridge is necessary.[4][5]
Body Protection Wear appropriate protective clothing to prevent skin exposure. In case of fire, flame-retardant antistatic protective clothing is recommended.[7]

Operational Plan: Safe Handling and Disposal

Adherence to the following step-by-step procedures is critical for maintaining a safe laboratory environment.

1. Preparation and Handling:

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[5]

  • Work in a well-ventilated area, such as a chemical fume hood, to minimize the inhalation of vapors.[6]

  • Avoid direct contact with skin, eyes, and clothing.[6]

  • Do not breathe vapors or mists.

  • Keep the chemical away from heat, sparks, and open flames as it is a flammable liquid.[3]

  • Use non-sparking tools and ground/bond containers and receiving equipment to prevent static discharge.[5]

2. Hygiene:

  • Wash hands thoroughly with soap and water after handling the chemical.[8]

  • Do not eat, drink, or smoke in the work area.[8]

  • Remove any contaminated clothing immediately and wash it before reuse.[5]

3. Storage:

  • Store the chemical in a tightly closed container in a cool, dry, and well-ventilated place.[6][7]

  • Keep it away from heat and sources of ignition.[7]

  • Store away from incompatible materials such as strong oxidizing agents.[6]

4. Spill Management:

  • Small Spills: Absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth. Place the absorbed material into a sealed, labeled container for disposal.

  • Large Spills: Evacuate the area immediately. Contain the spill if it can be done without risk. Contact your institution's Environmental Health and Safety (EHS) department or emergency response team for cleanup and disposal.

5. Disposal:

  • Dispose of this compound waste and contaminated materials in accordance with local, state, and federal regulations.

  • Do not dispose of the chemical down the drain.[7][8]

  • Arrange for the collection of chemical waste by a licensed and qualified hazardous waste disposal contractor.

Experimental Workflow: Safe Handling of this compound

Workflow for Safe Handling of this compound A Preparation: - Verify fume hood function - Confirm eyewash/shower access - Don appropriate PPE B Handling: - Dispense in fume hood - Keep container closed - Avoid heat and ignition sources A->B Proceed with caution C Post-Handling: - Securely close container - Clean work area B->C E Spill or Exposure? B->E D Hygiene: - Remove PPE - Wash hands thoroughly C->D H Waste Disposal: - Segregate waste - Label container - Arrange for licensed disposal C->H I Storage: - Store in a cool, dry, ventilated area - Away from incompatibles C->I E->C No F Follow Spill Protocol: - Absorb/Contain - Contact EHS E->F Yes, Spill G Follow First Aid: - Use eyewash/shower - Seek medical attention E->G Yes, Exposure

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.